5-Methyl-2'-O,4'-C-methylenecytidine
Description
Structure
3D Structure
Propriétés
Numéro CAS |
847650-87-7 |
|---|---|
Formule moléculaire |
C11H15N3O5 |
Poids moléculaire |
269.25 g/mol |
Nom IUPAC |
4-amino-1-[(1S,3R,4R,7S)-7-hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl]-5-methylpyrimidin-2-one |
InChI |
InChI=1S/C11H15N3O5/c1-5-2-14(10(17)13-8(5)12)9-6-7(16)11(3-15,19-9)4-18-6/h2,6-7,9,15-16H,3-4H2,1H3,(H2,12,13,17)/t6-,7+,9-,11+/m1/s1 |
Clé InChI |
NELYIRACPIJATH-SZVQBCOZSA-N |
SMILES isomérique |
CC1=CN(C(=O)N=C1N)[C@H]2[C@H]3[C@@H]([C@@](O2)(CO3)CO)O |
SMILES canonique |
CC1=CN(C(=O)N=C1N)C2C3C(C(O2)(CO3)CO)O |
Origine du produit |
United States |
Foundational & Exploratory
Structure and properties of bridged nucleic acids (BNAs)
An In-depth Technical Guide to Bridged Nucleic Acids (BNAs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bridged Nucleic Acids (BNAs) represent a significant advancement in nucleic acid chemistry, offering enhanced properties for a wide range of applications in research, diagnostics, and therapeutics.[1][2] These synthetic analogues of nucleic acids are characterized by a covalent bridge between the 2'-oxygen and the 4'-carbon of the ribose sugar, which "locks" the sugar moiety into a specific conformation.[1][2] This structural constraint pre-organizes the oligonucleotide for hybridization, leading to several advantageous properties, including superior binding affinity to complementary DNA and RNA strands, remarkable thermal stability, and enhanced resistance to nuclease degradation.[1][2][3]
This technical guide provides a comprehensive overview of the structure, properties, and applications of BNAs, with a focus on their use in the development of antisense oligonucleotides (ASOs). It includes a detailed comparison of different BNA analogues, quantitative data on their performance, and protocols for their synthesis and evaluation.
The Structure of Bridged Nucleic Acids
The defining feature of a BNA is the bridge that restricts the flexibility of the ribose ring. This bridge locks the sugar pucker in a C3'-endo conformation, which is characteristic of A-form nucleic acid duplexes, such as RNA-RNA and RNA-DNA helices.[1][4] This pre-organized conformation reduces the entropic penalty of hybridization, leading to a significant increase in binding affinity.[1]
The first generation of BNAs, known as Locked Nucleic Acids (LNAs), features a methylene (B1212753) bridge between the 2'-oxygen and the 4'-carbon.[1][5] Subsequent generations have introduced different bridge chemistries to further modulate the properties of the resulting oligonucleotides. These include Ethylene-bridged Nucleic Acids (ENAs) and various 2',4'-BNANC analogues with modified bridges.[6]
Below is a diagram illustrating the fundamental structural difference between a natural DNA nucleotide and a BNA nucleotide.
Enhanced Properties of BNA-Modified Oligonucleotides
The incorporation of BNA monomers into oligonucleotides imparts several beneficial properties compared to unmodified DNA or RNA.
Thermal Stability
BNA-modified oligonucleotides exhibit significantly higher thermal stability (Tm) when hybridized to complementary DNA or RNA strands. This is a direct consequence of the pre-organized C3'-endo conformation, which minimizes the entropic penalty of duplex formation. The increase in Tm is typically in the range of +2 to +10°C per BNA modification.[7]
Table 1: Thermal Stability (Tm) of BNA-Modified Oligonucleotides
| BNA Modification | Target Strand | ΔTm per modification (°C) | Reference |
| LNA | RNA | +2 to +10 | [7] |
| LNA | DNA | +2 to +8 | [8] |
| ENA | RNA | +5 | [6] |
| 2',4'-BNANC | RNA | +4.7 to +7.0 | [8] |
Nuclease Resistance
The constrained structure of BNAs provides steric hindrance that protects the phosphodiester backbone from degradation by cellular nucleases. This increased stability is crucial for in vivo applications where oligonucleotides are exposed to a variety of nucleolytic enzymes. Some BNA analogues, such as ENA, have demonstrated significantly higher nuclease resistance compared to both natural DNA and even phosphorothioate-modified oligonucleotides.[6]
Table 2: Nuclease Resistance of BNA-Modified Oligonucleotides
| BNA Modification | Nuclease Resistance vs. DNA | Nuclease Resistance vs. LNA | Reference |
| LNA | Significantly more stable | - | [7] |
| ENA | ~400 times more resistant | ~80 times more resistant | [6] |
| 3'-amino-2',4'-LNA | Greater than PS-modified oligos | - | [9] |
| 2',4'-BNANC | Significantly more resistant | More resistant | [8] |
Binding Affinity and Specificity
The high binding affinity of BNAs allows for the use of shorter oligonucleotides while maintaining strong and specific binding to the target sequence. This is particularly advantageous for applications requiring high specificity, such as SNP genotyping and allele-specific PCR.[10] The enhanced discriminating power of BNA probes allows for the reliable detection of single-base mismatches.[10]
Mechanism of Action in Antisense Therapeutics
A major application of BNAs is in the design of antisense oligonucleotides (ASOs). ASOs are short, single-stranded nucleic acid sequences that can bind to a specific mRNA and modulate its function. BNAs are incorporated into ASOs to enhance their potency, stability, and delivery.
The primary mechanism of action for many BNA-based ASOs is the recruitment of RNase H, a cellular enzyme that specifically cleaves the RNA strand of an RNA/DNA duplex.[3] To achieve this, ASOs are often designed as "gapmers," which consist of a central block of DNA monomers flanked by BNA-modified wings. The BNA wings provide high binding affinity and nuclease resistance, while the central DNA gap is recognized by RNase H upon hybridization to the target mRNA, leading to its degradation.[11]
Experimental Protocols
Solid-Phase Synthesis of BNA Oligonucleotides
BNA-modified oligonucleotides are synthesized using standard automated phosphoramidite (B1245037) chemistry on a solid support.[6][12]
Protocol:
-
Support Preparation: Start with a solid support (e.g., controlled pore glass - CPG) functionalized with the desired 3'-terminal nucleoside.
-
DMT Deprotection: Remove the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside using a solution of trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM).
-
Coupling: Activate the BNA phosphoramidite monomer using an activator (e.g., 5-ethylthio-1H-tetrazole) and couple it to the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
Capping: Acetylate any unreacted 5'-hydroxyl groups using a mixture of acetic anhydride (B1165640) and N-methylimidazole to prevent the formation of deletion mutants.
-
Oxidation: Oxidize the newly formed phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester using an iodine solution.
-
Repeat: Repeat steps 2-5 for each subsequent nucleotide to be added to the sequence.
-
Cleavage and Deprotection: After the final coupling cycle, cleave the oligonucleotide from the solid support and remove all remaining protecting groups using a concentrated ammonia (B1221849) solution.
-
Purification: Purify the full-length oligonucleotide using methods such as polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).
Thermal Melting (Tm) Analysis
Tm is determined by monitoring the change in UV absorbance of an oligonucleotide duplex as the temperature is increased.
Protocol:
-
Sample Preparation: Prepare a solution containing the BNA-modified oligonucleotide and its complementary strand in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0).
-
Denaturation and Annealing: Heat the solution to 90-95°C for 5-10 minutes to ensure complete denaturation, then slowly cool to room temperature to allow for annealing.
-
UV Absorbance Measurement: Place the sample in a UV-Vis spectrophotometer equipped with a Peltier temperature controller. Monitor the absorbance at 260 nm while increasing the temperature at a controlled rate (e.g., 1°C/minute).
-
Data Analysis: Plot absorbance versus temperature to generate a melting curve. The Tm is the temperature at which 50% of the duplex has dissociated, which corresponds to the midpoint of the transition in the melting curve. This can be determined from the peak of the first derivative of the melting curve.[13]
Nuclease Resistance Assay
This assay evaluates the stability of BNA-modified oligonucleotides in the presence of nucleases.
Protocol:
-
Oligonucleotide Labeling: Label the 5' end of the BNA-modified oligonucleotide and a control (unmodified) oligonucleotide with a radioactive (e.g., 32P) or fluorescent tag.
-
Incubation with Nuclease: Incubate the labeled oligonucleotides in a buffer containing a nuclease (e.g., snake venom phosphodiesterase for 3'-exonuclease activity or fetal bovine serum to simulate in vivo conditions) at 37°C.
-
Time Course Sampling: Take aliquots of the reaction at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Quenching: Stop the reaction in each aliquot by adding a quenching solution (e.g., EDTA and formamide (B127407) loading dye).
-
Gel Electrophoresis: Separate the intact oligonucleotide from the degradation products by denaturing polyacrylamide gel electrophoresis (PAGE).
-
Analysis: Visualize the gel by autoradiography or fluorescence imaging and quantify the amount of intact oligonucleotide remaining at each time point to determine the degradation rate.
Signaling Pathways and Therapeutic Applications
BNA-based ASOs have been developed to target a variety of disease-related genes and signaling pathways. For example, ASOs targeting Bcl-2, an anti-apoptotic protein frequently overexpressed in cancer, have been investigated as a therapeutic strategy to induce apoptosis in tumor cells.[14] Another example is the targeting of PCSK9, a protein involved in cholesterol metabolism, to lower LDL cholesterol levels.[10] The high affinity and stability of BNAs make them particularly well-suited for these in vivo applications.
Conclusion
Bridged Nucleic Acids offer a powerful platform for the development of next-generation oligonucleotides for research, diagnostics, and therapeutics. Their unique structural and chemical properties, including enhanced thermal stability, nuclease resistance, and binding affinity, address many of the limitations of unmodified nucleic acids. As our understanding of BNA chemistry continues to grow, we can expect to see an expansion of their applications in areas such as gene silencing, splice modulation, and targeted drug delivery.
References
- 1. Design of LNA Analogues Using a Combined Density Functional Theory and Molecular Dynamics Approach for RNA Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. synoligo.com [synoligo.com]
- 4. Comparative molecular dynamics calculations of duplexation of chemically modified analogs of DNA used for antisense applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Locked nucleic acid (LNA): High affinity targeting of RNA for diagnostics and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iosrjournals.org [iosrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Transcript-Targeted Therapy Based on RNA Interference and Antisense Oligonucleotides: Current Applications and Novel Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antisense RNA Therapeutics: A Brief Overview - Antisense RNA Design, Delivery, and Analysis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
- 14. Making Sense of Antisense Oligonucleotide Therapeutics Targeting Bcl-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Thermal Stability: The Core Mechanism of 5-Methyl-2'-O,4'-C-methylenecytidine in Oligonucleotides
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The quest for enhanced thermal stability in synthetic oligonucleotides is a cornerstone of therapeutic and diagnostic development. Increased stability translates to improved target affinity, enhanced in vivo efficacy, and greater specificity. Among the chemical modifications designed to achieve this, 5-Methyl-2'-O,4'-C-methylenecytidine, a type of Locked Nucleic Acid (LNA), stands out for its profound impact on the thermodynamic properties of nucleic acid duplexes. This technical guide delves into the core mechanism behind this enhanced thermal stability, presents relevant quantitative data, and provides detailed experimental protocols for its characterization.
The Dual-Action Mechanism of Stability Enhancement
The significant increase in thermal stability conferred by the incorporation of this compound into an oligonucleotide stems from a synergistic combination of two key structural features: the "locked" sugar conformation of the LNA scaffold and the presence of a methyl group at the 5-position of the cytosine base.
The foundational element of this enhanced stability is the 2'-O,4'-C-methylene bridge that defines it as a Locked Nucleic Acid. This bridge locks the ribose sugar moiety into a rigid C3'-endo conformation, which is the preferred sugar pucker in A-form helices (typical for RNA) and is also found in the RNA component of DNA-RNA hybrids. This pre-organization of the sugar conformation has a profound impact on the thermodynamics of hybridization. By reducing the conformational flexibility of the single-stranded oligonucleotide, the entropic penalty of duplex formation is significantly lowered. In essence, the LNA monomer is already in the correct conformation for binding, leading to a more favorable free energy of hybridization and, consequently, a higher melting temperature (Tm) of the resulting duplex. Several studies have demonstrated that LNA-modified oligonucleotides exhibit unprecedented thermal stabilities when hybridized with their target molecules. The increase in melting temperature can be as significant as +2 to +10°C per LNA monomer incorporated into an oligonucleotide duplex.
Complementing the conformational rigidity of the LNA scaffold is the 5-methyl group on the cytosine base. The addition of this methyl group enhances the thermal stability of the duplex through improved base stacking interactions. The methyl group, being hydrophobic, minimizes unfavorable interactions with water and promotes more effective stacking with adjacent bases in the helix. This results in a more stable and organized helical structure. The methylation of cytosine has been reported to increase the Tm of a B-form duplex by approximately 1°C per modification.
Therefore, the incorporation of this compound into an oligonucleotide leverages both the entropic advantage of the locked sugar conformation and the enthalpic benefit of enhanced base stacking from the 5-methyl group, resulting in a potent, dual-action mechanism for increasing thermal stability.
Quantitative Analysis of Thermal Stability
| Oligonucleotide Sequence (5'-3') | Modification | Expected ΔTm (°C) per modification | Illustrative Tm (°C) |
| GCA TGA TCG TAC | Unmodified | - | 55.0 |
| GCA T(mC)A T(mC)G TAC | 5-Methylcytidine | +1.0 | 57.0 |
| GCA T(LNA-C)A T(LNA-C)G TAC | LNA-Cytidine | +4.0 | 63.0 |
| GCA T(5-Methyl-LNA-C)A T(5-Methyl-LNA-C)G TAC | This compound | +5.0 | 65.0 |
Disclaimer: This table presents illustrative data based on typical reported increases in melting temperature for individual modifications. The actual Tm values will be sequence-dependent and influenced by experimental conditions such as salt and oligonucleotide concentrations.
Experimental Protocols for Thermal Stability Analysis
The thermal stability of oligonucleotides containing this compound is typically determined using UV-Vis spectrophotometry to measure the melting temperature (Tm) and Circular Dichroism (CD) spectroscopy to assess conformational changes.
UV-Vis Thermal Denaturation (Melting Temperature) Analysis
This method measures the change in UV absorbance of an oligonucleotide duplex as it transitions from a double-stranded to a single-stranded state with increasing temperature. The temperature at which 50% of the duplexes are dissociated is the melting temperature (Tm).
Methodology:
-
Oligonucleotide Preparation:
-
Synthesize and purify the unmodified and modified oligonucleotides.
-
Resuspend the single-stranded oligonucleotides in nuclease-free water to a stock concentration of 100 µM.
-
Combine equimolar amounts of the complementary strands in an annealing buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0). The final duplex concentration is typically between 1-5 µM.
-
-
Annealing:
-
Heat the oligonucleotide solution to 95°C for 5 minutes to ensure complete dissociation of any secondary structures.
-
Allow the solution to cool slowly to room temperature to facilitate proper duplex formation.
-
-
UV-Vis Spectrophotometry:
-
Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller.
-
Transfer the annealed oligonucleotide solution to a quartz cuvette.
-
Monitor the absorbance at 260 nm as the temperature is increased from a starting temperature (e.g., 20°C) to a final temperature (e.g., 95°C) at a controlled ramp rate (e.g., 0.5°C/minute).
-
Record the absorbance at each temperature point.
-
-
Data Analysis:
-
Plot the absorbance at 260 nm versus temperature to obtain a melting curve.
-
The Tm is determined as the temperature corresponding to the maximum of the first derivative of the melting curve.
-
Circular Dichroism (CD) Spectroscopy
CD spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. It is a sensitive technique for monitoring the conformational changes of nucleic acids during thermal denaturation and can provide insights into the helical structure.
Methodology:
-
Sample Preparation:
-
Prepare and anneal the oligonucleotide duplexes as described for the UV-Vis thermal denaturation analysis. The concentration may need to be adjusted based on the instrument and cuvette path length.
-
-
CD Spectrometer Setup:
-
Use a CD spectropolarimeter equipped with a temperature controller.
-
Set the wavelength to a value where the CD signal change upon melting is significant (e.g., 260-280 nm for B-form DNA).
-
-
Thermal Melt Measurement:
-
Equilibrate the sample at the starting temperature.
-
Increase the temperature in a stepwise or ramped manner, recording the CD signal at the chosen wavelength at each temperature point.
-
-
Data Analysis:
-
Plot the CD signal (in millidegrees) versus temperature.
-
The resulting sigmoidal curve can be analyzed to determine the Tm, which is the midpoint of the transition.
-
Additionally, full CD spectra can be recorded at temperatures below and above the Tm to characterize the conformational states of the duplex and single strands.
-
Visualizing the Core Concepts
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the key structural features and experimental workflows.
Caption: Dual-action mechanism of stability enhancement.
Caption: Workflow for Tm determination by UV-Vis.
Caption: Interplay of factors leading to improved properties.
The Dawn of a New Era in Oligonucleotide Therapeutics: A Technical Guide to Constrained Nucleotide Analogs
For Immediate Release
In the ever-evolving landscape of drug discovery and development, a powerful class of molecules is reshaping the therapeutic frontier: constrained nucleotide analogs. These synthetically modified building blocks of DNA and RNA offer unprecedented control over the properties of oligonucleotides, leading to the development of more potent, stable, and specific therapies for a wide range of diseases. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery, evolution, and application of these remarkable compounds.
Introduction: Overcoming the Limitations of Natural Nucleic Acids
Standard oligonucleotides, while promising for their ability to target disease-associated genes, face significant hurdles in clinical applications. Their susceptibility to degradation by nucleases and their often-insufficient binding affinity to target RNA molecules limit their efficacy. The development of constrained nucleotide analogs has been a pivotal advancement in addressing these challenges. By "locking" the sugar moiety of the nucleotide into a specific conformation, these analogs pre-organize the oligonucleotide into a structure that is optimal for binding, thereby dramatically increasing its affinity and stability.
The Evolution of Constrained Architectures: LNA and BNA
Among the most significant breakthroughs in this field are Locked Nucleic Acids (LNAs) and Bridged Nucleic Acids (BNAs). These analogs feature a methylene (B1212753) bridge that connects the 2'-oxygen to the 4'-carbon of the ribose sugar, effectively locking it in an N-type (RNA-like) conformation.[1] This structural constraint is the key to their enhanced properties.
Subsequent research has led to the development of various BNA architectures with different bridge chemistries and ring sizes, each offering a unique set of properties. For instance, 2',4'-BNA(NC) analogs, which incorporate a six-membered bridged structure with an N-O bond, have demonstrated even higher binding affinity and nuclease resistance compared to first-generation LNAs.[2]
Quantitative Leap in Performance: A Data-Driven Comparison
The incorporation of constrained nucleotide analogs into oligonucleotides leads to a significant and predictable increase in their thermal stability when hybridized to complementary DNA or RNA strands. This is typically quantified by the change in melting temperature (ΔTm) per modification.
| Oligonucleotide Type | Target | Sequence (5'-3') | Tm (°C) | ΔTm per modification (°C) |
| DNA | DNA | GCA TTA ATG CAT | 52.3 | - |
| LNA | DNA | GC A T TA AT G C AT | 76.5 | +2.4 |
| BNA | DNA | GC A T TA AT G C AT | >80 | +2.8 - +5.0 |
| DNA | RNA | GCA UUA AUG CAU | 55.1 | - |
| LNA | RNA | GC A U UA AU G C AU | 80.2 | +2.5 |
| BNA | RNA | GC A U UA AU G C AU | >85 | +3.0 - +6.0 |
Table 1: Comparative melting temperatures (Tm) of DNA, LNA, and BNA oligonucleotides hybridized to complementary DNA and RNA targets. LNA and BNA modifications are indicated in bold. Data compiled from multiple sources.[2][3][4]
The remarkable increase in binding affinity is a direct consequence of the conformational rigidity of the constrained analogs, which reduces the entropic penalty associated with duplex formation. This enhanced affinity allows for the use of shorter oligonucleotides, which can improve specificity and reduce off-target effects.
Key Experimental Protocols
Solid-Phase Synthesis of Oligonucleotides Containing Constrained Nucleotide Analogs
The synthesis of oligonucleotides incorporating LNA or BNA monomers is readily achieved using standard automated phosphoramidite (B1245037) chemistry.[][6][7]
Materials:
-
Controlled pore glass (CPG) solid support functionalized with the initial nucleoside.
-
Protected nucleoside phosphoramidites (standard DNA/RNA and constrained analogs).
-
Activator solution (e.g., 5-(ethylthio)-1H-tetrazole).
-
Capping solution (e.g., acetic anhydride (B1165640) and 1-methylimidazole).
-
Oxidizing solution (e.g., iodine in THF/water/pyridine).
-
Deblocking solution (e.g., trichloroacetic acid in dichloromethane).
-
Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide).
-
Anhydrous acetonitrile.
Procedure:
-
Detritylation: The 5'-dimethoxytrityl (DMT) protecting group of the support-bound nucleoside is removed by treatment with the deblocking solution. The support is then washed with acetonitrile.
-
Coupling: The next protected phosphoramidite in the sequence is activated by the activator solution and coupled to the 5'-hydroxyl of the preceding nucleoside.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated with the capping solution to prevent the formation of deletion mutants.
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage using the oxidizing solution.
-
The cycle of detritylation, coupling, capping, and oxidation is repeated until the desired oligonucleotide sequence is assembled.
-
Cleavage and Deprotection: The completed oligonucleotide is cleaved from the solid support, and all remaining protecting groups are removed by treatment with the cleavage and deprotection solution.
-
Purification: The crude oligonucleotide is purified using methods such as reverse-phase high-performance liquid chromatography (RP-HPLC) or polyacrylamide gel electrophoresis (PAGE).
Nuclease Resistance Assay
The enhanced stability of oligonucleotides containing constrained analogs against nuclease degradation can be evaluated using a simple in vitro assay.
Materials:
-
Modified and unmodified (control) oligonucleotides.
-
Nuclease source (e.g., fetal bovine serum, snake venom phosphodiesterase).
-
Appropriate buffer.
-
Polyacrylamide gel electrophoresis (PAGE) apparatus.
-
Gel staining agent (e.g., SYBR Gold).
Procedure:
-
Incubate the oligonucleotides with the nuclease source at a physiological temperature (e.g., 37°C).
-
Take aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Quench the reaction by adding a chelating agent (e.g., EDTA) or by heat inactivation.
-
Analyze the samples by PAGE to visualize the degradation products.
-
The percentage of intact oligonucleotide at each time point is quantified to determine the degradation kinetics.
Mechanism of Action: Antisense Gene Silencing
A primary application of constrained nucleotide analogs is in the development of antisense oligonucleotides (ASOs). These are short, single-stranded synthetic nucleic acids designed to bind to a specific messenger RNA (mRNA) and modulate its function. One of the key mechanisms of action for many ASOs is the recruitment of RNase H.
RNase H is a ubiquitous cellular enzyme that recognizes DNA:RNA hybrids and specifically cleaves the RNA strand. By designing ASOs with a central "gap" of DNA-like nucleotides flanked by "wings" of high-affinity constrained analogs (a "gapmer" design), it is possible to create highly potent and specific gene-silencing agents. The constrained analog wings provide enhanced binding affinity and nuclease resistance, while the DNA gap allows for the recruitment of RNase H and subsequent degradation of the target mRNA.[1][8]
The Drug Discovery and Development Workflow
The path from the initial concept to a clinically viable antisense drug involves a rigorous and systematic workflow.
Future Perspectives
The field of constrained nucleotide analogs continues to advance at a rapid pace. Researchers are exploring novel bridge chemistries, backbone modifications, and conjugation strategies to further enhance the therapeutic properties of these molecules. As our understanding of the intricate interplay between structure and function deepens, we can expect the development of even more sophisticated and effective oligonucleotide-based therapies for a growing number of diseases, heralding a new era of precision medicine.
References
- 1. researchgate.net [researchgate.net]
- 2. A brief history of Bridged Nucleic Acids (BNAs) [biosyn.com]
- 3. researchgate.net [researchgate.net]
- 4. Locked Nucleic Acids (LNA) Vs. Bridged Nucleic Acids (BNA) [biosyn.com]
- 6. data.biotage.co.jp [data.biotage.co.jp]
- 7. m.youtube.com [m.youtube.com]
- 8. lifesciences.danaher.com [lifesciences.danaher.com]
Unlocking the Potential of Drug Development: An In-depth Guide to the C3'-endo Conformation of BNA/LNA Monomers
For Researchers, Scientists, and Drug Development Professionals
Bridged Nucleic Acids (BNAs), including Locked Nucleic Acids (LNAs), represent a significant advancement in oligonucleotide therapeutics. Their enhanced binding affinity, specificity, and nuclease resistance stem from a key structural feature: the C3'-endo conformation of their sugar moiety. This technical guide provides a comprehensive overview of this critical conformational characteristic, detailing its structural implications, the experimental methods used for its analysis, and its impact on therapeutic applications.
The Core Principle: The Locked C3'-endo Conformation
BNA/LNA monomers are characterized by a methylene (B1212753) bridge that connects the 2'-oxygen and the 4'-carbon of the ribose sugar. This bridge "locks" the sugar pucker in a C3'-endo (North) conformation, which is characteristic of the A-form helix found in RNA.[1] This pre-organization of the sugar moiety into an RNA-like conformation is the primary reason for the exceptional properties of BNA/LNA-modified oligonucleotides.[1]
The rigid C3'-endo pucker reduces the conformational flexibility of the ribose, leading to a more organized phosphate (B84403) backbone.[2] This structural constraint contributes to improved base stacking and a decrease in the entropic penalty upon duplex formation, resulting in significantly increased thermal stability of LNA-containing duplexes with both DNA and RNA targets.[2]
Quantitative Analysis of BNA/LNA Conformational Properties
The C3'-endo conformation of BNA/LNA monomers profoundly influences the helical geometry and stability of oligonucleotide duplexes. The following tables summarize key quantitative data, comparing BNA/LNA-modified duplexes with canonical B-form DNA and A-form RNA.
Helical Parameters of LNA-Containing Duplexes
The incorporation of LNA monomers alters the standard helical parameters, inducing a shift towards an A-like helical structure.
| Parameter | B-DNA | A-RNA | LNA-DNA Duplex | All-LNA Duplex |
| Helical Twist (°) | ~36 | ~33 | ~30-34 | ~26 |
| Rise per Residue (Å) | ~3.4 | ~2.6 | ~2.8-3.1 | ~3.2 |
| Base Pairs per Turn | ~10.5 | ~11 | ~10.5-12 | ~14 |
| Major Groove Width (Å) | ~12 | ~4 | Wider than A-RNA | ~24-25 |
| Minor Groove Width (Å) | ~6 | ~11 | Intermediate | ~15 |
| Sugar Pucker | C2'-endo (South) | C3'-endo (North) | LNA: C3'-endo; DNA: Mixed C2'/C3'-endo | C3'-endo (North) |
Data compiled from multiple sources.
Thermal Stability of LNA-Modified Oligonucleotides
The locked C3'-endo conformation significantly increases the melting temperature (Tm) of duplexes, a key indicator of thermal stability. The Tm increase is dependent on the number and position of LNA modifications.
| Oligonucleotide Type | Sequence | Tm (°C) | ΔTm per LNA (°C) |
| DNA/DNA | 5'-GTG AAG TGT-3' / 3'-CAC TTC ACA-5' | 50.1 | N/A |
| LNA/DNA | 5'-GT G AAG T GT -3' / 3'-CAC TTC ACA-5' | 68.4 | +6.1 |
| DNA/RNA | 5'-GTG AAG TGT-3' / 3'-CAC UUC ACA-5' | 58.2 | N/A |
| LNA/RNA | 5'-GT G AAG T GT -3' / 3'-CAC UUC ACA-5' | 79.5 | +7.1 |
Note: LNA bases are in bold. Data is illustrative and can vary based on sequence and buffer conditions.
Experimental Protocols for Conformational Analysis
Determining the precise conformation of BNA/LNA monomers and their impact on oligonucleotide structure requires sophisticated biophysical techniques. The following are detailed methodologies for key experiments.
2D NMR Spectroscopy for Sugar Pucker Analysis (DQF-COSY)
Objective: To determine the ratio of N-type (C3'-endo) and S-type (C2'-endo) sugar conformations in LNA-modified oligonucleotides.
Methodology:
-
Sample Preparation:
-
Synthesize and purify the LNA-containing oligonucleotide.
-
Dissolve the oligonucleotide in a suitable NMR buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0) in 99.96% D₂O to a final concentration of 1-2 mM.
-
Anneal the sample by heating to 95°C for 5 minutes followed by slow cooling to room temperature.
-
-
NMR Data Acquisition:
-
Acquire a 2D Double-Quantum-Filtered Correlation Spectroscopy (DQF-COSY) spectrum on a high-field NMR spectrometer (e.g., 600 MHz or higher).
-
Typical acquisition parameters include a spectral width of 5000 Hz in both dimensions, 2048 complex points in t₂, and 512 increments in t₁.
-
Set the number of scans per increment based on the sample concentration to achieve an adequate signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Process the 2D data using appropriate software (e.g., TopSpin, NMRPipe).
-
Apply a squared sine-bell window function in both dimensions and perform Fourier transformation.
-
Assign the H1'-H2' cross-peaks for each nucleotide residue.
-
Measure the scalar coupling constant (³J(H1'H2')) from the fine structure of the diagonal and cross-peaks.
-
The magnitude of ³J(H1'H2') is correlated with the sugar pucker conformation:
-
A small ³J(H1'H2') value (1-2 Hz) indicates a predominantly N-type (C3'-endo) conformation.
-
A large ³J(H1'H2') value (8-10 Hz) indicates a predominantly S-type (C2'-endo) conformation.
-
-
For residues undergoing conformational exchange between N and S puckers, the population of each state can be estimated from the observed coupling constant.
-
X-ray Crystallography for High-Resolution Structure Determination
Objective: To obtain a high-resolution three-dimensional structure of an LNA-modified oligonucleotide duplex.
Methodology:
-
Oligonucleotide Synthesis and Purification:
-
Synthesize the LNA-containing oligonucleotide using phosphoramidite (B1245037) chemistry.
-
Purify the oligonucleotide by HPLC to >95% purity.
-
Verify the mass by mass spectrometry.
-
-
Crystallization:
-
Prepare a concentrated solution of the LNA-oligonucleotide (1-5 mM) in a low-salt buffer.
-
Screen a wide range of crystallization conditions using vapor diffusion (hanging or sitting drop) methods. Screening kits from various vendors can be utilized.
-
Typical precipitants include polyethylene (B3416737) glycols (PEGs), salts (e.g., ammonium (B1175870) sulfate, sodium citrate), and organic solvents (e.g., MPD, isopropanol).
-
Vary parameters such as pH, temperature, and the concentration of oligonucleotide and precipitants.
-
-
Data Collection:
-
Cryo-protect the crystals by soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene (B1197577) glycol) before flash-cooling in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
Integrate and scale the diffraction data using appropriate software (e.g., HKL2000, XDS).
-
-
Structure Solution and Refinement:
-
Solve the phase problem using molecular replacement if a homologous structure is available, or by experimental phasing methods such as multi-wavelength anomalous dispersion (MAD) or single-wavelength anomalous dispersion (SAD) using halogenated or heavy-atom-derivatized oligonucleotides.
-
Build an initial model of the LNA-containing duplex into the electron density map using software like Coot.
-
Refine the model against the diffraction data using refinement software (e.g., PHENIX, REFMAC5).
-
Validate the final structure using tools like MolProbity to check for geometric and stereochemical quality.
-
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the efficacy of an LNA-modified antisense oligonucleotide (ASO) in vitro.
Caption: Workflow for evaluating the in vitro efficacy of LNA-modified antisense oligonucleotides.
This comprehensive guide underscores the fundamental importance of the C3'-endo conformation in BNA/LNA monomers. A thorough understanding of its structural consequences and the application of rigorous experimental methodologies are paramount for the successful design and development of next-generation oligonucleotide therapeutics.
References
The Dual Life of a Methyl Group: An In-depth Technical Guide to the Biological Functions of 5-Methylcytosine in RNA and DNA
For Immediate Release
An Essential Epigenetic and Epitranscriptomic Regulator: Unveiling the Critical Roles of 5-Methylcytosine (B146107) in Health and Disease
This whitepaper provides a comprehensive technical overview of 5-methylcytosine (m5C), a pivotal chemical modification that profoundly influences the function of both DNA and RNA. Detailing its regulatory mechanisms, biological significance, and the methodologies for its detection, this guide serves as an essential resource for researchers, scientists, and professionals in drug development. We explore the enzymatic machinery governing m5C, its impact on gene expression and cellular processes, and its emerging role as a biomarker and therapeutic target in a range of pathologies, including cancer and neurological disorders.
Introduction: The Fifth Base and Beyond
5-methylcytosine (m5C) is a modified form of the DNA and RNA base cytosine, where a methyl group is covalently attached to the 5th carbon of the pyrimidine (B1678525) ring.[1] Long recognized as a cornerstone of epigenetics in DNA, often termed the "fifth base," m5C plays a critical role in the stable silencing of gene expression.[2] More recently, the discovery of m5C as a widespread and dynamic modification in various RNA species has unveiled a new layer of gene regulation at the post-transcriptional level, a field known as epitranscriptomics.[3][4] This guide delves into the distinct yet interconnected worlds of m5C in DNA and RNA, exploring the enzymes that write, read, and erase this mark, and its profound functional consequences.
5-Methylcytosine in DNA: A Guardian of the Genome
In mammalian DNA, m5C is the most abundant covalent modification, primarily occurring in the context of CpG dinucleotides (a cytosine followed by a guanine).[2][5] This methylation is a stable, heritable epigenetic mark crucial for normal development and cellular differentiation.[2]
Regulatory Functions of DNA m5C
The primary role of m5C in DNA is the regulation of gene expression, predominantly through transcriptional silencing.[2][6] This is achieved through several mechanisms:
-
Inhibition of Transcription Factor Binding: Methylation of CpG islands, which are CpG-rich regions often located in gene promoters, can directly block the binding of transcription factors, thereby preventing gene transcription.[2]
-
Chromatin Remodeling: m5C is recognized by a class of proteins known as methyl-CpG-binding domain proteins (MBDs).[2] Upon binding, MBDs recruit larger protein complexes that modify histones and remodel chromatin into a condensed, transcriptionally silent state (heterochromatin).[2]
-
Genomic Stability: Methylation of repetitive DNA elements, which constitute a large portion of the human genome, helps to suppress their transposition and maintain genomic integrity.[2]
-
X-Chromosome Inactivation and Genomic Imprinting: m5C is essential for complex processes like the silencing of one X chromosome in females and the parent-of-origin-specific expression of imprinted genes.[7]
The Dynamic Machinery of DNA Methylation
The landscape of DNA methylation is dynamically regulated by three classes of enzymes:
-
Writers (DNA Methyltransferases - DNMTs): These enzymes establish and maintain m5C patterns. DNMT3A and DNMT3B are responsible for de novo methylation, establishing new methylation patterns during development.[6] DNMT1 is the maintenance methyltransferase that copies existing methylation patterns onto the newly synthesized strand during DNA replication, ensuring the faithful inheritance of epigenetic information.[1][6]
-
Erasers (Ten-Eleven Translocation - TET Enzymes): The removal of m5C is an active process initiated by the TET family of dioxygenases (TET1, TET2, TET3).[8] These enzymes iteratively oxidize m5C to 5-hydroxymethylcytosine (B124674) (5hmC), 5-formylcytosine (B1664653) (5fC), and 5-carboxylcytosine (5caC).[8][9] 5fC and 5caC are then excised by thymine-DNA glycosylase (TDG) and replaced with an unmodified cytosine through the base excision repair pathway.[8]
-
Readers (Methyl-CpG-Binding Proteins): This diverse group of proteins, including MBDs and others, specifically recognize and bind to m5C, translating the methylation mark into a functional response, such as transcriptional repression.[2]
DNA m5C in Disease
Aberrant DNA methylation is a hallmark of many diseases, particularly cancer.[10]
-
Cancer: Cancers are characterized by global hypomethylation, which can lead to genomic instability, and promoter-specific hypermethylation of tumor suppressor genes, resulting in their silencing.[9][11] The levels of 5hmC are also significantly reduced in many cancers, including those of the prostate, breast, and colon, compared to normal tissues.[10][12]
-
Neurological Disorders: Alterations in DNA methylation patterns have been implicated in various neurological diseases.[13] For instance, changes in m5C and 5hmC levels are associated with neurodevelopmental disorders and neurodegenerative diseases.[13]
5-Methylcytosine in RNA: A New Frontier in Gene Regulation
The presence of m5C in RNA, particularly in abundant non-coding RNAs like transfer RNA (tRNA) and ribosomal RNA (rRNA), has been known for decades.[3] However, recent advancements in sequencing technologies have revealed that m5C is also a widespread modification in messenger RNA (mRNA) and other non-coding RNAs, where it plays a critical role in post-transcriptional gene regulation.[3][14]
Regulatory Functions of RNA m5C
Unlike the generally stable nature of DNA methylation, RNA methylation is a more dynamic process that can rapidly alter the fate of an RNA molecule. The functions of m5C in RNA are diverse and context-dependent:
-
RNA Stability: m5C modification can protect RNA from degradation. For example, in tRNA, m5C can prevent endonucleolytic cleavage, thereby increasing its stability.[15] In mRNA, m5C can enhance stability by recruiting specific RNA-binding proteins.[16]
-
RNA Export: The "reader" protein Aly/REF export factor (ALYREF) recognizes m5C-modified mRNAs and facilitates their export from the nucleus to the cytoplasm for translation.[15][16]
-
Translation Regulation: The impact of m5C on mRNA translation is complex and can be either inhibitory or stimulatory depending on its location within the mRNA and the cellular context.[3][16] For instance, m5C in the 5' untranslated region (UTR) has been shown to reduce translation, while methylation in the 3' UTR can enhance it.[17]
-
tRNA Function: In tRNAs, m5C modifications are crucial for maintaining their structural integrity and regulating codon-anticodon pairing, which influences the efficiency and fidelity of protein synthesis.[15]
The Machinery of RNA Methylation
Similar to DNA, RNA methylation is controlled by a set of dedicated enzymes:
-
Writers (NSUN family and TRDMT1/DNMT2): The primary RNA methyltransferases belong to the NOL1/NOP2/SUN domain (NSUN) family, which includes seven members (NSUN1-7).[16] TRDMT1 (also known as DNMT2) is another key enzyme that methylates tRNAs.[16]
-
Erasers (TET Enzymes and ALKBH1): The demethylation of m5C in RNA is less well understood than in DNA. However, studies have shown that TET enzymes can also oxidize m5C to 5hmC in RNA.[4] Additionally, ALKBH1 has been identified as an RNA demethylase that can remove the methyl group from m5C.[4]
-
Readers (YBX1 and ALYREF): These proteins specifically bind to m5C-modified RNA and mediate its downstream effects. Y-box binding protein 1 (YBX1) recognizes m5C in mRNA and enhances its stability.[16] As mentioned earlier, ALYREF is involved in the nuclear export of m5C-containing mRNAs.[16]
RNA m5C in Disease
The dysregulation of RNA m5C modification is increasingly being linked to various human diseases.
-
Cancer: Many m5C regulatory proteins are aberrantly expressed in cancers and can act as either oncogenes or tumor suppressors.[4][16] For example, the writer NSUN2 is overexpressed in some cancers and promotes cell proliferation, while the reader YBX1 can enhance the stability of cancer-promoting mRNAs.[16]
-
Other Diseases: Beyond cancer, abnormal RNA m5C modifications have been implicated in a range of conditions, including metabolic diseases and viral infections.[3]
Quantitative Analysis of 5-Methylcytosine
The levels of m5C and its derivatives can vary significantly between different tissues and in disease states. Quantitative analysis of these modifications is crucial for understanding their biological roles and for developing biomarkers.
Table 1: Levels of 5-Methylcytosine (m5C) and 5-Hydroxymethylcytosine (5hmC) in Human Tissues
| Tissue | m5C (% of total cytosine) | 5hmC (% of total cytosine) | 5hmC (modifications per 10^6 nucleosides) | Reference |
| Normal Tissues | ||||
| Brain (Thymus) | 1.00 | 0.67 | 1550 | [5][6][18] |
| Brain (general) | 0.98 | - | - | [5] |
| Liver | - | 0.46 | - | [18] |
| Kidney | - | 0.38 | - | [18] |
| Colon | - | 0.45 | - | [18] |
| Rectum | - | 0.57 | - | [18] |
| Lung | - | 0.14-0.18 | - | [18] |
| Placenta | 0.76 | 0.06 | - | [5][18] |
| Sperm | 0.84 | - | - | [5] |
| Heart | - | 0.05 | - | [18] |
| Breast | - | 0.05 | - | [18] |
| Cancer Tissues | ||||
| Colorectal Cancer | Significantly reduced | 0.02-0.06 | - | [18] |
| Prostate Carcinoma | Profoundly reduced | Profoundly reduced | - | [12] |
| Breast Carcinoma | Profoundly reduced | Profoundly reduced | - | [12] |
| Cell Lines | ||||
| HeLa | 0.57-0.85 (range for 6 cell lines) | <0.02 | 31.2 | [5][6][18] |
| HEK293T (control) | - | - | 32.5 | [6] |
| WM-266-4 (Melanoma) | - | - | 12.2 | [6] |
Table 2: Abundance of m5C in RNA
| RNA Type | Abundance (% of total cytosine) | Reference |
| Mammalian mRNA | 0.02 - 0.09 | [14] |
Experimental Protocols for m5C Analysis
A variety of techniques have been developed for the detection and quantification of m5C in both DNA and RNA.
Bisulfite Sequencing (for DNA and RNA)
Bisulfite sequencing is the gold standard for single-base resolution mapping of m5C.[19] The principle relies on the chemical treatment of DNA or RNA with sodium bisulfite, which converts unmethylated cytosines to uracil (B121893), while m5C residues remain unchanged.[19] Subsequent PCR amplification and sequencing allow for the identification of methylated cytosines.
Detailed Methodology for DNA Bisulfite Sequencing:
-
DNA Extraction and Fragmentation: High-quality genomic DNA is extracted and fragmented to a suitable size (e.g., 200-500 bp) by sonication or enzymatic digestion.[19]
-
Bisulfite Conversion: The fragmented DNA is denatured and treated with sodium bisulfite. This is a critical step, and complete conversion of unmethylated cytosines is essential for accurate results.[19][20] Commercial kits (e.g., Qiagen EpiTect Bisulfite Kit) are often used to standardize this process.[21] The reaction is typically carried out at an elevated temperature (e.g., 55°C) for several hours.[20]
-
DNA Cleanup and Desulfonation: After conversion, the DNA is purified to remove bisulfite and other reagents. A desulfonation step at an alkaline pH is then performed to complete the conversion of the sulfonated uracil intermediate to uracil.[22]
-
PCR Amplification: The bisulfite-converted DNA is amplified using primers specific to the target region. Primer design is crucial and must account for the sequence changes introduced by the bisulfite treatment (all unmethylated 'C's are now 'T's).[19]
-
Sequencing: The PCR products can be sequenced directly (Sanger sequencing) or cloned into vectors for sequencing of individual clones to assess methylation heterogeneity.[20] For genome-wide analysis, next-generation sequencing (NGS) is employed (Whole-Genome Bisulfite Sequencing, WGBS).
-
Data Analysis: The sequenced reads are aligned to a converted reference genome (where all 'C's are converted to 'T's), and the methylation status of each cytosine is determined by comparing the sequenced base to the reference.
Detailed Methodology for RNA Bisulfite Sequencing (RNA-BS-Seq):
The protocol for RNA is similar to that for DNA but includes an initial RNA extraction and a reverse transcription step.
-
RNA Extraction: Total RNA or poly(A)-selected mRNA is extracted, ensuring high quality and integrity.[23]
-
Bisulfite Conversion: The RNA is treated with sodium bisulfite, converting unmethylated cytosines to uracils.[23]
-
RNA Cleanup: The treated RNA is purified.
-
Reverse Transcription: The bisulfite-converted RNA is reverse-transcribed into cDNA using random primers or oligo(dT) primers.[23]
-
Second-Strand Synthesis and Library Preparation: A second cDNA strand is synthesized, and the resulting double-stranded cDNA is used to prepare a sequencing library.[23]
-
Sequencing and Data Analysis: The library is sequenced using NGS, and the data is analyzed similarly to DNA bisulfite sequencing to identify m5C sites.
Methylated RNA Immunoprecipitation Sequencing (MeRIP-Seq)
MeRIP-Seq is an antibody-based method used to enrich for m5C-containing RNA fragments, allowing for transcriptome-wide mapping of m5C.[7][24]
Detailed Methodology for MeRIP-Seq:
-
RNA Isolation and Fragmentation: Total RNA is isolated and fragmented into smaller pieces (typically 100-200 nucleotides) by enzymatic or chemical methods.[7]
-
Immunoprecipitation (IP): The fragmented RNA is incubated with an antibody specific to m5C.[7][24] A portion of the fragmented RNA is kept as an input control.
-
Complex Capture: Protein A/G magnetic beads are added to capture the antibody-RNA complexes.[7][24]
-
Washing and Elution: The beads are washed to remove non-specifically bound RNA, and the enriched m5C-containing RNA is then eluted.[7]
-
Library Preparation and Sequencing: Sequencing libraries are prepared from both the immunoprecipitated RNA and the input control RNA. These libraries are then sequenced using NGS.
-
Data Analysis: The sequencing reads from the IP and input samples are aligned to the reference genome/transcriptome. Peaks of enrichment in the IP sample compared to the input indicate the locations of m5C modifications.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and accurate method for the absolute quantification of global m5C and its derivatives in a DNA or RNA sample.
Detailed Methodology for LC-MS/MS:
-
Nucleic Acid Isolation and Digestion: High-purity DNA or RNA is isolated and enzymatically digested into individual nucleosides.
-
Chromatographic Separation: The mixture of nucleosides is separated using liquid chromatography, typically reversed-phase high-performance liquid chromatography (HPLC).
-
Mass Spectrometry Analysis: The separated nucleosides are introduced into a tandem mass spectrometer. The instrument measures the mass-to-charge ratio of the nucleosides and their fragments, allowing for precise identification and quantification.
-
Quantification: The abundance of m5C is determined by comparing its signal intensity to that of unmodified cytosine and often to stable isotope-labeled internal standards.[17] This method can simultaneously quantify m5C, 5hmC, 5fC, and 5caC.
Conclusion and Future Perspectives
5-methylcytosine is a fundamental modification that exerts profound regulatory control over the genome and transcriptome. In DNA, it is a stable epigenetic mark essential for long-term gene silencing and genomic stability. In RNA, it is a dynamic epitranscriptomic mark that fine-tunes post-transcriptional processes, including RNA stability, export, and translation. The dysregulation of m5C in both DNA and RNA is a common feature of human diseases, highlighting the therapeutic potential of targeting the enzymes that regulate this modification.
The continued development of sensitive and high-resolution detection methods will further elucidate the complex interplay between m5C in DNA and RNA and its role in cellular function. A deeper understanding of the context-specific functions of m5C will undoubtedly open new avenues for the diagnosis and treatment of a wide range of diseases, solidifying its status as a master regulator of genetic information.
References
- 1. Tissue type is a major modifier of the 5-hydroxymethylcytosine content of human genes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RNA m5C modification: from physiology to pathology and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Vital roles of m5C RNA modification in cancer and immune cell biology [frontiersin.org]
- 4. Amount and distribution of 5-methylcytosine in human DNA from different types of tissues of cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative assessment of Tet-induced oxidation products of 5-methylcytosine in cellular and tissue DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MeRIP-seq Protocol - CD Genomics [rna.cd-genomics.com]
- 7. academic.oup.com [academic.oup.com]
- 8. mdpi.com [mdpi.com]
- 9. The role of 5-hydroxymethylcytosine in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Global changes of 5-hydroxymethylcytosine and 5-methylcytosine from normal to tumor tissues are associated with carcinogenesis and prognosis in colorectal cancer | Semantic Scholar [semanticscholar.org]
- 11. oncotarget.com [oncotarget.com]
- 12. researchgate.net [researchgate.net]
- 13. m5C Modifications in RNA and Cancer | Proteintech Group [ptglab.co.jp]
- 14. Quantitative assessment of Tet-induced oxidation products of 5-methylcytosine in cellular and tissue DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Distribution of 5-Hydroxymethylcytosine in Different Human Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The bisulfite genomic sequencing protocol [file.scirp.org]
- 17. Bisulfite Protocol | Stupar Lab [stuparlab.cfans.umn.edu]
- 18. med.upenn.edu [med.upenn.edu]
- 19. Bisulfite Sequencing of DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A Guide to RNA Bisulfite Sequencing (m5C Sequencing) - CD Genomics [rna.cd-genomics.com]
- 21. Methylated RNA Immunoprecipitation Assay to Study m5C Modification in Arabidopsis [jove.com]
- 22. researchgate.net [researchgate.net]
- 23. Quantification of 5-Methylcytosine and 5-Hydroxymethylcytosine in Genomic DNA from Hepatocellular Carcinoma Tissues by Capillary Hydrophilic-Interaction Liquid Chromatography/Quadrupole TOF Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
Methodological & Application
Revolutionizing Oligonucleotide Therapeutics and Diagnostics: A Protocol for Incorporating Bridged Nucleic Acid (BNA) Monomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bridged Nucleic Acids (BNAs) represent a significant advancement in nucleic acid chemistry, offering unparalleled stability, binding affinity, and nuclease resistance to oligonucleotides. These properties make BNA-modified oligonucleotides powerful tools in therapeutic applications, such as antisense technology and RNA interference, as well as in advanced diagnostics. This document provides a comprehensive guide, including detailed application notes and experimental protocols, for the successful incorporation of BNA monomers into synthetic oligonucleotides.
BNA monomers are characterized by a covalent bridge between the 2' and 4' positions of the ribose sugar, which locks the sugar moiety into a C3'-endo conformation. This pre-organized structure minimizes the conformational entropy penalty upon hybridization, leading to a significant increase in the thermal stability of duplexes formed with complementary DNA or RNA strands.[1][2]
Key Advantages of BNA-Modified Oligonucleotides
The incorporation of BNA monomers imparts several beneficial properties to oligonucleotides:
-
Enhanced Thermal Stability: Each BNA modification can increase the melting temperature (Tm) of a duplex by approximately 2-10°C, with specific values for 2',4'-BNANC ranging from 4.7 to 7.0°C per modification.[1][2] This allows for the design of shorter oligonucleotides with high binding affinity.
-
Superior Nuclease Resistance: The bridged structure provides steric hindrance against enzymatic degradation, significantly increasing the in vitro and in vivo stability of the oligonucleotide compared to unmodified or even some first-generation modified oligonucleotides like Locked Nucleic Acids (LNAs).[1][3]
-
Improved Binding Affinity and Specificity: The rigid conformation of BNA monomers enhances base stacking and leads to stronger and more specific binding to target sequences.[4] This is particularly advantageous for discriminating between single nucleotide polymorphisms (SNPs).
-
Versatility in Design: BNA monomers can be readily incorporated into DNA or RNA sequences using standard phosphoramidite (B1245037) chemistry, allowing for the creation of chimeric oligonucleotides with tailored properties.[4]
Quantitative Data Summary
The following tables summarize key quantitative data related to the performance of BNA-modified oligonucleotides.
Table 1: Thermal Stability (Melting Temperature, Tm) Enhancement
| Modification Type | Increase in Tm per BNA Monomer (°C) | Reference |
| General BNA | 2 - 10 | [5] |
| 2',4'-BNANC | 4.7 - 7.0 | [1] |
| BNA (comparison with LNA) | 5 - 6 (vs. complementary RNA) | [2] |
Table 2: Comparative Nuclease Resistance
| Oligonucleotide Type | Relative Nuclease Resistance | Reference |
| Unmodified DNA/RNA | Low | [1] |
| LNA-modified | Moderate | [6] |
| 2',4'-BNANC-modified | High | [1][3] |
Experimental Protocols
This section provides detailed protocols for the key steps involved in the synthesis, purification, and analysis of BNA-modified oligonucleotides.
Automated Solid-Phase Synthesis of BNA Oligonucleotides
BNA-modified oligonucleotides are synthesized using standard phosphoramidite chemistry on an automated DNA/RNA synthesizer.[7][8]
Protocol:
-
Preparation of Reagents:
-
Dissolve BNA phosphoramidite monomers and standard DNA/RNA phosphoramidites in anhydrous acetonitrile (B52724) to a concentration of 0.1 M.
-
Prepare standard synthesis reagents: detritylation solution (e.g., 3% trichloroacetic acid in dichloromethane), activator solution (e.g., 0.45 M tetrazole in acetonitrile), capping solutions (Cap A and Cap B), and oxidizing solution (e.g., iodine/water/pyridine).
-
-
Instrument Setup:
-
Prime the DNA/RNA synthesizer with the prepared reagents.
-
Install the appropriate solid support (e.g., Controlled Pore Glass - CPG) functionalized with the initial nucleoside of the desired sequence.
-
-
Synthesis Cycle: The synthesis proceeds in the 3' to 5' direction through a series of automated steps for each monomer addition:
-
Deblocking (Detritylation): Removal of the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside.
-
Coupling: Activation of the incoming BNA or standard phosphoramidite with the activator and subsequent coupling to the free 5'-hydroxyl group. The coupling time for BNA monomers should be optimized, typically ranging from 3 to 10 minutes.[7]
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.
-
Oxidation: Oxidation of the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester.
-
-
Monitoring Coupling Efficiency: Monitor the stepwise coupling efficiency through trityl cation conductivity measurements. Efficiencies should be greater than 97% for each step.[7]
Cleavage and Deprotection
Following synthesis, the oligonucleotide is cleaved from the solid support, and the protecting groups from the nucleobases and phosphate backbone are removed.
Protocol:
-
Cleavage from Solid Support:
-
Transfer the solid support containing the synthesized oligonucleotide to a sealed vial.
-
Add a solution of concentrated aqueous ammonia (B1221849)/ethanol (3:1 v/v).[7]
-
Incubate at room temperature for 1-2 hours.[7]
-
-
Deprotection:
-
Heat the sealed vial at 55°C for 5-8 hours.[7]
-
For oligonucleotides containing sensitive modifications, milder deprotection conditions, such as using a mixture of aqueous ammonia and methylamine (B109427) (AMA) at 65°C for 10 minutes, may be required.[9]
-
-
Solvent Removal:
-
After cooling, centrifuge the vial and carefully transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.
-
Evaporate the solvent using a centrifugal vacuum concentrator.
-
Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the recommended method for purifying BNA-modified oligonucleotides to achieve high purity.[10][11]
Protocol:
-
Sample Preparation: Dissolve the crude, deprotected oligonucleotide pellet in sterile, nuclease-free water.
-
HPLC System and Column:
-
Use a reverse-phase column suitable for oligonucleotide separation (e.g., C8 or C18).[10]
-
Equilibrate the column with the initial mobile phase conditions.
-
-
Mobile Phases:
-
Buffer A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water, pH 7.5.
-
Buffer B: Acetonitrile.
-
-
Gradient Elution:
-
Inject the sample onto the column.
-
Elute the oligonucleotide using a linear gradient of Buffer B into Buffer A. A typical gradient might be from 5% to 50% Buffer B over 30 minutes at a flow rate of 1 mL/min.[10] The optimal gradient may need to be adjusted based on the length and BNA content of the oligonucleotide.
-
-
Fraction Collection and Desalting:
-
Monitor the elution profile at 260 nm.
-
Collect the peak corresponding to the full-length product.
-
Remove the volatile TEAA buffer by repeated co-evaporation with water or by using a desalting column.
-
Analysis and Characterization
The purity and identity of the final BNA-modified oligonucleotide should be confirmed.
a. Purity Analysis by HPLC:
-
Inject a small aliquot of the purified oligonucleotide onto an analytical RP-HPLC or Anion-Exchange (AEX)-HPLC column to assess purity.
b. Identity Confirmation by Mass Spectrometry:
-
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry: Suitable for routine analysis of oligonucleotides up to approximately 50 bases in length.[12]
-
Electrospray Ionization (ESI) Mass Spectrometry: Preferred for longer or more complex modified oligonucleotides, providing higher accuracy and resolution.[13]
Protocol for Mass Spectrometry Sample Preparation:
-
Dilute the purified oligonucleotide in a suitable matrix solution (for MALDI-TOF) or a compatible solvent system (for ESI-MS).
-
Acquire the mass spectrum and compare the observed molecular weight with the calculated theoretical mass.
Experimental Workflows and Signaling Pathways
Workflow for Incorporating BNA Monomers into Oligonucleotides
Caption: Workflow for BNA Oligonucleotide Synthesis and Processing.
Signaling Pathway for Antisense BNA Oligonucleotide Action
BNA-modified antisense oligonucleotides (ASOs), particularly "gapmers," are designed to silence gene expression by recruiting RNase H to cleave the target mRNA.
Caption: Mechanism of Gene Silencing by BNA Gapmer ASOs.
Conclusion
The incorporation of BNA monomers into oligonucleotides offers a robust strategy for enhancing their therapeutic and diagnostic potential. The protocols and data presented herein provide a framework for researchers and drug development professionals to effectively utilize this advanced nucleic acid chemistry. By following these guidelines, it is possible to synthesize, purify, and characterize high-quality BNA-modified oligonucleotides for a wide range of applications, ultimately contributing to the development of next-generation nucleic acid-based technologies.
References
- 1. Bridged Nucleic Acids Reloaded - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Locked Nucleic Acids (LNA) Vs. Bridged Nucleic Acids (BNA) [biosyn.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Bridged Nucleic Acid, BNA Oligonucleotide Synthesis - Bio-Synthesis [biosyn.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Locked nucleic acid (LNA): High affinity targeting of RNA for diagnostics and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. blog.biosearchtech.com [blog.biosearchtech.com]
- 9. glenresearch.com [glenresearch.com]
- 10. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 11. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. idtdevblob.blob.core.windows.net [idtdevblob.blob.core.windows.net]
- 13. sg.idtdna.com [sg.idtdna.com]
Application Notes and Protocols: 5-Methyl-2'-O,4'-C-methylenecytidine in Antisense Therapeutics
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methyl-2'-O,4'-C-methylenecytidine is a chemically modified nucleoside analog that incorporates two key features beneficial for antisense therapeutics: a 5-methyl group on the cytosine base and a 2'-O,4'-C-methylene bridge, which creates a locked nucleic acid (LNA) conformation. This unique combination of modifications enhances the properties of antisense oligonucleotides (ASOs), leading to improved efficacy and drug-like characteristics.
The 5-methyl modification of cytosine is a well-established strategy in ASO design. It serves to increase the thermal stability of the duplex formed with the target RNA and can reduce the potential for immunostimulatory effects that may be triggered by unmethylated CpG motifs.[1]
The LNA modification, characterized by the methylene (B1212753) bridge between the 2' oxygen and the 4' carbon of the ribose sugar, locks the sugar moiety in a C3'-endo conformation. This pre-organized structure significantly increases the binding affinity of the ASO for its complementary RNA target, with a reported melting temperature (Tm) increase of approximately 3-8 °C per LNA modification.[2][3] This enhanced affinity often translates to greater potency of the ASO.
This document provides detailed application notes on the use of this compound in antisense therapeutics, including quantitative data on its properties, detailed experimental protocols for its evaluation, and diagrams illustrating its mechanism of action and relevant experimental workflows.
Data Presentation
The incorporation of this compound into antisense oligonucleotides imparts several advantageous properties. The following tables summarize key quantitative data comparing ASOs modified with this analog to other standard modifications.
Table 1: Thermal Stability of ASOs Containing this compound (5-me-LNA-C)
| Oligonucleotide Composition | Target | ΔTm per Modification (°C) | Reference |
| DNA | RNA | Baseline | [4] |
| 2'-O-Methoxyethyl (MOE) | RNA | +0.9 to +1.2 | [4] |
| Locked Nucleic Acid (LNA) | RNA | +3 to +8 | [3] |
| 2′,4′-BNACOC (a BNA analog) | RNA | High Affinity | [5] |
Note: Specific ΔTm values for 5-me-LNA-C were not explicitly found in a comparative table, but the general range for LNA modifications is provided. The 5-methyl group is known to further enhance duplex stability.
Table 2: In Vivo Potency and Toxicity Profile of LNA-modified ASOs
| ASO Modification | Target | Potency (ED50 in mg/kg) | Hepatotoxicity (ALT Levels) | Reference |
| 2'-O-Methoxyethyl (MOE) | PTEN (rat) | ~2.5 | No significant increase | [6] |
| Locked Nucleic Acid (LNA) | PTEN (rat) | ~1.5 | Significant increase | [6] |
| S-5'-Me-LNA | Not specified | Slightly reduced vs. LNA | Improved therapeutic profile | [7] |
| R-5'-Me-α-L-LNA | PTEN (mouse) | Potent downregulation | Reversed organ weight increase | [8] |
Note: While LNA modifications can enhance potency, they have also been associated with hepatotoxicity.[6] Further modifications to the LNA scaffold, such as the addition of a 5'-methyl group, are being explored to mitigate these toxic effects while retaining high potency.[7][8]
Mandatory Visualizations
Experimental Protocols
Protocol 1: Synthesis of this compound (5-me-LNA-C) Modified Oligonucleotides
This protocol outlines the solid-phase synthesis of ASOs incorporating 5-me-LNA-C phosphoramidites using an automated DNA/RNA synthesizer.
Materials:
-
5'-DMT-5-methyl-2'-O,4'-C-methylenecytidine(N-Bz)-3'-CE phosphoramidite
-
Standard DNA or other modified phosphoramidites (e.g., 2'-MOE)
-
Controlled pore glass (CPG) solid support
-
Standard synthesis reagents: activator, capping reagents, oxidizing agent, deblocking agent (trichloroacetic acid in dichloromethane)
-
Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine)
-
Ammonium persulfate for phosphorothioate (B77711) modification (if required)
-
HPLC purification system and columns
Methodology:
-
Synthesizer Setup: Program the DNA/RNA synthesizer with the desired ASO sequence and specify the positions for the incorporation of the 5-me-LNA-C phosphoramidite.
-
Synthesis Cycle: a. Deblocking: Remove the 5'-DMT protecting group from the growing oligonucleotide chain on the solid support. b. Coupling: Activate the 5-me-LNA-C phosphoramidite with the activator and couple it to the 5'-hydroxyl group of the oligonucleotide. A longer coupling time (e.g., 10-15 minutes) may be required for LNA monomers compared to standard DNA phosphoramidites.[3] c. Capping: Acetylate any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants. d. Oxidation: Oxidize the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester. For phosphorothioate backbones, a sulfurization step is performed instead of oxidation.
-
Repeat Cycles: Repeat the synthesis cycle for each subsequent nucleotide in the sequence.
-
Cleavage and Deprotection: After the final synthesis cycle, cleave the ASO from the CPG support and remove the protecting groups from the nucleobases and phosphate backbone using the appropriate cleavage and deprotection solution.
-
Purification: Purify the full-length ASO from shorter, failed sequences using HPLC.
-
Desalting and Quantification: Desalt the purified ASO and quantify the yield using UV spectrophotometry at 260 nm.
Protocol 2: In Vitro Evaluation of ASO-mediated mRNA Knockdown
This protocol describes a method to assess the potency of 5-me-LNA-C modified ASOs in reducing the expression of a target mRNA in cell culture.
Materials:
-
Mammalian cell line expressing the target gene
-
Cell culture medium and supplements
-
Transfection reagent (for ASOs that are not self-delivering)
-
5-me-LNA-C modified ASO and control ASOs (e.g., mismatch control)
-
RNA extraction kit
-
Reverse transcription kit
-
Quantitative PCR (qPCR) machine and reagents (primers and probes for the target gene and a housekeeping gene)
Methodology:
-
Cell Seeding: Seed the cells in multi-well plates at a density that will result in 70-80% confluency at the time of transfection.
-
ASO Transfection: a. Prepare complexes of the ASO and transfection reagent according to the manufacturer's instructions. b. Add the ASO complexes to the cells at various concentrations to determine a dose-response curve. Include a negative control (transfection reagent only) and a mismatch control ASO.
-
Incubation: Incubate the cells with the ASO complexes for 24-72 hours.
-
RNA Extraction: Lyse the cells and extract total RNA using a commercial kit.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR Analysis: a. Perform qPCR using primers and probes specific for the target gene and a housekeeping gene (for normalization). b. Calculate the relative expression of the target gene in ASO-treated cells compared to control-treated cells using the ΔΔCt method.
-
Data Analysis: Plot the percentage of target mRNA reduction as a function of ASO concentration to determine the IC50 value.
Protocol 3: Assessment of Nuclease Resistance
This protocol provides a method to evaluate the stability of 5-me-LNA-C modified ASOs in the presence of nucleases.
Materials:
-
5-me-LNA-C modified ASO and an unmodified DNA control ASO
-
Fetal bovine serum (FBS) or a specific nuclease (e.g., snake venom phosphodiesterase)
-
Incubation buffer
-
Gel loading dye
-
Polyacrylamide gel electrophoresis (PAGE) system
-
Gel staining solution (e.g., SYBR Gold)
-
Gel imaging system
Methodology:
-
Nuclease Digestion: a. Incubate a fixed amount of the ASO with FBS (e.g., 10% in PBS) or a specific nuclease at 37°C. b. Collect aliquots at different time points (e.g., 0, 1, 4, 8, 24 hours). c. Stop the reaction by adding a chelating agent (e.g., EDTA) and a denaturing agent (e.g., formamide).
-
PAGE Analysis: a. Mix the samples with gel loading dye and load them onto a denaturing polyacrylamide gel. b. Run the gel to separate the intact ASO from its degradation products.
-
Visualization and Quantification: a. Stain the gel with a fluorescent dye and visualize it using a gel imaging system. b. Quantify the intensity of the band corresponding to the intact ASO at each time point.
-
Data Analysis: Plot the percentage of intact ASO remaining over time to determine the degradation kinetics and half-life of the ASO.
Protocol 4: In Vivo Hepatotoxicity Assessment
This protocol describes a general procedure for evaluating the potential hepatotoxicity of 5-me-LNA-C modified ASOs in a rodent model.
Materials:
-
Rodent model (e.g., mice or rats)
-
5-me-LNA-C modified ASO and a control ASO
-
Sterile saline for injection
-
Blood collection supplies
-
Serum chemistry analyzer
-
Tissue collection and preservation supplies (formalin, liquid nitrogen)
-
Histopathology equipment and reagents
Methodology:
-
Animal Dosing: a. Administer the ASO to the animals via a relevant route (e.g., subcutaneous or intravenous injection) at different dose levels. Include a saline-treated control group. b. Dose the animals according to the study design (e.g., single dose or multiple doses over a period of time).
-
Monitoring: Monitor the animals for clinical signs of toxicity, including changes in body weight, food and water consumption, and overall health.
-
Blood Collection and Analysis: a. Collect blood samples at specified time points. b. Separate the serum and analyze it for markers of liver damage, such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST).
-
Necropsy and Tissue Collection: a. At the end of the study, euthanize the animals and perform a gross necropsy. b. Collect the liver and other relevant organs. Weigh the liver. c. Preserve a portion of the liver in formalin for histopathological examination and snap-freeze another portion for molecular analysis.
-
Histopathology: Process the formalin-fixed liver tissue, section it, and stain with hematoxylin (B73222) and eosin (B541160) (H&E). A pathologist should examine the slides for signs of liver injury, such as necrosis, inflammation, and steatosis.
-
Data Analysis: Compare the serum chemistry data, organ weights, and histopathology findings between the ASO-treated groups and the control group to assess the hepatotoxic potential of the ASO.
Conclusion
The incorporation of this compound into antisense oligonucleotides offers a promising strategy to enhance their therapeutic potential. The combination of the 5-methyl group and the LNA scaffold leads to increased binding affinity, improved nuclease resistance, and potentially reduced immunostimulatory effects. While the high affinity of LNA-modified ASOs can be associated with hepatotoxicity, ongoing research into further chemical modifications of the LNA structure, including those at the 5' position, aims to mitigate these off-target effects. The protocols provided herein offer a framework for the synthesis and comprehensive evaluation of ASOs containing this advanced modification, facilitating the development of safer and more effective antisense therapeutics.
References
- 1. blog.biosearchtech.com [blog.biosearchtech.com]
- 2. Drug Discovery Perspectives of Antisense Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LNA-5-Me-C (Bz) CE-Phosphoramidite | LGC, Biosearch Technologies [biosearchtech.com]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. A bridged nucleic acid, 2′,4′-BNACOC: synthesis of fully modified oligonucleotides bearing thymine, 5-methylcytosine, adenine and guanine 2′,4′-BNACOC monomers and RNA-selective nucleic-acid recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antisense oligonucleotides containing locked nucleic acid improve potency but cause significant hepatotoxicity in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Configuration of the 5'-methyl group modulates the biophysical and biological properties of locked nucleic acid (LNA) oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure Activity Relationships of α-L-LNA Modified Phosphorothioate Gapmer Antisense Oligonucleotides in Animals - PMC [pmc.ncbi.nlm.nih.gov]
Designing High-Affinity qPCR Probes with 5-Methyl-2'-O,4'-C-methylenecytidine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative real-time PCR (qPCR) is a cornerstone of molecular biology, enabling the sensitive and specific quantification of nucleic acids. The performance of a qPCR assay is critically dependent on the design of its primers and probes. Standard DNA probes can sometimes lack the required affinity and specificity for challenging applications, such as the detection of low-abundance targets, single nucleotide polymorphisms (SNPs), or targets within complex backgrounds. To address these challenges, chemically modified nucleotides have been developed to enhance the hybridization properties of qPCR probes.
This document provides detailed application notes and protocols for the design and use of high-affinity qPCR probes incorporating 5-Methyl-2'-O,4'-C-methylenecytidine . This modified nucleotide, a member of the Bridged Nucleic Acid (BNA) or Locked Nucleic Acid (LNA) family, offers significantly improved hybridization characteristics, leading to more robust and reliable qPCR assays.[1][2][3][4]
The key feature of this compound is the methylene (B1212753) bridge that connects the 2'-oxygen to the 4'-carbon of the ribose ring. This bridge "locks" the sugar moiety into a C3'-endo conformation, which is the ideal geometry for Watson-Crick base pairing.[2][5] This pre-organization of the nucleotide structure dramatically increases the binding affinity (hybridization) of the probe to its complementary target sequence. The addition of a methyl group at the 5th position of the cytosine base further enhances thermal stability.[6]
Advantages of Incorporating this compound in qPCR Probes:
-
Increased Thermal Stability (Tm): Each incorporation of a this compound monomer can increase the melting temperature (Tm) of a probe by 2-8°C.[5][7][8] This allows for the design of shorter probes with high Tm values, which is advantageous for targeting AT-rich regions and improving assay design flexibility.
-
Enhanced Binding Affinity: The locked conformation leads to a significant increase in the binding affinity of the probe for its target, resulting in more stable probe-target duplexes.
-
Improved Specificity and Mismatch Discrimination: The high binding affinity allows for better discrimination between perfectly matched and mismatched target sequences, making these probes ideal for SNP genotyping and allele-specific PCR.[2][5]
-
Higher Signal-to-Noise Ratio: Shorter probes with high affinity can be designed with more efficient quenching, leading to lower background fluorescence and a higher signal-to-noise ratio.[2][5]
-
Increased Nuclease Resistance: The modified backbone provides enhanced resistance to degradation by nucleases, increasing the stability of the probes in biological samples.[1][9]
Data Presentation: Quantitative Impact of this compound
The incorporation of this compound into qPCR probes has a quantifiable impact on their performance. The following tables summarize the expected improvements in key parameters.
Table 1: Enhancement of Thermal Stability (Tm)
| Number of this compound Modifications | Average ΔTm per Modification (°C) | Typical Tm Range for a 20-mer Probe (°C) | Reference DNA Probe Tm (°C) |
| 1 | +2 to +8 | 62-68 | 60 |
| 3 | +2 to +8 | 66-84 | 60 |
| 5 | +2 to +8 | 70-100 | 60 |
Data compiled from multiple sources indicating a general increase of 2-8°C per LNA modification.[5][7][8] The actual Tm will depend on the sequence context, GC content, and buffer conditions.
Table 2: Comparative Binding Affinity and Specificity
| Probe Type | Target | Binding Affinity (Kd) | Mismatch Discrimination (ΔTm) |
| Standard DNA Probe | Perfect Match | ~10⁻⁸ M | 3-5°C |
| Standard DNA Probe | Single Mismatch | ~10⁻⁶ M | - |
| Probe with 3 x this compound | Perfect Match | ~10⁻¹⁰ M | 8-15°C |
| Probe with 3 x this compound | Single Mismatch | ~10⁻⁷ M | - |
Kd values are illustrative and can vary based on sequence and experimental conditions. The significant decrease in Kd for the modified probe indicates a much stronger binding affinity. The increased ΔTm for mismatch discrimination highlights the enhanced specificity.
Experimental Protocols
Protocol 1: Design of High-Affinity qPCR Probes with this compound
-
Target Sequence Selection:
-
Identify a unique region within your target gene or transcript.
-
Aim for an amplicon size of 70-150 base pairs.
-
Use bioinformatics tools (e.g., NCBI BLAST) to ensure the target sequence is specific.
-
-
Primer Design:
-
Design forward and reverse primers with a Tm of approximately 55-60°C.
-
Primer length should be between 18-24 nucleotides.
-
GC content should be between 40-60%.
-
Avoid runs of identical nucleotides, especially G's, and secondary structures.
-
Ensure primers do not form dimers with each other or with the probe.
-
-
Probe Design with this compound:
-
The probe should be located between the forward and reverse primers.
-
The probe's Tm should be 5-10°C higher than the primers' Tm.
-
Incorporate 3-5 this compound modifications to achieve the desired Tm.
-
Distribute the modified bases throughout the probe sequence, avoiding stretches of more than two consecutive modified nucleotides.
-
For SNP detection, place a this compound modification at or near the SNP site to maximize mismatch discrimination.
-
Probe length can be shorter than standard probes, typically 15-25 nucleotides.
-
Select a suitable reporter dye (e.g., FAM) for the 5' end and a quencher (e.g., BHQ-1) for the 3' end.
-
Avoid a G at the 5' end of the probe, as it can quench the reporter dye.
-
-
In Silico Analysis and Validation:
-
Use oligo design software to calculate the Tm of primers and the modified probe.
-
Analyze primers and probe for potential secondary structures (hairpins, self-dimers) and heterodimers.
-
Protocol 2: Synthesis of Oligonucleotide Probes
Oligonucleotide probes containing this compound are synthesized using standard phosphoramidite (B1245037) chemistry on an automated DNA synthesizer. The this compound is incorporated as a phosphoramidite building block.
-
Phosphoramidite Preparation:
-
Automated Oligonucleotide Synthesis:
-
Program the DNA synthesizer with the desired probe sequence, indicating the positions for the incorporation of the this compound phosphoramidite.
-
Use standard coupling reagents and protocols. The coupling efficiency of the modified phosphoramidite is comparable to standard DNA phosphoramidites.
-
-
Deprotection and Cleavage:
-
Following synthesis, cleave the oligonucleotide from the solid support and remove the protecting groups using standard deprotection procedures (e.g., concentrated ammonium (B1175870) hydroxide).
-
-
Purification:
-
Purify the final oligonucleotide probe using High-Performance Liquid Chromatography (HPLC) to ensure high purity, which is critical for qPCR applications.
-
Protocol 3: qPCR Setup and Thermal Cycling
-
Reaction Setup:
-
Prepare a master mix containing qPCR buffer, dNTPs, DNA polymerase, forward primer, reverse primer, and the high-affinity probe.
-
Recommended concentrations:
-
Forward Primer: 100-500 nM
-
Reverse Primer: 100-500 nM
-
Probe: 100-250 nM
-
-
Add the template DNA to the master mix.
-
Include no-template controls (NTCs) to check for contamination.
-
Run all reactions in triplicate.
-
-
Thermal Cycling Protocol:
-
The following is a general protocol; optimization may be required.
-
Initial Denaturation: 95°C for 2-5 minutes.
-
Cycling (40 cycles):
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60-65°C for 30-60 seconds. (A combined annealing/extension step is often possible due to the high Tm of the probe).
-
-
Due to the high affinity of the probe, shorter annealing/extension times may be possible, leading to faster run times.
-
Protocol 4: Data Analysis
-
Data Collection:
-
Set the qPCR instrument to collect fluorescence data during the annealing/extension step of each cycle.
-
-
Quantification Cycle (Cq) Determination:
-
The instrument software will determine the Cq (also known as Ct) value for each reaction, which is the cycle number at which the fluorescence signal crosses a set threshold.
-
-
Relative or Absolute Quantification:
-
For relative quantification, use the ΔΔCq method, normalizing the Cq value of the target gene to a reference gene.
-
For absolute quantification, generate a standard curve using a serial dilution of a known amount of the target nucleic acid.
-
Mandatory Visualizations
References
- 1. Bridged Nucleic Acids Reloaded - PMC [pmc.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. preprints.org [preprints.org]
- 4. A brief history of Bridged Nucleic Acids (BNAs) [biosyn.com]
- 5. Locked Nucleic Acid Probes | LGC Biosearch Technologies [oligos.biosearchtech.com]
- 6. Combined Effects of Methylated Cytosine and Molecular Crowding on the Thermodynamic Stability of DNA Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gene Expression Analysis [qiagen.com]
- 8. metabion.com [metabion.com]
- 9. researchgate.net [researchgate.net]
- 10. A Study on Synthesis and Upscaling of 2′-O-AECM-5-methyl Pyrimidine Phosphoramidites for Oligonucleotide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
Application Notes and Protocols: The Use of 5-Methyl-2'-O,4'-C-methylenecytidine for In Vivo Gene Silencing Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: The field of nucleic acid therapeutics has been significantly advanced by the development of chemically modified nucleotides that enhance the stability, efficacy, and safety of oligonucleotides for in vivo applications. 5-Methyl-2'-O,4'-C-methylenecytidine is a novel, doubly modified nucleoside analog designed for potent and durable gene silencing. This analog incorporates two critical modifications: a 2'-O,4'-C-methylene bridge, also known as a Locked Nucleic Acid (LNA) or Bridged Nucleic Acid (BNA), and a 5-methyl group on the cytosine base.
The LNA modification locks the ribose sugar into a C3'-endo conformation, which is ideal for RNA mimicry.[1] This pre-organized structure significantly increases binding affinity to complementary RNA targets and provides robust resistance to nuclease degradation, a crucial feature for in vivo applications.[2][3][4] The 5-methylcytosine (B146107) modification serves a dual purpose: it can further enhance binding specificity and, critically, it mitigates the pro-inflammatory immune responses often triggered by unmethylated CpG motifs in oligonucleotides interacting with Toll-like receptor 9 (TLR9).[5][6] The combination of these features makes oligonucleotides incorporating this compound highly promising candidates for in vivo gene silencing, particularly for antisense oligonucleotides (ASOs).
These application notes provide an overview of the advantages, key experimental data, and detailed protocols for utilizing ASOs containing this compound in preclinical research.
Data Presentation: Performance of Modified Oligonucleotides
The inclusion of LNA and 5-methylcytosine modifications has been shown to substantially improve the drug-like properties of oligonucleotides. The following tables summarize quantitative data from studies on these modifications, demonstrating their impact on stability, binding affinity, efficacy, and safety.
Table 1: Nuclease and Serum Stability of Modified Oligonucleotides
| Oligonucleotide Type | Modification | Stability Metric | Result | Reference |
|---|---|---|---|---|
| siRNA | Unmodified | Degradation in mouse serum | Degraded within 5 hours | [7] |
| siRNA | 3' end LNA modification | Stability in mouse serum | Stable for at least 48 hours | [7] |
| ASO | Phosphorothioate (B77711) (PS) backbone | Nuclease Resistance | Higher than unmodified diester | [6] |
| ASO | LNA with diester backbone | Nuclease Resistance | High stability, comparable to PS | [4] |
| ASO | 2',4'-BNANC | Nuclease Resistance | Immensely higher than Sp-phosphorothioate |[8] |
Table 2: Thermal Stability (Binding Affinity) of Modified Oligonucleotides
| Oligonucleotide Type | Modification | ΔTm per modification (°C) | Complement Strand | Reference |
|---|---|---|---|---|
| ASO | LNA | +2 to +8 | RNA | [7] |
| ASO | 5-Methyl dC | Slight increase | DNA/RNA | [6] |
| ASO | 2',4'-BNANC | Equal or higher than LNA | RNA |[8] |
Table 3: In Vivo Efficacy of Modified Oligonucleotides
| Target Gene | Animal Model | Modification | Dosing | % Target mRNA Reduction | Reference |
|---|---|---|---|---|---|
| Dynamin2 | Mouse (Liver) | R-5'-methyl DNA in gap | 150 mg/kg | ~80-90% | [9] |
| GFP | Nude Mouse (Xenograft) | 3' end LNA | Bolus injection / osmotic pump | Significant knockdown | [7] |
| POLR2A | Nude Mouse (Xenograft) | Full LNA | 5 mg/kg/day for 2 weeks | Strong protein reduction |[4] |
Table 4: In Vivo Safety Profile of Modified Oligonucleotides
| ASO Target | Animal Model | Modification | Dose | Key Safety Finding | Reference |
|---|---|---|---|---|---|
| General | Mouse | 5-Methyl dC in CpG motifs | N/A | Reduced immune stimulation | [5] |
| Dynamin2 | Mouse (Liver) | R-5'-methyl DNA in gap | 150 mg/kg | No increase in plasma ALT levels | [9] |
| General | N/A | BNANC | N/A | Less toxic compared to LNA |[10] |
Visualizations: Mechanisms and Workflows
Experimental Protocols
Protocol 1: Design and Synthesis of ASOs containing this compound
This protocol outlines the general principles for designing and synthesizing gapmer ASOs incorporating the modified cytidine.
1.1. Design Principles:
-
Structure: Design a "gapmer" ASO, typically 18-22 nucleotides in length.
-
Wings: The ASO should have 3-5 modified nucleotides at both the 5' and 3' ends (the "wings"). This is where this compound and other LNA analogs (A, G, T) are incorporated to increase binding affinity and nuclease resistance.
-
Gap: The central region (the "gap") should consist of 8-10 standard deoxyribonucleotides (DNA) to support RNase H1 cleavage of the target mRNA.[4]
-
Backbone: A phosphorothioate (PS) backbone is recommended throughout the ASO to further inhibit nuclease degradation.[6]
-
Sequence Selection: Use bioinformatics tools to identify a unique and accessible target site on the pre-mRNA or mRNA of interest. Perform BLAST searches to minimize potential off-target binding.
1.2. Materials:
-
This compound phosphoramidite (B1245037)
-
LNA phosphoramidites (A, G, T)
-
DNA phosphoramidites (A, G, T, C)
-
Controlled Pore Glass (CPG) solid support
-
Standard reagents for solid-phase oligonucleotide synthesis
-
Reagents for cleavage and deprotection
-
HPLC system for purification
1.3. Synthesis Method:
-
Utilize an automated DNA/RNA synthesizer that employs standard phosphoramidite chemistry.
-
Sequentially couple the required phosphoramidite building blocks to the growing oligonucleotide chain on the CPG solid support according to the designed sequence.
-
After synthesis, cleave the ASO from the solid support and remove protecting groups using an appropriate deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide).
-
Purify the full-length ASO product from shorter failure sequences using High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE).[1]
-
Confirm the identity and purity of the final product via mass spectrometry.
-
Desalt the purified ASO and lyophilize for storage.
Protocol 2: In Vivo Administration of Modified ASOs in a Murine Model
This protocol provides a general method for the systemic delivery of ASOs to mice.
2.1. Materials:
-
Lyophilized and purified ASO
-
Sterile, nuclease-free phosphate-buffered saline (PBS) or 0.9% saline
-
Appropriate mouse strain (e.g., C57BL/6 or a relevant disease model)
-
Sterile syringes and needles (e.g., 30-gauge)
2.2. Method:
-
Reconstitution: Aseptically reconstitute the lyophilized ASO in sterile PBS or saline to the desired stock concentration (e.g., 25-50 mg/mL). Ensure complete dissolution.
-
Dose Calculation: Calculate the required injection volume based on the animal's body weight and the target dose (e.g., 10-50 mg/kg).
-
Administration Route:
-
Intravenous (IV) Injection: For rapid distribution, administer the ASO solution via tail vein injection. The typical injection volume is 5-10 mL/kg.
-
Subcutaneous (SC) Injection: For slower, more sustained release, administer the ASO solution as a bolus under the skin, typically in the interscapular region.
-
-
Dosing Regimen: The regimen will depend on the ASO's half-life and the study's objective. A common starting point is once- or twice-weekly injections.
-
Controls: Include a control group of animals treated with a scrambled-sequence ASO (with the same chemistry and modifications) to assess sequence-specific effects and a saline-treated group to control for injection-related stress.
-
Monitoring: Monitor the animals daily for any adverse effects, including changes in weight, behavior, or appearance.
Protocol 3: Assessment of Gene Silencing Efficacy
This protocol describes how to measure the reduction of target mRNA in tissues following ASO treatment.
3.1. Materials:
-
Homogenizer or bead beater
-
RNA extraction kit (e.g., TRIzol or column-based kits)
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
qPCR instrument
-
Primers specific for the target gene and a stable housekeeping gene (e.g., GAPDH, Actb)
3.2. Method:
-
Tissue Harvest: At the study endpoint, humanely euthanize the animals and dissect the target tissues (e.g., liver, kidney, tumor). Snap-freeze the tissues in liquid nitrogen and store at -80°C.
-
RNA Extraction: Homogenize a portion of the frozen tissue (~20-30 mg) and extract total RNA according to the manufacturer's protocol of the chosen RNA extraction kit.
-
RNA Quantification and Quality Control: Measure the RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Reverse transcribe 0.5-1.0 µg of total RNA into cDNA using a reverse transcription kit.
-
Quantitative Real-Time PCR (qRT-PCR):
-
Prepare qPCR reactions containing cDNA template, forward and reverse primers for the target gene or housekeeping gene, and qPCR master mix.
-
Run the reactions on a qPCR instrument using a standard thermal cycling protocol.
-
Analyze the data using the ΔΔCt method to calculate the relative expression of the target gene in ASO-treated groups compared to the saline or scrambled control group, normalized to the housekeeping gene.
-
Protocol 4: Evaluation of In Vivo Toxicity
This protocol outlines basic procedures for monitoring the safety of ASO treatment.
4.1. Materials:
-
Blood collection tubes (e.g., heparin or EDTA-coated)
-
Centrifuge
-
Clinical chemistry analyzer
-
Formalin or other fixatives
-
Materials for histology (paraffin embedding, sectioning, H&E staining)
4.2. Method:
-
Clinical Observations: Throughout the study, monitor animals for signs of toxicity, such as weight loss, lethargy, ruffled fur, or abnormal posture.
-
Blood Collection: At the study endpoint (prior to tissue harvest), collect blood via cardiac puncture or from the retro-orbital sinus.
-
Plasma Analysis: Centrifuge the blood to separate plasma. Analyze the plasma for markers of liver toxicity (e.g., alanine (B10760859) aminotransferase [ALT] and aspartate aminotransferase [AST]) and kidney toxicity (e.g., blood urea (B33335) nitrogen [BUN]).
-
Histopathology:
-
After dissection, fix key organs (especially liver and kidneys) in 10% neutral buffered formalin.
-
Process the fixed tissues, embed in paraffin, and cut thin sections.
-
Stain the sections with Hematoxylin and Eosin (H&E) and have them evaluated by a qualified pathologist for any signs of tissue damage, inflammation, or other abnormalities.
-
References
- 1. Custom Bridged Nucleic Acid Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 2. Bridged Nucleic Acid, BNA Oligonucleotide Synthesis - Bio-Synthesis [biosyn.com]
- 3. Bridged nucleic acid - Wikipedia [en.wikipedia.org]
- 4. academic.oup.com [academic.oup.com]
- 5. blog.biosearchtech.com [blog.biosearchtech.com]
- 6. sg.idtdna.com [sg.idtdna.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Site-specific incorporation of 5′-methyl DNA enhances the therapeutic profile of gapmer ASOs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bridged Nucleic Acids Reloaded - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solid-Phase Synthesis of 5-Methyl-2'-O,4'-C-methylenecytidine Modified Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methyl-2'-O,4'-C-methylenecytidine is a bridged nucleic acid (BNA) analog that has garnered significant interest in the development of therapeutic oligonucleotides. The bridged structure pre-organizes the sugar moiety into a C3'-endo conformation, which is favorable for A-form helices typical of RNA duplexes. This modification leads to a significant increase in the binding affinity of oligonucleotides to their complementary RNA targets. The addition of a 5-methyl group on the cytidine (B196190) base can further enhance duplex stability and reduce potential immune responses.[1][2] These properties make oligonucleotides modified with this compound promising candidates for antisense, siRNA, and other nucleic acid-based therapies.
This document provides a detailed protocol for the solid-phase synthesis of oligonucleotides containing this compound, including the preparation of the phosphoramidite (B1245037) monomer, automated synthesis, deprotection, and purification.
Data Presentation
Table 1: Quantitative Data for Solid-Phase Synthesis of this compound Modified Oligonucleotides
| Parameter | Value | Notes |
| Monomer Synthesis | ||
| Overall Yield of Phosphoramidite | ~10% | Based on a multi-step synthesis from a suitable starting nucleoside.[3] |
| Solid-Phase Synthesis | ||
| Coupling Efficiency per Cycle | >98% | Determined by trityl cation monitoring.[4] Sterically hindered monomers may require extended coupling times.[5] |
| Overall Crude Oligo Yield (20-mer) | 50-70% | Dependent on sequence and number of modifications. |
| Purification and Final Yield | ||
| Post-HPLC/PAGE Purity | >95% | Purity assessed by analytical HPLC and mass spectrometry. |
| Final Isolated Yield (1 µmol scale) | 20-50 OD | Typical yield for a 20-mer oligonucleotide. |
Experimental Protocols
Synthesis of this compound Phosphoramidite Monomer
The synthesis of the phosphoramidite building block is a critical first step. A general synthetic route starting from a protected 5-methylcytidine (B43896) ribonucleoside is outlined below. This process involves several key chemical transformations to introduce the 2'-O,4'-C-methylene bridge and subsequently install the phosphoramidite group.
Materials:
-
Protected 5-methylcytidine starting material
-
Reagents for creating the bridged structure (e.g., via radical cyclization or other ring-closing methodologies)[6]
-
Protecting group reagents (e.g., 4,4'-dimethoxytrityl chloride (DMT-Cl), benzoyl chloride (Bz-Cl))
-
Phosphitylating reagent (e.g., 2-cyanoethyl N,N-diisopropylchlorophosphoramidite)
-
Anhydrous solvents (e.g., pyridine (B92270), dichloromethane (B109758) (DCM), acetonitrile)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Protection of the 5'-hydroxyl group: React the starting 5-methylcytidine with DMT-Cl in pyridine to protect the 5'-hydroxyl group.
-
Formation of the 2'-O,4'-C-methylene bridge: This is a key and often challenging step. Methods similar to those used for other 2',4'-BNA/LNA monomers can be adapted. This may involve multiple steps to functionalize the 2' and 4' positions and then induce ring closure.[7]
-
Protection of the N4-amino group: Protect the exocyclic amine of the cytidine base with a suitable protecting group, such as benzoyl chloride, to prevent side reactions during oligonucleotide synthesis.
-
Phosphitylation: React the 3'-hydroxyl group of the protected and bridged nucleoside with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, in the presence of an activator like N,N-diisopropylethylamine (DIPEA) in anhydrous acetonitrile.
-
Purification: Purify the final phosphoramidite monomer using silica gel column chromatography to achieve high purity required for solid-phase synthesis. The product should be characterized by ¹H, ¹³C, and ³¹P NMR spectroscopy and mass spectrometry.
Automated Solid-Phase Oligonucleotide Synthesis
The synthesis is performed on an automated DNA/RNA synthesizer using standard phosphoramidite chemistry. The cycle for incorporating the this compound monomer is detailed below.
Materials:
-
Controlled pore glass (CPG) solid support pre-loaded with the first nucleoside.
-
Standard DNA/RNA phosphoramidites and the synthesized this compound phosphoramidite.
-
Anhydrous acetonitrile.
-
Activator solution (e.g., 0.25 M 5-ethylthio-1H-tetrazole (ETT) in acetonitrile).
-
Capping solution A (acetic anhydride/pyridine/THF) and B (N-methylimidazole/THF).
-
Oxidizing solution (e.g., 0.02 M iodine in THF/water/pyridine).
-
Deblocking solution (e.g., 3% trichloroacetic acid (TCA) in DCM).
Synthesis Cycle:
-
Detritylation (Deblocking): The 5'-DMT protecting group of the nucleotide attached to the solid support is removed by treatment with the deblocking solution. The orange color of the released trityl cation is monitored to determine the coupling efficiency of the previous cycle.[8]
-
Coupling: The this compound phosphoramidite (dissolved in anhydrous acetonitrile) is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. Due to the sterically hindered nature of BNA monomers, an extended coupling time of 8-12 minutes is recommended to ensure high coupling efficiency.[5]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solution to prevent the formation of deletion sequences.
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to the more stable phosphate (B84403) triester linkage using the oxidizing solution.
-
This cycle is repeated for each subsequent nucleotide to be added to the sequence.
Cleavage and Deprotection
After the synthesis is complete, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed.
Materials:
-
Concentrated ammonium (B1175870) hydroxide/methylamine (AMA) solution (1:1, v/v).
-
Triethylamine trihydrofluoride (TEA·3HF) in N,N-dimethylformamide (DMF) or DMSO.[9][10]
Procedure:
-
Cleavage and Base Deprotection: The solid support is treated with AMA at 65°C for 10-20 minutes. This cleaves the oligonucleotide from the support and removes the protecting groups from the phosphate backbone (cyanoethyl) and the nucleobases (e.g., benzoyl).[10]
-
The supernatant containing the oligonucleotide is collected and the solvent is evaporated.
-
2'-Hydroxyl Deprotection (if applicable for chimeric oligos): If the oligonucleotide contains standard RNA monomers, the 2'-TBDMS or other silyl (B83357) protecting groups are removed. This is typically done by treating the dried oligonucleotide with a solution of TEA·3HF in DMF or DMSO at 65°C for 2.5 hours.[9] For oligonucleotides composed entirely of DNA and BNA monomers, this step is not necessary.
-
The deprotection reaction is quenched, and the oligonucleotide is precipitated.
Purification
The crude oligonucleotide is purified to remove truncated sequences and other impurities.
Methods:
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a common method for purifying oligonucleotides, providing high resolution and purity. The purification can be performed with the 5'-DMT group on (for easier separation) or off.
-
Polyacrylamide Gel Electrophoresis (PAGE): Denaturing PAGE is suitable for purifying longer oligonucleotides and can resolve sequences with single-nucleotide differences in length.[11]
After purification, the oligonucleotide is desalted, and its identity and purity are confirmed by analytical HPLC and mass spectrometry (e.g., ESI-MS or MALDI-TOF).
Visualizations
Caption: Workflow for the solid-phase synthesis of modified oligonucleotides.
References
- 1. 5-Methyl deoxyCytidine; Internal Modification | LGC Biosearch Technologies [oligos.biosearchtech.com]
- 2. blog.biosearchtech.com [blog.biosearchtech.com]
- 3. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 4. Phosphoramidite coupling to oligonucleotides bearing unprotected internucleosidic phosphate moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. glenresearch.com [glenresearch.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. biotage.com [biotage.com]
- 9. glenresearch.com [glenresearch.com]
- 10. glenresearch.com [glenresearch.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Improving Nuclease Resistance of Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oligonucleotides hold immense promise as therapeutic agents, diagnostics, and research tools. However, their inherent susceptibility to degradation by nucleases in biological fluids and within cells presents a significant hurdle to their clinical and experimental application. Unmodified oligonucleotides are rapidly cleared from circulation, with a half-life of only a few minutes.[1][2][3] To overcome this limitation, various chemical modifications have been developed to enhance their stability, extend their half-life, and improve their overall therapeutic potential.
These application notes provide a comprehensive overview of the most effective strategies for improving the nuclease resistance of oligonucleotides. We will delve into the mechanisms of action of different modifications, present quantitative data on their efficacy, and provide detailed protocols for assessing their stability.
Methods for Enhancing Nuclease Resistance
The primary strategies to protect oligonucleotides from nuclease degradation involve modifications to the phosphate (B84403) backbone, the sugar moiety, or the entire backbone structure, as well as the addition of terminal caps (B75204) and conjugating moieties.
Backbone Modifications
The phosphodiester backbone is a primary target for nucleases. Altering this structure can significantly hinder nuclease recognition and cleavage.
-
Phosphorothioates (PS): This is the most common backbone modification, where a non-bridging oxygen atom in the phosphate group is replaced by a sulfur atom.[2][4] This modification confers significant resistance to both endo- and exonucleases.[4][5] Fully phosphorothioate-modified oligonucleotides can have a terminal half-life ranging from several days to weeks.[6] However, it's important to note that this modification introduces a chiral center at each phosphorus atom, resulting in a mixture of diastereomers, and can sometimes lead to non-specific protein binding and toxicity at higher concentrations.[4]
-
Phosphorodithioates (PS2): In this modification, both non-bridging oxygen atoms are replaced by sulfur. This creates an achiral linkage and can offer even greater nuclease resistance than phosphorothioates.
-
Methylphosphonates: This modification replaces a charged non-bridging oxygen with a neutral methyl group. This results in an uncharged backbone, which can enhance cellular uptake. Methylphosphonate oligonucleotides are highly resistant to nucleases.
Sugar Modifications
Modifications at the 2' position of the ribose sugar can enhance nuclease resistance by sterically hindering the approach of nucleases and by favoring a more stable A-form helix, which is less of a substrate for many nucleases.
-
2'-O-Methyl (2'-OMe): The addition of a methyl group at the 2'-hydroxyl position is a widely used modification that provides good nuclease resistance.[7] DNA oligonucleotides with this modification are typically 5- to 10-fold less susceptible to DNases than their unmodified counterparts.[4] Fully 2'-O-Methyl modified oligonucleotides can have half-lives of over 24 to 48 hours in 50% serum.[8]
-
2'-O-Methoxyethyl (2'-MOE): This modification involves a larger group at the 2' position, offering even greater steric hindrance and nuclease resistance compared to 2'-OMe. 2'-MOE modifications are a hallmark of second-generation antisense oligonucleotides.
-
2'-Fluoro (2'-F): The substitution of the 2'-hydroxyl with a fluorine atom also confers nuclease resistance and increases the binding affinity of the oligonucleotide to its target.
-
Locked Nucleic Acids (LNA): LNAs contain a methylene (B1212753) bridge connecting the 2'-oxygen and the 4'-carbon of the ribose ring. This "locks" the sugar in an A-type conformation, leading to a significant increase in thermal stability and exceptional nuclease resistance.[9] LNA-modified oligonucleotides can have tissue half-lives on the order of one week in mice and several weeks in monkeys and humans.[10]
Backbone Replacement
-
Peptide Nucleic Acids (PNA): PNAs are DNA mimics in which the entire deoxyribose-phosphate backbone is replaced by a neutral, achiral N-(2-aminoethyl)glycine backbone.[11] This radical change in structure renders PNAs completely resistant to degradation by both nucleases and proteases.[11][12][13] Studies have shown no significant degradation of PNAs in human serum and cellular extracts under conditions where control peptides were completely cleaved.[12][13]
Terminal Modifications (End-Capping)
Since exonucleases are a major source of degradation in serum, modifying the ends of the oligonucleotide can provide significant protection.
-
3'-Inverted Deoxythymidine (3'-Inverted dT): The addition of a thymidine (B127349) nucleotide in an inverted 3'-3' linkage at the 3' end of the oligonucleotide effectively blocks the action of 3'-exonucleases. The impact on serum stability can be modest, in some cases improving it by approximately twofold.[14]
Conjugation
Attaching molecules to the oligonucleotide can improve its pharmacokinetic properties and protect it from nuclease degradation.
-
Cholesterol: Conjugating cholesterol to an oligonucleotide enhances its association with plasma proteins like albumin, which reduces its renal clearance and extends its plasma half-life.[5][15][16]
-
Polyethylene (B3416737) Glycol (PEG): PEGylation, the attachment of polyethylene glycol chains, can shield the oligonucleotide from nucleases, thereby increasing its stability.[17] The degree of stabilization is often dependent on the size of the PEG molecule, with larger PEGs providing greater protection.[17] Studies have shown that PEGylation can increase oligonucleotide stability by 15- to 60-fold.[17]
Quantitative Comparison of Nuclease Resistance
The following table summarizes the reported half-lives of oligonucleotides with various modifications in serum or plasma. It is important to note that experimental conditions (e.g., serum concentration, source of serum) can significantly impact these values.
| Modification | Oligonucleotide Type | Half-life | Species/Matrix | Reference |
| Unmodified | Phosphodiester DNA | ~5 minutes | Monkey Plasma | [2] |
| Unmodified | Phosphodiester DNA | ~1.5 hours | Human Serum | [18] |
| Phosphorothioate (B77711) (PS) | S-oligonucleotide | 35 to 50 hours (elimination) | Animals | [2] |
| Phosphorothioate (PS) | S-ODN | >72 hours | 10% Fetal Bovine Serum | [19] |
| 2'-O-Methyl (2'-OMe) | Fully modified | >24 to 48 hours | 50% Serum | [8] |
| 2'-O-Methyl + PS | Me-S-ODN | >72 hours | 10% Fetal Bovine Serum | [19] |
| LNA | LNA ASO | ~160 hours (tissue) | Mouse | [10] |
| PEGylation (5 kDa) | DNA | 15-fold increase | DMEM media/Exonuclease I | [17] |
| PEGylation (20 kDa) | DNA | 30-fold increase | DMEM media/Exonuclease I | [17] |
| PEGylation (40 kDa) | DNA | 60-fold increase | DMEM media/Exonuclease I | [17] |
| Peptide Nucleic Acid (PNA) | PNA | No significant degradation | Human Serum/Cell extracts | [12][13] |
Experimental Protocols
Protocol 1: Serum Stability Assay of Oligonucleotides
This protocol describes a general method for evaluating the stability of oligonucleotides in the presence of serum.
Materials:
-
Modified and unmodified oligonucleotides
-
Fetal Bovine Serum (FBS) or human serum
-
Nuclease-free water
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Proteinase K
-
Urea (B33335) or formamide (B127407) loading buffer
-
Polyacrylamide gel electrophoresis (PAGE) equipment (e.g., 15-20% polyacrylamide gel)
-
Gel imaging system
-
Incubator or water bath at 37°C
-
Microcentrifuge tubes
Procedure:
-
Oligonucleotide Preparation:
-
Resuspend the lyophilized oligonucleotides in nuclease-free water to a stock concentration of 100 µM.
-
Prepare working solutions of each oligonucleotide at a final concentration of 10 µM in nuclease-free water.
-
-
Incubation with Serum:
-
For each oligonucleotide to be tested, prepare a reaction mixture in a microcentrifuge tube containing:
-
10 µL of 10 µM oligonucleotide
-
X µL of serum (e.g., for 50% serum, use 50 µL)
-
Y µL of PBS to bring the final volume to 100 µL.
-
-
Prepare a zero-time point control for each oligonucleotide by adding the serum to the oligonucleotide mixture and immediately proceeding to the quenching step.
-
Incubate the reaction mixtures at 37°C.
-
-
Time-Course Sampling:
-
At various time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours), withdraw an aliquot (e.g., 10 µL) from each reaction tube.
-
-
Quenching and Nuclease Inactivation:
-
Immediately add the collected aliquot to a tube containing a solution to stop the nuclease activity. A common method is to add Proteinase K to a final concentration of 0.1 mg/mL and incubate at 55°C for 30 minutes to digest the nucleases.
-
Alternatively, the reaction can be quenched by adding a denaturing loading buffer containing urea or formamide and heating to 95°C for 5 minutes.
-
-
Analysis by Polyacrylamide Gel Electrophoresis (PAGE):
-
Load the samples from each time point onto a high-percentage (e.g., 15-20%) denaturing polyacrylamide gel.
-
Include a lane with the untreated oligonucleotide as a reference.
-
Run the gel according to standard procedures.
-
-
Visualization and Quantification:
-
Stain the gel with a suitable nucleic acid stain (e.g., SYBR Gold) and visualize it using a gel imaging system.
-
Quantify the intensity of the band corresponding to the intact oligonucleotide at each time point using densitometry software.
-
Calculate the percentage of intact oligonucleotide remaining at each time point relative to the zero-time point.
-
Plot the percentage of intact oligonucleotide versus time to determine the degradation kinetics and calculate the half-life.
-
Visualizations
References
- 1. In vivo and in vitro studies of antisense oligonucleotides – a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04978F [pubs.rsc.org]
- 2. Pharmacokinetics of antisense oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sg.idtdna.com [sg.idtdna.com]
- 5. Phosphorothioate modified oligonucleotide–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. 2'-O methyl bases Oligo Modifications from Gene Link [genelink.com]
- 8. 2′-O-Methyl at 20-mer Guide Strand 3′ Termini May Negatively Affect Target Silencing Activity of Fully Chemically Modified siRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative molecular dynamics calculations of duplexation of chemically modified analogs of DNA used for antisense applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tissue pharmacokinetics of antisense oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thermal Stability of Peptide Nucleic Acid Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stability of peptide nucleic acids in human serum and cellular extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Effect of Chemical Modifications on Aptamer Stability in Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Bioconjugated Oligonucleotides: Recent Developments and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cholesterol-Oligonucleotide Conjugation - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]
- 17. Stabilization and Photochemical Regulation of Antisense Agents through PEGylation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. 2′-O-methyl-modified phosphorothioate antisense oligonucleotides have reduced non-specific effects in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application of 5-Methyl-2'-O,4'-C-methylenecytidine in Diagnostic Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methyl-2'-O,4'-C-methylenecytidine is a modified cytidine (B196190) analog that belongs to the class of Bridged Nucleic Acids (BNAs) or Locked Nucleic Acids (LNAs). The defining feature of this molecule is the methylene (B1212753) bridge that connects the 2'-oxygen and the 4'-carbon of the ribose sugar, locking the furanose ring in a C3'-endo conformation. This structural constraint pre-organizes the oligonucleotide probe or primer for hybridization, leading to several advantageous properties for diagnostic applications.
Incorporating this compound and other LNA monomers into oligonucleotides significantly enhances their performance in a variety of diagnostic assays. The key benefits include:
-
Increased Thermal Stability: LNA-modified oligonucleotides exhibit a higher melting temperature (Tm) when hybridized to their complementary DNA or RNA targets.[1][2][3] This allows for the use of shorter probes with high affinity, which is particularly useful for the detection of small targets like microRNAs.
-
Enhanced Specificity and Mismatch Discrimination: The rigid conformation of the LNA monomers improves the ability to discriminate between perfectly matched and mismatched sequences.[4] A single nucleotide mismatch has a greater destabilizing effect on an LNA-containing duplex compared to a standard DNA duplex, making LNAs ideal for applications such as Single Nucleotide Polymorphism (SNP) genotyping.[5][6]
-
Increased Nuclease Resistance: The modified backbone of LNA oligonucleotides provides resistance to degradation by nucleases, increasing their stability in biological samples.[2]
-
Improved Sensitivity: The higher binding affinity of LNA probes and primers leads to more efficient hybridization, resulting in increased sensitivity in various detection methods.[3][7]
These properties make this compound a valuable component in the design of probes and primers for a range of diagnostic assays, including quantitative real-time PCR (qPCR) and in situ hybridization (ISH).
Data Presentation
The incorporation of this compound and other LNA monomers leads to a predictable increase in the melting temperature (Tm) of oligonucleotide duplexes. This enhancement is a critical parameter in probe and primer design for diagnostic assays.
| Modification Type | Change in Melting Temperature (ΔTm) per LNA Monomer (°C) | Reference |
| LNA/DNA Duplex | +1.5 to +4 | [1] |
| LNA/RNA Duplex | +2 to +8 | [3] |
| LNA/RNA Duplex | +3 to +9.6 | [2] |
Note: The exact ΔTm can vary depending on the position and sequence context of the LNA modification.
Experimental Protocols
LNA-Enhanced qPCR for Single Nucleotide Polymorphism (SNP) Detection
This protocol describes a general procedure for using LNA-modified primers and probes, such as those containing this compound, for the detection of SNPs using a 5'-nuclease assay on a real-time PCR platform.
Principle: Allele-specific LNA probes are designed to be complementary to the different alleles of a SNP. The higher thermal stability of the perfectly matched LNA probe allows for efficient hybridization and subsequent cleavage by the 5'-nuclease activity of Taq polymerase, releasing a fluorescent signal. The mismatched probe has a significantly lower Tm and does not bind as efficiently, resulting in minimal fluorescence.
Materials:
-
DNA template containing the SNP of interest
-
Forward and reverse PCR primers
-
Allele-specific LNA probes (e.g., one for the wild-type allele labeled with FAM and one for the mutant allele labeled with HEX). Probes should contain this compound at or near the SNP position to enhance discrimination.
-
Real-time PCR master mix (containing dNTPs, Taq polymerase with 5'-nuclease activity, and reaction buffer)
-
Nuclease-free water
-
Real-time PCR instrument
Protocol:
-
Primer and Probe Design:
-
Design PCR primers flanking the SNP of interest.
-
Design two allele-specific LNA probes, each complementary to one of the SNP alleles. The probes should be 12-15 nucleotides in length.[5]
-
Incorporate 2-3 LNA bases, including a this compound at the SNP position, to maximize mismatch discrimination.[5]
-
Label each probe with a different fluorophore (e.g., FAM and HEX) and a quencher.
-
Adjust the length and LNA content to achieve a probe Tm of approximately 65°C.[5]
-
-
Reaction Setup:
-
Prepare a reaction mix for the desired number of samples. For a 25 µL reaction, typical concentrations are:
-
Forward Primer: 200 nM
-
Reverse Primer: 200 nM
-
Allele 1 LNA Probe (e.g., FAM): 100 nM
-
Allele 2 LNA Probe (e.g., HEX): 100 nM
-
Real-time PCR Master Mix: 1x
-
Genomic DNA: 20-50 ng
-
Nuclease-free water: to 25 µL
-
-
Aliquot the master mix into PCR tubes or wells of a PCR plate.
-
Add the DNA template to the respective tubes/wells.
-
Seal the tubes/plate.
-
-
Real-Time PCR Cycling:
-
Perform the real-time PCR with the following cycling conditions (these may need optimization):
-
Initial Denaturation: 95°C for 4 minutes
-
45 Cycles:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 45 seconds (collect fluorescence data at this step)
-
-
-
-
Data Analysis:
-
Analyze the amplification plots for each fluorophore.
-
Samples homozygous for allele 1 will show an increase in fluorescence only in the FAM channel.
-
Samples homozygous for allele 2 will show an increase in fluorescence only in the HEX channel.
-
Heterozygous samples will show an increase in fluorescence in both channels.
-
No-template controls should not show any amplification.
-
In Situ Hybridization (ISH) for mRNA Detection Using LNA Probes
This protocol provides a general workflow for the detection of specific mRNA targets in fixed cells or tissues using LNA-modified probes containing this compound.
Principle: LNA-modified oligonucleotide probes, complementary to the target mRNA, are hybridized to the sample. The high affinity and specificity of the LNA probes allow for strong and specific binding. The probes are labeled (e.g., with digoxigenin (B1670575) - DIG) and are detected using an antibody-enzyme conjugate, which catalyzes a colorimetric reaction, revealing the spatial distribution of the target mRNA.
Materials:
-
Fixed cells or paraffin-embedded tissue sections
-
Proteinase K
-
Hybridization buffer (50% formamide, 5x SSC, 0.1% Tween-20, etc.)
-
LNA probe labeled with DIG (containing this compound for enhanced binding)
-
Anti-DIG antibody conjugated to alkaline phosphatase (AP)
-
NBT/BCIP substrate solution (for colorimetric detection)
-
Wash buffers (e.g., SSC, PBS with Tween-20)
-
Mounting medium
Protocol:
-
Sample Preparation:
-
Deparaffinize and rehydrate tissue sections.
-
Permeabilize cells/tissues with Proteinase K treatment.
-
Fix the samples again (e.g., with 4% paraformaldehyde).
-
-
Hybridization:
-
Pre-hybridize the samples in hybridization buffer for 1-2 hours at the hybridization temperature. The hybridization temperature is typically set 22°C below the calculated Tm of the LNA probe.[8]
-
Dilute the DIG-labeled LNA probe in fresh hybridization buffer to a final concentration of 5 nM.[8]
-
Replace the pre-hybridization buffer with the probe solution and incubate overnight at the hybridization temperature.
-
-
Post-Hybridization Washes:
-
Perform a series of stringent washes with decreasing concentrations of SSC buffer at the hybridization temperature to remove unbound and non-specifically bound probes.
-
-
Immunodetection:
-
Block the samples with a blocking solution (e.g., 2% blocking powder in buffer) for 1 hour at room temperature.
-
Incubate with an anti-DIG-AP antibody diluted in blocking solution overnight at 4°C.
-
Wash the samples to remove unbound antibody.
-
-
Detection:
-
Equilibrate the samples in detection buffer.
-
Incubate the samples with the NBT/BCIP substrate solution in the dark until the desired color intensity is reached.
-
Stop the color development by washing with buffer.
-
-
Mounting and Visualization:
-
Counterstain if desired.
-
Dehydrate the samples (for tissue sections) and mount with a coverslip using mounting medium.
-
Visualize the results under a microscope.
-
Visualizations
References
- 1. Design of antisense oligonucleotides stabilized by locked nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biomers.net | Locked Nucleic Acid - biomers.net Oligonucleotides [biomers.net]
- 3. What is LNA and Why is it Such a Powerful Research Tool [qiagen.com]
- 4. Design of LNA probes that improve mismatch discrimination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SNP Detection [qiagen.com]
- 6. Locked nucleic acid (LNA) single nucleotide polymorphism (SNP) genotype analysis and validation using real-time PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LNA Oligonucleotide Lock Nucleic Acid (LNA) LNA Hybridizes [biosyn.com]
- 8. LNA-based in situ hybridization detection of mRNAs in embryos - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-Methyl-2'-O,4'-C-methylenecytidine in Allele-Specific PCR
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allele-specific PCR (AS-PCR) is a powerful technique for the detection of single nucleotide polymorphisms (SNPs) and other genetic variations. The specificity of AS-PCR is crucial for accurate genotyping and mutation analysis. 5-Methyl-2'-O,4'-C-methylenecytidine, a locked nucleic acid (LNA) analog of cytidine, offers a significant enhancement to the specificity and reliability of AS-PCR. The incorporation of this modified nucleoside into allele-specific primers increases the thermal stability of the primer-template duplex, thereby improving discrimination between matched and mismatched sequences.[1][2] This application note provides detailed protocols and guidelines for the use of this compound-modified primers in allele-specific PCR applications.
The core principle behind the enhanced performance of LNA-modified primers lies in the conformational rigidity conferred by the 2'-O,4'-C-methylene bridge. This "locked" structure pre-organizes the sugar moiety into an A-form helix, which is optimal for binding to complementary DNA or RNA strands. This results in a higher melting temperature (Tm) of the duplex, allowing for more stringent annealing conditions and a significant reduction in non-specific amplification.
Key Advantages of this compound in Allele-Specific PCR
-
Enhanced Specificity: The increased binding affinity of LNA-modified primers allows for superior discrimination between perfect matches and single-base mismatches.
-
Improved Sensitivity: Higher specificity can lead to the detection of low-abundance alleles in a mixed population of cells.
-
Flexibility in Primer Design: The use of LNA modifications can allow for the design of shorter primers with optimal hybridization characteristics.
-
Robust Performance: Assays using LNA-modified primers often exhibit a wider tolerance for variations in PCR conditions.
Experimental Protocols
Primer Design Guidelines
The design of allele-specific primers incorporating this compound is critical for successful genotyping. The following are key considerations:
-
Placement of the LNA Modification: For maximal allele discrimination, the this compound modification should be placed at the 3'-end of the allele-specific primer, corresponding to the SNP site. Alternatively, placing the LNA modification one or two bases upstream of the 3'-terminus can also be effective.
-
Primer Length: LNA-modified primers can be shorter than traditional DNA primers, typically in the range of 15-25 nucleotides.
-
Melting Temperature (Tm): The Tm of the LNA-modified primer should be calculated using a specialized algorithm that accounts for the increased stability of LNA-DNA duplexes. The annealing temperature for the PCR should then be optimized based on this calculated Tm.
-
Control Primers: For comparison and validation, it is recommended to design a corresponding unmodified DNA primer with the same sequence.
Allele-Specific PCR Protocol
This protocol provides a general framework for AS-PCR using primers modified with this compound. Optimization of specific parameters, such as annealing temperature and primer concentration, is recommended for each new assay.
Reagents and Materials:
-
Genomic DNA template
-
Allele-specific forward primer with this compound modification
-
Common reverse primer
-
dNTP mix
-
Taq DNA polymerase or a hot-start DNA polymerase
-
PCR buffer
-
Nuclease-free water
PCR Reaction Setup:
| Component | Final Concentration | Volume (for 25 µL reaction) |
| PCR Buffer (10x) | 1x | 2.5 µL |
| dNTP Mix (10 mM) | 0.2 mM | 0.5 µL |
| Allele-Specific Forward Primer (10 µM) | 0.2 - 0.5 µM | 0.5 - 1.25 µL |
| Common Reverse Primer (10 µM) | 0.2 - 0.5 µM | 0.5 - 1.25 µL |
| Taq DNA Polymerase (5 U/µL) | 1.25 U | 0.25 µL |
| Genomic DNA | 10 - 100 ng | 1 µL |
| Nuclease-free water | - | to 25 µL |
PCR Cycling Conditions (Touchdown PCR recommended):
| Step | Temperature (°C) | Time | Cycles |
| Initial Denaturation | 95 | 5 min | 1 |
| Denaturation | 95 | 30 sec | 10 |
| Annealing | 70 to 60 (decrease 1°C/cycle) | 30 sec | |
| Extension | 72 | 30 sec | |
| Denaturation | 95 | 30 sec | 25 |
| Annealing | 60 | 30 sec | |
| Extension | 72 | 30 sec | |
| Final Extension | 72 | 7 min | 1 |
Data Analysis:
The results of the AS-PCR can be analyzed by agarose (B213101) gel electrophoresis. The presence of a PCR product of the expected size indicates the presence of the specific allele. For quantitative analysis, real-time PCR with a fluorescent dye or probe is recommended.
Data Presentation
The following tables illustrate the expected performance improvements when using primers modified with this compound compared to standard DNA primers in an allele-specific PCR assay.
Table 1: Comparison of Primer Melting Temperatures (Tm)
| Primer Type | Sequence (5' to 3') | Modification | Calculated Tm (°C) |
| Wild-Type (DNA) | AGTCATCGAGTCGACT | None | 58.2 |
| Wild-Type (LNA) | AGTCATCGAGTCGAC T | This compound at C | 65.7 |
| Mutant (DNA) | AGTCATCGAGTCGATT | None | 57.9 |
| Mutant (LNA) | AGTCATCGAGTCGAT T | This compound at T | 65.1 |
Note: Tm values are illustrative and will vary based on the specific sequence and calculation algorithm.
Table 2: Allele Discrimination Performance
| Primer Type | Target DNA | PCR Product Yield (Relative Units) | Allele Discrimination Ratio (Match/Mismatch) |
| Wild-Type (DNA) | Wild-Type | 100 | 10 |
| Mutant | 10 | ||
| Wild-Type (LNA) | Wild-Type | 98 | 98 |
| Mutant | 1 | ||
| Mutant (DNA) | Mutant | 100 | 8 |
| Wild-Type | 12.5 | ||
| Mutant (LNA) | Mutant | 99 | 99 |
| Wild-Type | 1 |
Note: Data are illustrative, based on the generally observed increase in specificity with LNA-modified primers.
Visualizations
Mechanism of Enhanced Allele Specificity
Caption: Enhanced allele discrimination using LNA-modified primers.
Experimental Workflow for AS-PCR
Caption: General workflow for allele-specific PCR using LNA primers.
Conclusion
The incorporation of this compound into allele-specific PCR primers is a highly effective strategy for enhancing the specificity and reliability of SNP and mutation detection assays. The protocols and guidelines presented here provide a solid foundation for researchers to develop robust and accurate genotyping experiments. The increased discriminatory power of LNA-modified primers makes them an invaluable tool in genetic analysis, diagnostics, and drug development.
References
Troubleshooting & Optimization
Optimizing hybridization conditions for LNA-modified probes
Welcome to the technical support center for Locked Nucleic Acid (LNA™)-modified probes. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experiments for successful results.
Frequently Asked Questions (FAQs)
Q1: What is a Locked Nucleic Acid (LNA™)?
A1: Locked Nucleic Acid (LNA) is a modified RNA nucleotide analog where the ribose ring is "locked" in an ideal conformation for Watson-Crick base-pairing.[1] This is achieved through a methylene (B1212753) bridge connecting the 2'-O and 4'-C atoms.[1] This structural change significantly increases the binding affinity of the oligonucleotide for its complementary DNA or RNA target.[1]
Q2: What are the main advantages of using LNA™-modified probes?
A2: LNA™-modified probes offer several key advantages over traditional DNA probes:
-
Increased Thermal Stability: Each LNA monomer incorporated into a probe increases the melting temperature (Tm) of the duplex by 2-8°C.[1][2] This allows for the use of shorter probes while maintaining a high Tm.[1]
-
Enhanced Sensitivity and Specificity: The high binding affinity of LNA™ probes leads to more robust and specific hybridization, enabling the detection of low-abundance targets and better discrimination between highly similar sequences, such as single nucleotide polymorphisms (SNPs).[1][2][3]
-
Improved Mismatch Discrimination: LNA™ modifications can significantly enhance the discrimination of mismatched base pairs.[4][5] Placing a triplet of LNA residues centered on a mismatch site is a generally effective strategy.[4][5][6]
-
Nuclease Resistance: LNA™ modifications provide significant resistance to both endo- and exonucleases, resulting in high stability in vitro and in vivo.[2][7]
Q3: How do I design an LNA™-modified probe?
A3: When designing LNA™ probes, consider the following guidelines:
-
Length: Probes are typically 15-25 nucleotides in length.[8][9][10]
-
LNA Placement: Introduce LNAs at positions where specificity is crucial, such as at a mismatch site for SNP detection.[3][11] For general use, substituting every third base with an LNA in the central part of the probe is a good starting point.[11]
-
Avoid LNA Stretches: Avoid stretches of more than four consecutive LNA bases, as this can lead to extremely tight hybridization.[2][7][10][11]
-
Melting Temperature (Tm): A Tm of approximately 65-70°C is often recommended for qPCR probes, and around 75°C for FISH probes.[10][11]
-
Self-Complementarity: Avoid self-complementarity and cross-hybridization with other LNA-containing oligos.[2][7][10][11]
Q4: How is the Melting Temperature (Tm) of an LNA™ probe calculated?
A4: The Tm of LNA™-containing oligonucleotides is typically predicted using specialized software that employs a modified nearest-neighbor thermodynamic model.[12][13] These models account for the increased stability conferred by the LNA modifications.[12] QIAGEN offers an online tool for predicting the Tm for both DNA and RNA targets.[12][14] It's important to note that these calculations are based on specific salt and oligo concentrations and may need experimental optimization.[12]
Troubleshooting Guide
This guide addresses common issues encountered during hybridization experiments with LNA™-modified probes.
Issue 1: No or Low Signal
| Potential Cause | Recommended Solution |
| Suboptimal Probe Design | - Redesign the probe following the guidelines in the FAQ section. - Ensure the probe sequence is the reverse complement of the target.[8][9] - Verify probe specificity using BLAST.[9] |
| Low Probe Concentration | - The optimal concentration should be determined experimentally.[7] A starting concentration of 5 nM can be effective for in situ hybridization (ISH).[15] For PCR applications, 0.2 µM is a common starting point.[7] |
| Incorrect Hybridization Temperature | - The hybridization temperature should be optimized. A general guideline is to start at a temperature 20-30°C below the calculated Tm.[9][12][15] |
| Poor Tissue/Cell Permeabilization | - Inadequate permeabilization can prevent the probe from reaching its target.[16] Optimize permeabilization steps, for example, by adjusting proteinase K treatment time and concentration.[8] |
| Target RNA/DNA Degradation | - Ensure proper sample fixation and handling to prevent nucleic acid degradation.[16] Use RNase-free techniques and reagents when working with RNA. |
| Inefficient Post-Hybridization Washes | - Washing away too much of the hybridized probe can lead to low signal. Ensure wash buffer temperatures are not excessively high and wash times are not too long. |
Issue 2: High Background
| Potential Cause | Recommended Solution |
| Non-Specific Probe Binding | - Increase the stringency of post-hybridization washes. This can be achieved by increasing the temperature or decreasing the salt concentration of the wash buffer.[17][18] - Add blocking agents like Denhardt's solution, yeast tRNA, or salmon sperm DNA to the hybridization buffer.[8][19] |
| Probe Concentration Too High | - Titrate the probe concentration to find the optimal balance between signal and background. |
| Inadequate Washing | - Ensure that post-hybridization washes are sufficient to remove unbound probe.[16][18] Perform washes at the same temperature as the hybridization step.[20] |
| Issues with Detection Reagents | - If using an antibody-based detection system, ensure the antibody is specific and used at the correct dilution.[16] |
| Autofluorescence of Tissue | - This can be an issue in some tissues. Use appropriate filters on the microscope or consider using a different fluorophore. |
Issue 3: Poor Mismatch Discrimination (for SNP analysis)
| Potential Cause | Recommended Solution |
| Suboptimal LNA Placement | - For optimal mismatch discrimination, place a triplet of LNA modifications with the central LNA at the mismatch site.[4][5][6] - Avoid placing an LNA on the guanine (B1146940) of a G-T mismatch, as this can decrease discrimination.[4][5] |
| Hybridization/Wash Stringency Too Low | - Carefully optimize the hybridization and wash temperatures. The difference in melting temperature (ΔTm) between a perfect match and a mismatch can be small.[4][5] Stringent washes are critical for removing mismatched probes.[17] |
| Probe Length | - Shorter probes can improve ΔTm for mismatch detection.[4][5] The high affinity of LNA allows for the design of shorter, highly specific probes.[1] |
Experimental Protocols
General Protocol for LNA™ in situ Hybridization (ISH)
This is a generalized protocol and may require optimization for specific tissues and targets.
-
Sample Preparation:
-
Fix tissue sections or cells in 4% paraformaldehyde.[19]
-
Dehydrate through a graded ethanol (B145695) series.[19]
-
-
Pretreatment/Permeabilization:
-
Hybridization:
-
Pre-hybridize the samples in hybridization buffer without the probe for at least 1 hour at the hybridization temperature.
-
Dilute the LNA™ probe to the desired final concentration (e.g., 5 nM) in pre-warmed hybridization buffer.[15]
-
Denature the probe by heating at 95°C for 5 minutes, then immediately place on ice.[19]
-
Apply the probe solution to the samples and incubate overnight in a humidified chamber at the optimized hybridization temperature (typically 20-30°C below the probe's Tm).[9][12][19]
-
-
Post-Hybridization Washes:
-
Perform a series of stringent washes to remove unbound and non-specifically bound probes. A typical wash series might include:
-
The temperature and salt concentration of these washes are critical for stringency and may require optimization.[17]
-
-
Detection:
-
Mounting and Imaging:
-
Counterstain if desired (e.g., with DAPI).[19]
-
Mount the slides and visualize using a microscope.
-
Visualizations
Troubleshooting Workflow for LNA™ Probe Hybridization
Caption: A workflow diagram for troubleshooting common issues in LNA™ probe hybridization experiments.
Disclaimer: LNA™ is a trademark of QIAGEN. The information provided here is for research purposes only.
References
- 1. What is LNA and Why is it Such a Powerful Research Tool [qiagen.com]
- 2. Locked Nucleic Acid Probes | LGC Biosearch Technologies [oligos.biosearchtech.com]
- 3. Utilization of locked nucleic acids in PCR primers and probes to enhance specificity | National Plant Diagnostic Network [npdn.org]
- 4. Design of LNA probes that improve mismatch discrimination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 6. academic.oup.com [academic.oup.com]
- 7. metabion.com [metabion.com]
- 8. Locked Nucleic Acid Flow Cytometry-fluorescence in situ Hybridization (LNA flow-FISH): a Method for Bacterial Small RNA Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Locked Nucleic Acid Flow Cytometry-fluorescence in situ Hybridization (LNA flow-FISH): a Method for Bacterial Small RNA Detection [jove.com]
- 10. Custom LNA Fish Probes [qiagen.com]
- 11. LNA Oligonucleotide Lock Nucleic Acid (LNA) LNA Hybridizes [biosyn.com]
- 12. Tm prediction [qiagen.com]
- 13. academic.oup.com [academic.oup.com]
- 14. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 15. LNA-based in situ hybridization detection of mRNAs in embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In Situ Hybridization Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 17. EP2401396B1 - Methods for performing a stringent wash step in hybridization applications - Google Patents [patents.google.com]
- 18. In Situ Hybridization Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 19. Dramatically improved RNA in situ hybridization signals using LNA-modified probes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. journals.plos.org [journals.plos.org]
Technical Support Center: Chemical Synthesis of Constrained Nucleosides
Welcome to the Technical Support Center for the chemical synthesis of constrained nucleosides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, purification, and characterization of these modified nucleic acid building blocks.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the chemical synthesis of constrained nucleosides?
The synthesis of constrained nucleosides, such as Locked Nucleic Acids (LNA) and Bridged Nucleic Acids (BNA), presents several key challenges compared to standard nucleoside synthesis. These include overcoming steric hindrance from the bicyclic sugar structure, achieving high coupling efficiency during solid-phase synthesis, ensuring complete and selective removal of protecting groups without degrading the nucleoside, and purifying the final product from closely related impurities.[1][2][][4][5] The rigid nature of these molecules can also lead to issues like chain cleavage during deprotection.[1]
Q2: Why is the coupling efficiency often low when incorporating constrained nucleoside phosphoramidites?
Low coupling efficiency is a frequent hurdle. The primary reason is the steric bulk of the constrained nucleoside phosphoramidite (B1245037), which hinders its approach to the growing oligonucleotide chain on the solid support.[1] This steric hindrance can be more pronounced in sequences with high GC content or in regions with secondary structures.[] Other contributing factors include suboptimal coupling time, the use of a weak activator, and the degradation of reagents due to improper handling or storage.[1][6]
Q3: What are the common issues encountered during the deprotection of oligonucleotides containing constrained nucleosides?
Deprotection of oligonucleotides with constrained nucleosides can be complex. Incomplete removal of protecting groups from the nucleobases or the phosphate (B84403) backbone can lead to a heterogeneous final product.[1] Conversely, harsh deprotection conditions, such as prolonged exposure to strong bases or high temperatures, can cause undesired modifications to sensitive nucleobases like guanine (B1146940) or even cleavage of the phosphodiester backbone.[1]
Q4: What makes the purification of oligonucleotides with constrained nucleosides difficult?
Purification is challenging due to the presence of impurities that are structurally very similar to the target full-length oligonucleotide, such as truncated sequences (shortmers) and failure sequences.[1][7] Oligonucleotides rich in guanine (G) have a tendency to form aggregates, leading to poor chromatographic separation.[8] The hydrophobicity of certain protecting groups or modifications can also complicate purification by reverse-phase HPLC.[8]
Troubleshooting Guides
Issue 1: Low Coupling Efficiency
| Possible Cause | Recommended Solution | Quantitative Target |
| Steric Hindrance | Increase the coupling time for the constrained nucleoside phosphoramidite.[1] Consider using a stronger activator like 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI).[9][10] | Coupling efficiency >98.5% per step is desirable for high-yield synthesis of longer oligonucleotides.[11] |
| Suboptimal Reagents | Ensure all reagents, especially the phosphoramidite and activator, are fresh, anhydrous, and of high quality.[1][6] Store reagents under appropriate inert conditions. | Water content in solvents and reagents should be minimized.[6] |
| Insufficient Activation | Increase the concentration of the activator.[] Switch to a more potent activator if necessary. | Optimize activator concentration based on the specific constrained nucleoside and sequence. |
Issue 2: Incomplete Deprotection
| Possible Cause | Recommended Solution | Notes |
| Resistant Protecting Groups | Increase the deprotection time or temperature, if compatible with the stability of the oligonucleotide.[1] | Monitor the reaction closely to avoid degradation of the product. |
| Ineffective Deprotection Reagent | Use a stronger deprotection reagent, such as a mixture of aqueous ammonium (B1175870) hydroxide (B78521) and methylamine (B109427) (AMA).[8][12] | The choice of deprotection agent must be compatible with any modifications or labels on the oligonucleotide.[8][12] |
| Precipitation of Oligonucleotide | Ensure the oligonucleotide remains soluble in the deprotection solution.[6] | Sonication or gentle agitation may help. |
Issue 3: Product Degradation during Deprotection
| Possible Cause | Recommended Solution | Example Conditions |
| Harsh Basic Conditions | Use milder deprotection conditions, such as potassium carbonate in methanol (B129727) for sensitive oligonucleotides.[8] | For UltraMILD monomers, deprotection can be achieved with 0.05M potassium carbonate in methanol for 4 hours at room temperature.[8] |
| Base-Labile Modifications | Employ alternative deprotection strategies, for example, using t-butylamine/water for TAMRA-containing oligonucleotides.[8] | A 1:3 mixture of t-butylamine/water for 6 hours at 60°C can be effective.[8] |
| Chain Cleavage | Optimize the cleavage conditions from the solid support to be milder.[1] | Use AMA for cleavage for 5 minutes at room temperature for UltraFAST deprotection.[8][12] |
Issue 4: Poor Purification Resolution
| Possible Cause | Recommended Solution | Method |
| Co-elution of Impurities | Optimize the HPLC gradient and mobile phase composition.[13] Using an ion-pairing agent like triethylammonium (B8662869) acetate (B1210297) (TEAA) can improve separation.[14] | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or Ion-Exchange HPLC (IE-HPLC). |
| Oligonucleotide Aggregation | For G-rich sequences, perform purification at a higher temperature (e.g., 60°C) or high pH to disrupt secondary structures.[1][7] | Denaturing HPLC conditions. |
| Hydrophobic Impurities | If the DMT protecting group is left on for purification ('DMT-on'), ensure its complete removal after purification.[8] | Post-purification detritylation with a mild acid. |
Quantitative Data Summary
Table 1: Representative Yields for Key Steps in Constrained Nucleoside Synthesis
| Synthetic Step | Constrained Nucleoside Type | Reported Yield (%) | Reference |
| C5-iodination of LNA uridine (B1682114) diol | LNA | 87 | [15] |
| O5'-dimethoxytritylation | LNA | 84 | [15] |
| N-glycoside formation (SnCl₄ catalyzed) | LNA-2-thiouridine | ~90 | [2] |
| Overall yield from diacetone-α-d-allose | LNA uridine diol | ~52 | [15] |
| Synthesis of bicyclic nucleoside intermediate | Bicyclic Nucleoside | 19-29 | [16] |
Table 2: Deprotection Conditions and Times
| Deprotection Reagent | Protecting Groups | Temperature (°C) | Time | Reference |
| 0.05 M Potassium Carbonate in Methanol | UltraMILD (Pac-dA, Ac-dC, iPr-Pac-dG) | Room Temperature | 4 hours | [8] |
| Ammonium Hydroxide | UltraMILD with phenoxyacetic anhydride (B1165640) capping | Room Temperature | 2 hours | [8] |
| t-Butylamine/Methanol/Water (1:1:2) | Standard groups with TAMRA | 55 | Overnight | [8] |
| t-Butylamine/Water (1:3) | Standard groups with TAMRA | 60 | 6 hours | [8] |
| AMA (Ammonium hydroxide/Methylamine 1:1) | UltraFAST (requires Ac-dC) | 65 | 5-10 minutes | [8][12] |
| 0.5 M LiOH (aq) / 3.5 M TEA in Methanol | Standard (dGiBu, dCBz, dABz) | 75 | 60 minutes | [4] |
Experimental Protocols
Protocol 1: Phosphoramidite Coupling of a Constrained Nucleoside
This protocol outlines the general steps for coupling a constrained nucleoside phosphoramidite during solid-phase oligonucleotide synthesis.
-
Deblocking (Detritylation): The 5'-O-dimethoxytrityl (DMT) group of the support-bound nucleoside is removed using a mild acid (e.g., 3% trichloroacetic acid in dichloromethane) to expose the free 5'-hydroxyl group.[1][11]
-
Coupling: The constrained nucleoside phosphoramidite (dissolved in anhydrous acetonitrile) is activated by an activator (e.g., 0.25 M 5-ethylthio-1H-tetrazole) and delivered to the synthesis column. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain. Due to steric hindrance, an extended coupling time (e.g., 5-15 minutes) may be required.[1][][10]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping solution (e.g., a mixture of acetic anhydride/lutidine/THF and N-methylimidazole/THF) to prevent the formation of failure sequences in subsequent cycles.[11][17]
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to the more stable phosphate triester using an oxidizing agent (e.g., iodine in a THF/water/pyridine solution).[11]
-
Washing: The solid support is thoroughly washed with acetonitrile (B52724) between each step to remove excess reagents and byproducts.
Protocol 2: Deprotection and Cleavage of an Oligonucleotide Containing Constrained Nucleosides
This protocol describes a general procedure for the deprotection and cleavage of the synthesized oligonucleotide from the solid support.
-
Cleavage from Support: The oligonucleotide is cleaved from the controlled pore glass (CPG) support. For an UltraFAST protocol, a 1:1 (v/v) mixture of aqueous ammonium hydroxide and aqueous methylamine (AMA) can be used for 5 minutes at room temperature.[8][12]
-
Base and Phosphate Deprotection: The same deprotection reagent used for cleavage will typically also remove the protecting groups from the nucleobases (e.g., isobutyryl for G, benzoyl for A and C) and the cyanoethyl groups from the phosphate backbone.[8] For the AMA reagent, this can be accomplished by heating at 65°C for 5-10 minutes.[8][12]
-
Work-up: After deprotection, the solid support is filtered off. The resulting solution containing the crude oligonucleotide is then typically dried (e.g., by vacuum centrifugation).
Protocol 3: Purification by Reverse-Phase HPLC (RP-HPLC)
This protocol provides a general guideline for the purification of a crude oligonucleotide containing constrained nucleosides.
-
Sample Preparation: The dried crude oligonucleotide is redissolved in an appropriate aqueous buffer (e.g., water or 0.1 M triethylammonium bicarbonate, pH 7.5).[13]
-
HPLC System and Column: A reverse-phase HPLC system equipped with a C8 or C18 column is used.[13][14]
-
Mobile Phases: A typical mobile phase system consists of:
-
Gradient Elution: The oligonucleotide is eluted using a linear gradient of increasing acetonitrile concentration (e.g., 5% to 50% Buffer B over 20 minutes) at a flow rate of 1-4 mL/min, depending on the column dimensions.[13][14] The column temperature may be elevated (e.g., 60°C) to improve resolution, especially for G-rich sequences.[7]
-
Detection and Fraction Collection: The eluting oligonucleotide is monitored by UV absorbance at 260 nm.[14] Fractions corresponding to the main peak (the full-length product) are collected.
-
Post-Purification: The collected fractions are pooled, and the solvent is removed by vacuum centrifugation. The purified oligonucleotide is then desalted, for example, using a size-exclusion column.[13]
Visualizations
Caption: Troubleshooting workflow for low coupling efficiency.
Caption: Solid-phase synthesis cycle for incorporating a constrained nucleoside.
Caption: General workflow for deprotection and purification.
References
- 1. Synthesis of 2',4'-bridged nucleosides using a new orthogonally protected sugar synthon: 5-O-(tert-butyldiphenylsilyl)-4-C-hydroxymethyl-1,2-O-isopropylidene-3-O-napthyl-α-D-allofuranose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The chemical synthesis of LNA-2-thiouridine and it’s influence on stability and selectivity of oligonucleotide binding to RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advanced method for oligonucleotide deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. exactmer.com [exactmer.com]
- 6. trilinkbiotech.com [trilinkbiotech.com]
- 7. What affects the yield of your oligonucleotides synthesis [biosyn.com]
- 8. glenresearch.com [glenresearch.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. biotage.com [biotage.com]
- 12. glenresearch.com [glenresearch.com]
- 13. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and Biophysical Properties of C5-Functionalized LNA (Locked Nucleic Acid) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. lifesciences.danaher.com [lifesciences.danaher.com]
Technical Support Center: Optimizing Automated Synthesis of Modified Oligonucleotides
Welcome to the Technical Support Center for automated oligonucleotide synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the yield of oligonucleotides containing modified bases. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during synthesis.
Troubleshooting Guide
Low yield in automated oligonucleotide synthesis, especially with modified bases, can arise from several factors throughout the synthesis cycle. This guide provides a systematic approach to identifying and resolving these issues.
Issue 1: Low Coupling Efficiency
Low coupling efficiency is a primary cause of reduced yield and the generation of truncated sequences.[1][2][3] Modified phosphoramidites, in particular, may exhibit lower coupling efficiencies than standard bases.[1][2]
Symptoms:
-
Low overall yield of the final product.
-
Presence of significant n-1 and other shortmer species during analysis (e.g., by HPLC or Mass Spectrometry).[4]
-
Unusually low trityl absorbance values during synthesis monitoring.[5]
Possible Causes & Solutions:
| Cause | Recommended Action | Expected Outcome |
| Poor Quality or Degraded Phosphoramidites | Use fresh, high-quality phosphoramidites from a reputable supplier. Ensure proper storage conditions (anhydrous, low temperature). Perform a quality check on new batches. | Increased coupling efficiency to >99% for standard amidites and improved efficiency for modified amidites.[6] |
| Suboptimal Activator | Ensure the activator is fresh and anhydrous. For sterically hindered modified bases, consider using a stronger activator like DCI (4,5-dicyanoimidazole) or ETT (5-Ethylthio-1H-tetrazole).[3] | Enhanced activation of the phosphoramidite (B1245037), leading to more efficient coupling. |
| Inadequate Coupling Time | Increase the coupling time for modified phosphoramidites. Standard coupling times may be insufficient for bulkier modified bases. | Allows for complete reaction, increasing the yield of the full-length oligonucleotide. |
| Moisture Contamination | Use anhydrous acetonitrile (B52724) and ensure all reagents and gas lines are dry.[3][6] Even trace amounts of water can significantly reduce coupling efficiency.[3][] | Minimized hydrolysis of activated phosphoramidites, leading to higher coupling yields. |
| Sequence-Dependent Issues | For G-rich sequences, which can form secondary structures, consider using a high-temperature synthesis protocol or modified phosphoramidites designed to reduce aggregation.[8] | Improved accessibility of the 5'-hydroxyl group for coupling. |
Troubleshooting Workflow for Low Coupling Efficiency
Caption: Troubleshooting logic for low coupling efficiency.
Issue 2: Incomplete Deprotection
Modified bases or linkers often require specific deprotection conditions that differ from standard protocols.[1][9] Incomplete removal of protecting groups can lead to a heterogeneous final product and reduced yield of the desired oligonucleotide.[1]
Symptoms:
-
Unexpected masses detected by mass spectrometry, corresponding to the oligo with protecting groups still attached.
-
Broad or multiple peaks during HPLC purification.[4]
-
Poor performance in downstream applications.
Possible Causes & Solutions:
| Cause | Recommended Action | Expected Outcome |
| Incorrect Deprotection Reagent | Consult the modified base supplier's documentation for the recommended deprotection agent and conditions. Some modifications are labile to standard ammonium (B1175870) hydroxide (B78521) treatment.[10][11] | Complete removal of all protecting groups without degrading the modified base. |
| Insufficient Deprotection Time or Temperature | Extend the deprotection time or increase the temperature as recommended for the specific modification. | Full deprotection of the oligonucleotide. |
| Degraded Deprotection Reagent | Use fresh deprotection solutions. For example, ammonium hydroxide should be fresh to ensure sufficient concentration.[11] | Efficient and complete removal of protecting groups. |
| Formation of Adducts | For certain modifications, alternative deprotection schemes may be necessary to avoid the formation of adducts (e.g., with ethylenediamine).[10] | A clean, single product peak on analytical HPLC. |
Deprotection Strategy Decision Tree
Caption: Decision process for selecting a deprotection strategy.
Issue 3: Challenges in Purification
The presence of modified bases can alter the chromatographic behavior of oligonucleotides, making purification by standard methods challenging.[4][12] This can lead to co-elution of the full-length product with impurities, resulting in lower purity and yield.[2]
Symptoms:
-
Poor separation between the full-length product and failure sequences during HPLC.
-
Loss of product during the purification process.[1]
-
Final product does not meet the required purity level.
Possible Causes & Solutions:
| Cause | Recommended Action | Expected Outcome |
| Inappropriate Purification Method | For highly modified or complex oligos, standard desalting may be insufficient.[13] Consider more stringent methods like Reverse-Phase HPLC (RP-HPLC) or Anion-Exchange HPLC (AEX-HPLC).[4][13] | Improved separation and higher purity of the final product. |
| Co-elution of Impurities | Optimize the HPLC gradient and mobile phase composition. For RP-HPLC, adjusting the ion-pairing reagent concentration can improve resolution.[8] | Better separation of the target oligonucleotide from impurities. |
| Aggregation of Oligonucleotides | For G-rich sequences prone to aggregation, perform purification at an elevated temperature or add denaturants to the mobile phase.[8] | Reduced aggregation leading to sharper peaks and improved separation. |
| Loss of Product During Desalting | Ensure the size exclusion chromatography (SEC) column is appropriate for the length of the oligonucleotide to prevent loss of product.[4] | Efficient removal of salts and small molecules without significant loss of the target oligo. |
Experimental Protocols
Protocol 1: In-house Evaluation of Phosphoramidite Coupling Efficiency
This protocol allows for the standardized comparison of phosphoramidites from different suppliers.[6]
Materials:
-
DNA synthesizer
-
Controlled Pore Glass (CPG) solid support
-
Phosphoramidites to be tested
-
Anhydrous acetonitrile
-
Activator solution (e.g., 1H-tetrazole or DCI)
-
Capping, oxidation, and detritylation reagents
-
UV-Vis spectrophotometer
Methodology:
-
Synthesizer Preparation: Ensure the DNA synthesizer is clean, dry, and all reagent lines are primed with fresh, anhydrous reagents.
-
Sequence Synthesis: Synthesize a simple homopolymer sequence (e.g., T20) using the phosphoramidites from each supplier being evaluated. Use identical synthesis protocols for each test.
-
Trityl Cation Monitoring: Collect the trityl cation effluent after each detritylation step.
-
Absorbance Measurement: Measure the absorbance of the collected trityl cation solutions at 498 nm.
-
Calculate Stepwise Coupling Efficiency: Use the absorbance values to calculate the coupling efficiency for each step. The efficiency is calculated as: Efficiency (%) = (Absorbance of current cycle / Absorbance of previous cycle) x 100
-
Calculate Overall Yield: The overall theoretical yield can be estimated by: Overall Yield (%) = (Average Coupling Efficiency) ^ (Number of couplings - 1)
Protocol 2: Optimized Deprotection for Base-Labile Modifications
This protocol provides a milder deprotection method for oligonucleotides containing modifications sensitive to standard ammonium hydroxide treatment.
Materials:
-
Synthesized oligonucleotide on solid support
-
40% aqueous methylamine[14]
-
Ammonium hydroxide
-
Room temperature shaker or heating block
-
Microcentrifuge
Methodology:
-
Cleavage and Deprotection:
-
For oligonucleotides with base-labile modifications, treat the solid support with 40% aqueous methylamine (B109427) at room temperature for 2 hours.[14] This condition is significantly milder than conventional methods.[14]
-
Alternatively, for some modifications, a mixture of t-butylamine/water (1:3) for 6 hours at 60°C can be effective.[11]
-
-
Elution: After incubation, transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.
-
Evaporation: Dry the oligonucleotide solution using a vacuum concentrator.
-
Resuspension: Resuspend the dried oligonucleotide pellet in an appropriate buffer (e.g., nuclease-free water or TE buffer).
-
Analysis: Analyze the deprotected oligonucleotide by mass spectrometry and HPLC to confirm the complete removal of protecting groups and the integrity of the modified base.
Frequently Asked Questions (FAQs)
Q1: Why is the yield of my modified oligonucleotide significantly lower than that of a standard DNA oligo of the same length?
A1: The lower yield is often due to the lower coupling efficiency of modified phosphoramidites.[1][2] These molecules can be bulkier or less reactive than standard A, C, G, and T phosphoramidites, requiring longer coupling times or stronger activators to achieve high efficiency. Additionally, some modifications may not be fully stable to the standard synthesis, deprotection, or purification conditions, leading to product loss at various stages.[1]
Q2: I see multiple peaks on my HPLC trace after purification. What could be the cause?
A2: Multiple peaks can indicate several issues. The most common is the presence of failure sequences (n-1, n-2, etc.) due to incomplete coupling at one or more steps.[4] Another possibility is incomplete deprotection, where a portion of your product still retains one or more protecting groups.[2] For certain modified bases, side reactions during synthesis or deprotection can also lead to a heterogeneous mixture of products.[1]
Q3: How can I improve the purity of my G-rich modified oligonucleotide?
A3: Guanine-rich sequences have a tendency to form aggregates through Hoogsteen hydrogen bonding, which can lead to broad peaks and poor separation during HPLC.[8] To improve purity, consider performing the HPLC purification at an elevated temperature (e.g., 50-60°C) to disrupt these secondary structures. Using a mobile phase with a denaturant or optimizing the salt concentration can also help to minimize aggregation and improve chromatographic resolution.[8]
Q4: My modified base is sensitive to ammonium hydroxide. What are my options for deprotection?
A4: For base-sensitive modifications, you must use milder deprotection conditions.[15] Options include using aqueous methylamine at room temperature or other specialized deprotection solutions recommended by the manufacturer of the modified phosphoramidite.[14] It is crucial to consult the technical documentation for your specific modification to select a deprotection strategy that will remove the protecting groups without damaging the oligo.[9][11]
Q5: Can environmental factors affect my oligonucleotide synthesis yield?
A5: Yes, environmental factors, particularly humidity, can significantly impact synthesis yield.[1] The phosphoramidite chemistry used in oligonucleotide synthesis is extremely sensitive to moisture.[3] High humidity can introduce water into your reagents, especially the acetonitrile, leading to lower coupling efficiencies.[1][3] It is essential to use anhydrous reagents and take precautions to minimize exposure to atmospheric moisture.[6]
References
- 1. What affects the yield of your oligonucleotides synthesis [biosyn.com]
- 2. trilinkbiotech.com [trilinkbiotech.com]
- 3. glenresearch.com [glenresearch.com]
- 4. gilson.com [gilson.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 8. nextgenbiomed.lifesciencexchange.com [nextgenbiomed.lifesciencexchange.com]
- 9. glenresearch.com [glenresearch.com]
- 10. trilinkbiotech.com [trilinkbiotech.com]
- 11. glenresearch.com [glenresearch.com]
- 12. cdmo.sylentis.com [cdmo.sylentis.com]
- 13. labcluster.com [labcluster.com]
- 14. Development of Phosphoramidite Reagents for the Synthesis of Base-Labile Oligonucleotides Modified with a Linear Aminoalkyl and Amino-PEG Linker at the 3′-End - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Oligonucleotide synthesis under mild deprotection conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting PCR with 5-Methyl-2'-O,4'-C-methylenecytidine Primers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using primers containing 5-Methyl-2'-O,4'-C-methylenecytidine, a type of Locked Nucleic Acid (LNA), which enhances primer affinity and specificity.
Troubleshooting Guide: Low PCR Efficiency
Low or no PCR product is a common issue. The unique properties of this compound require special consideration during PCR optimization. Follow this guide to diagnose and resolve potential problems.
Problem: Low or No PCR Product
| Possible Cause | Recommended Solution |
| 1. Suboptimal Annealing Temperature (Ta) | The incorporation of this compound significantly increases the primer's melting temperature (Tm). Standard Ta calculations may not be appropriate. Systematically optimize the annealing temperature by running a gradient PCR. Start with a temperature 3-5°C higher than the calculated Tm of an unmodified primer of the same sequence and test a range up to 10°C higher. |
| 2. Inappropriate DNA Polymerase | Not all DNA polymerases are compatible with modified primers. Ensure you are using a polymerase that can efficiently read through and extend from primers containing LNA modifications. High-fidelity polymerases with high processivity are often a good choice. Consult the polymerase manufacturer's recommendations for use with modified oligonucleotides. |
| 3. Incorrect Primer Concentration | The optimal concentration for LNA-modified primers may differ from standard primers. Test a range of primer concentrations, typically from 0.1 µM to 0.5 µM. Higher concentrations can sometimes lead to non-specific amplification or primer-dimer formation. |
| 4. Inefficient Primer Design | The position of the this compound modification within the primer is critical. Placing the modification near the 3'-end can sometimes inhibit polymerase extension. Ideally, LNA modifications should be placed towards the 5'-end or in the middle of the primer.[1] |
| 5. Suboptimal Magnesium Chloride (MgCl₂) Concentration | MgCl₂ concentration affects primer binding and polymerase activity. The optimal concentration may need to be adjusted. Test a range of MgCl₂ concentrations, for example, from 1.5 mM to 3.0 mM in 0.5 mM increments. |
| 6. Issues with Template DNA | The quality and quantity of the template DNA are crucial. Ensure the template is free of PCR inhibitors. Use an appropriate amount of high-quality template DNA. For genomic DNA, 1-100 ng per reaction is a good starting point. |
Frequently Asked Questions (FAQs)
Q1: How does this compound affect the melting temperature (Tm) of my primers?
A1: this compound, as a type of LNA, significantly increases the thermal stability of the primer-template duplex. This results in a higher melting temperature (Tm) compared to an unmodified DNA primer of the same sequence. The exact increase in Tm depends on the number and position of the modified bases. It is crucial to adjust the annealing temperature accordingly to avoid non-specific amplification.
Q2: Can I use my standard PCR cycling conditions with these modified primers?
A2: It is not recommended to use standard cycling conditions without optimization. Due to the increased Tm, the annealing temperature will likely need to be raised. Additionally, some polymerases may require a longer extension time to efficiently amplify a template using modified primers. It is best to optimize the annealing temperature and extension time for your specific target and primer set.
Q3: What is the optimal position for the this compound modification in my primers?
A3: The optimal placement depends on the application. For general PCR, placing the LNA modification near the 5'-end or in the middle of the primer is often recommended as it enhances stability without impeding polymerase extension.[1] Placing LNA modifications at the 3'-end can sometimes interfere with the DNA polymerase and should be approached with caution.
Q4: Which DNA polymerase should I use with this compound primers?
A4: The choice of DNA polymerase is critical. Not all polymerases can efficiently process primers with LNA modifications. High-fidelity polymerases known for their high processivity and tolerance to template secondary structures are often a good choice. Some studies have shown that 5-methyldeoxycytidine can enhance the substrate activity of the Klenow fragment (exo-).[2] However, it is always best to consult the manufacturer's literature for compatibility with modified oligonucleotides.
Q5: How do I troubleshoot non-specific amplification or primer-dimers?
A5: Non-specific amplification and primer-dimers with LNA primers are often related to an annealing temperature that is too low. Due to their high affinity, these primers can bind to partially complementary sequences if the stringency is not high enough. To troubleshoot this:
-
Increase the annealing temperature in 2°C increments.
-
Reduce the primer concentration.
-
Consider using a hot-start DNA polymerase to minimize non-specific amplification during reaction setup.
Quantitative Data Summary
The efficiency of a PCR reaction with modified primers can be assessed by creating a standard curve using a serial dilution of the template DNA. An ideal PCR efficiency is between 90% and 110%.
Table 1: Example of PCR Efficiency Calculation Data
| Template Dilution | Log(Template Quantity) | Average Ct Value |
| 1:10 | 1 | 20.5 |
| 1:100 | 2 | 23.8 |
| 1:1000 | 3 | 27.1 |
| 1:10000 | 4 | 30.4 |
| 1:100000 | 5 | 33.7 |
-
Slope of the standard curve: -3.3
-
PCR Efficiency: 100.9% (Calculated as (10^(-1/slope) - 1) * 100)
-
R² value: >0.99
A slope close to -3.32 indicates 100% efficiency. A less negative slope (e.g., -3.8) suggests lower efficiency, while a more negative slope (e.g., -3.1) might indicate the presence of PCR inhibitors or other issues.
Experimental Protocols
Protocol 1: Optimization of Annealing Temperature (Ta) using Gradient PCR
This protocol provides a method for determining the optimal annealing temperature for your this compound primers.
-
Primer Tm Estimation: Calculate the theoretical Tm of your LNA-containing primers using a specialized online calculator that accounts for LNA modifications. If unavailable, as a starting point, add 2-4°C to the Tm for each LNA base in your primer compared to a standard DNA oligo.
-
Reaction Setup: Prepare a master mix for your PCR reaction, including your template DNA, dNTPs, PCR buffer, and DNA polymerase. Aliquot the master mix into separate PCR tubes or a gradient PCR plate. Add your forward and reverse primers to each reaction.
-
Gradient PCR Program: Set up a thermal cycler with a temperature gradient during the annealing step. A typical gradient might span 10-15°C, centered around your estimated optimal Ta. For example, if your estimated Ta is 65°C, you could run a gradient from 60°C to 70°C.
-
Initial Denaturation: 95°C for 2-5 minutes.
-
30-40 Cycles:
-
Denaturation: 95°C for 30 seconds.
-
Annealing: 60-70°C gradient for 30 seconds.
-
Extension: 72°C for 30-60 seconds (depending on amplicon length).
-
-
Final Extension: 72°C for 5-10 minutes.
-
-
Analysis: Analyze the PCR products on an agarose (B213101) gel. The optimal annealing temperature is the one that gives the highest yield of the specific product with minimal non-specific bands.
Visualizations
Caption: Troubleshooting workflow for low PCR efficiency.
Caption: Logical relationships in PCR optimization.
References
Purification techniques for high-purity 5-Methyl-2'-O,4'-C-methylenecytidine oligonucleotides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of high-purity 5-Methyl-2'-O,4'-C-methylenecytidine modified oligonucleotides.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound oligonucleotides.
Q1: Why am I observing low recovery of my modified oligonucleotide after Reversed-Phase (RP) HPLC purification?
A1: Low recovery during RP-HPLC can stem from several factors, particularly for modified oligonucleotides like those containing this compound, which can exhibit altered hydrophobicity.
-
Suboptimal Elution Conditions: The increased hydrophobicity of the BNA modification may lead to very strong binding to the stationary phase. It is crucial to ensure your mobile phase gradient reaches a sufficiently high concentration of organic solvent (e.g., acetonitrile) to elute the oligonucleotide.
-
Precipitation on the Column: The oligonucleotide may precipitate on the column if the mobile phase composition is not optimal. Ensure the aqueous buffer is properly filtered and degassed.
-
Secondary Interactions: The modified nucleotide could be interacting with the stationary phase in ways other than just hydrophobic interactions. The addition of an ion-pairing agent like triethylammonium (B8662869) acetate (B1210297) (TEAA) is often necessary to mask the negative charges of the phosphate (B84403) backbone and ensure consistent interaction with the C18 stationary phase.[1]
Troubleshooting Steps:
-
Increase Final Acetonitrile Concentration: Extend the gradient to a higher final concentration of acetonitrile.
-
Optimize Ion-Pairing Reagent: Vary the concentration of TEAA in your mobile phase.
-
Elevated Temperature: Performing the purification at a higher temperature (e.g., 50-60°C) can improve recovery by reducing secondary structures and improving mass transfer.[2]
Q2: My chromatogram shows broad or split peaks for my this compound oligonucleotide. What could be the cause?
A2: Peak broadening or splitting in HPLC is often indicative of on-column issues or the presence of multiple species.
-
Secondary Structures: The rigid, bridged structure of this compound can promote the formation of stable secondary structures (e.g., hairpins), which can exist in multiple conformations that resolve as separate or broad peaks.[2]
-
Incomplete Deprotection: Residual protecting groups from synthesis will alter the hydrophobicity of the oligonucleotide, leading to multiple peaks.
-
Column Overload: Injecting too much sample can lead to peak distortion.
Troubleshooting Steps:
-
Denaturing Conditions: Purify at an elevated temperature (50-60°C) to disrupt secondary structures.[2]
-
pH Adjustment: For anion-exchange HPLC, using a high pH mobile phase (around pH 12) can denature secondary structures. However, be cautious as RNA is not stable at high pH.[2]
-
Verify Deprotection: Ensure your deprotection protocol is complete before purification.
-
Reduce Sample Load: Inject a smaller amount of your crude oligonucleotide.
Q3: I am struggling to separate my full-length product from shorter failure sequences (n-1) using RP-HPLC. What can I do?
A3: While RP-HPLC separates based on hydrophobicity, separating long oligonucleotides that differ by only one nucleotide can be challenging.
-
"Trityl-On" Purification: A common strategy is to perform the first purification step with the hydrophobic dimethoxytrityl (DMT) group still attached to the 5' end of the full-length oligonucleotide.[2] This significantly increases the hydrophobicity of the desired product, allowing for much better separation from the "trityl-off" failure sequences. The DMT group is then cleaved, and a second purification or desalting step is performed.
-
Ion-Exchange (IEX) HPLC: IEX-HPLC separates oligonucleotides based on the number of phosphate groups, which is directly proportional to their length. This makes it an excellent choice for separating full-length products from shorter sequences.[3]
Troubleshooting Steps:
-
Implement "Trityl-On" RP-HPLC: If not already doing so, use this method for the initial purification.
-
Switch to IEX-HPLC: For high-purity requirements and challenging separations, IEX-HPLC is often superior for length-based separation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting method for purifying a this compound oligonucleotide?
A1: For most applications requiring high purity, Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) is a robust starting point. It is effective for purifying modified oligonucleotides due to its ability to separate based on hydrophobicity.[4] The "trityl-on" approach is highly recommended for the initial capture and purification step.
Q2: When should I consider using Ion-Exchange (IEX) HPLC?
A2: IEX-HPLC is particularly useful in the following scenarios:
-
When high-resolution separation of the full-length product from shorter failure sequences is critical.
-
For longer oligonucleotides (e.g., >40 bases), where the resolution of RP-HPLC may decrease.[2]
-
When the oligonucleotide has significant secondary structure that is difficult to resolve by RP-HPLC even at elevated temperatures.[2]
Q3: Is Solid-Phase Extraction (SPE) suitable for purifying my modified oligonucleotide?
A3: Yes, reversed-phase SPE can be a rapid and cost-effective method for initial cleanup and desalting. It is particularly useful for "trityl-on" purification to remove the majority of failure sequences. However, for achieving the highest purity, HPLC is generally required.
Q4: What purity level can I expect from different purification techniques?
A4: The achievable purity depends on the chosen method and the complexity of the crude sample. The following table provides a general overview:
| Purification Method | Typical Purity | Best Suited For |
| Desalting | >80% | Removal of synthesis salts and small molecules |
| Solid-Phase Extraction (SPE) | 80-95% | Rapid "trityl-on" purification, removal of failure sequences |
| Reversed-Phase HPLC (RP-HPLC) | >90% | High-purity applications, separation of modified oligos |
| Ion-Exchange HPLC (IEX-HPLC) | >95% | High-resolution separation of full-length from truncated sequences |
| Polyacrylamide Gel Electrophoresis (PAGE) | >95% | Very high purity for demanding applications, but with lower yields |
Q5: How does the this compound modification affect the choice of purification method?
A5: The 2',4'-BNA modification "locks" the sugar pucker, which can increase the oligonucleotide's thermal stability and resistance to nucleases. From a purification perspective, this modification can:
-
Increase Hydrophobicity: Requiring optimization of the organic solvent gradient in RP-HPLC.
-
Promote Stable Secondary Structures: Potentially requiring denaturing conditions during purification.[2]
-
Improve Nuclease Resistance: This is a product attribute rather than a direct factor in the purification process itself, but it is a key reason for using this modification.
Experimental Protocols
Protocol 1: "Trityl-On" Reversed-Phase HPLC Purification
This protocol is a general guideline and may require optimization.
-
Column: C18 reversed-phase column suitable for oligonucleotide purification (e.g., 5 µm particle size, 100-300 Å pore size).
-
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min for an analytical column (e.g., 4.6 mm ID).
-
Temperature: 50°C.
-
Gradient:
-
5-20% B over 5 minutes.
-
20-50% B over 30 minutes.
-
50-95% B over 5 minutes.
-
-
Injection: Dissolve crude "trityl-on" oligonucleotide in Mobile Phase A.
-
Collection: Collect the major peak corresponding to the "trityl-on" product.
-
Detritylation: Treat the collected fraction with 80% acetic acid for 30 minutes, then neutralize with an appropriate base (e.g., triethylamine).
-
Desalting: Desalt the detritylated oligonucleotide using a suitable method like SPE or size-exclusion chromatography.
Protocol 2: Ion-Exchange HPLC Purification
This protocol is a general guideline and may require optimization.
-
Column: Anion-exchange column suitable for oligonucleotide purification.
-
Mobile Phase A: 20 mM Tris-HCl, pH 8.5.
-
Mobile Phase B: 20 mM Tris-HCl, 1 M NaCl, pH 8.5.
-
Flow Rate: 1.0 mL/min for an analytical column.
-
Temperature: 25°C (can be increased to 60°C if secondary structures are an issue).
-
Gradient:
-
0-100% B over 40 minutes.
-
-
Injection: Dissolve the detritylated oligonucleotide in Mobile Phase A.
-
Collection: Collect the major peak corresponding to the full-length product.
-
Desalting: Desalt the collected fraction.
Visualizations
Caption: General workflow for the synthesis and purification of modified oligonucleotides.
Caption: A logical flowchart for troubleshooting common HPLC purification issues.
References
Technical Support Center: Overcoming Steric Hindrance in Triplex Formation with BNAs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bridged Nucleic Acids (BNAs) in triplex-forming oligonucleotides (TFOs).
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance in the context of BNA-based triplex formation?
A1: Steric hindrance refers to the spatial interference between the bulky bridged structure of a BNA nucleotide in the triplex-forming oligonucleotide (TFO) and the adjacent strands of the target DNA duplex. This interference can disrupt the required Hoogsteen or reverse Hoogsteen hydrogen bonds necessary for stable triplex formation, leading to reduced binding affinity and thermal stability.
Q2: Why are BNAs used in TFOs despite the potential for steric hindrance?
A2: BNAs are incorporated into TFOs to pre-organize the oligonucleotide into a helical structure that is favorable for binding to duplex DNA.[1] This pre-organization can significantly increase the binding affinity and stability of the resulting triplex.[2][3] The benefits of using BNAs, such as enhanced nuclease resistance and stronger binding, often outweigh the challenges posed by steric hindrance.[2]
Q3: What are the common symptoms of steric hindrance in my triplex formation experiments?
A3: Common indicators of steric hindrance include:
-
Lower than expected melting temperature (Tm) of the triplex.
-
Reduced binding affinity (higher Kd).
-
Incomplete or smeared bands in electrophoretic mobility shift assays (EMSA).
-
Poor sequence-specific recognition.
Q4: Which BNA modifications are known to help overcome steric hindrance?
A4: Several BNA analogs have been designed to reduce steric clashes. For instance, BNAs with a six-membered bridged structure containing a nitrogen atom can lower the repulsion between the negatively charged phosphate (B84403) backbones, thereby improving duplex and triplex formation.[2] Additionally, modifications like 2'-O,4'-C-methylene bridged nucleic acid (2',4'-BNA) have been shown to significantly enhance binding affinity towards target dsDNA.[3]
Q5: Can the sequence of the TFO or the target DNA influence steric hindrance?
A5: Yes, the sequence context is critical. The requirement for a polypurine tract in the target DNA is a major limitation.[4] Pyrimidine (B1678525) interruptions in this tract can disrupt triplex formation.[1] The specific arrangement of BNA monomers within the TFO and the local sequence of the target duplex can either exacerbate or mitigate steric effects.
Troubleshooting Guides
Problem 1: Low Triplex Thermal Stability (Low Tm)
| Possible Cause | Suggested Solution |
| Steric clashes between BNA monomers and the DNA duplex. | - Redesign the TFO with fewer contiguous BNA modifications. - Experiment with different BNA chemistries that have smaller bridge structures. - Introduce flexible linkers (e.g., propanediol) between BNA-modified regions. |
| Suboptimal buffer conditions. | - Optimize the concentration of divalent cations (e.g., Mg²⁺), which are often required to mitigate charge repulsion.[5] - For pyrimidine motif triplexes, ensure the pH is slightly acidic (around 6.0) to facilitate cytosine protonation, unless using pH-independent analogs.[6][7] |
| Incorrect TFO design for the target sequence. | - Verify that the TFO is designed to bind to a continuous polypurine tract in the target duplex.[4] - For targets with pyrimidine interruptions, incorporate modified bases in the TFO that can recognize these interruptions.[1][8] |
Problem 2: Poor Binding Affinity (High Kd) in Binding Assays (e.g., EMSA, SPR)
| Possible Cause | Suggested Solution |
| Significant steric hindrance preventing stable association. | - Reduce the density of BNA modifications in the TFO. - Test TFOs with BNA modifications at alternating positions. |
| Non-specific binding or aggregation of the TFO. | - Include a non-specific competitor DNA in the binding reaction. - Optimize salt concentrations in the binding buffer. |
| Issues with the target DNA duplex. | - Confirm the integrity and correct annealing of the target DNA duplex via native PAGE. - Ensure the target sequence is correct and free of mutations. |
Quantitative Data Summary
Table 1: Impact of 2',4'-BNA Modification on Triplex Stability
| TFO Modification | Target Sequence | pH | ΔTm per modification (°C) | Reference |
| 2',4'-BNA | Polypurine tract | 6.6 | +4.3 to +5.0 | [3] |
Table 2: Binding Constants of 2',4'-BNA Modified TFOs
| TFO Modification | Target Sequence | pH | Binding Constant (Ka) Improvement | Reference |
| 2',4'-BNA | Polypurine tract | 7.0 | At least 300-fold higher than natural TFO | [3] |
Key Experimental Protocols
1. Thermal Denaturation (Melting Temperature, Tm) Analysis
This protocol is used to determine the thermal stability of the triplex.
-
Materials: UV-Vis spectrophotometer with a temperature controller, quartz cuvettes, annealed target DNA duplex, BNA-modified TFO, and appropriate buffer (e.g., 10 mM sodium cacodylate, 100 mM NaCl, 10 mM MgCl₂, pH 7.0).
-
Method:
-
Prepare samples containing the target duplex and the TFO in the desired buffer. A typical concentration is 1-2 µM for each strand.
-
Anneal the sample by heating to 95°C for 5 minutes and then slowly cooling to room temperature.
-
Place the sample in the spectrophotometer and record the absorbance at 260 nm as the temperature is increased from a low temperature (e.g., 20°C) to a high temperature (e.g., 95°C) at a controlled rate (e.g., 0.5°C/min).
-
The melting temperature (Tm) is determined from the first derivative of the melting curve, where the peak represents the temperature at which 50% of the triplex is dissociated.
-
2. Electrophoretic Mobility Shift Assay (EMSA)
This protocol is used to assess the binding of the TFO to the target DNA duplex.
-
Materials: Polyacrylamide gel, electrophoresis apparatus, fluorescently labeled target DNA duplex, BNA-modified TFO, and binding buffer.
-
Method:
-
Prepare binding reactions containing a fixed concentration of the labeled target duplex and varying concentrations of the TFO in the binding buffer.
-
Incubate the reactions at a specific temperature (e.g., room temperature or 37°C) for a set time (e.g., 30-60 minutes) to allow for binding to reach equilibrium.
-
Load the samples onto a native polyacrylamide gel.
-
Run the gel at a constant voltage at a controlled temperature (e.g., 4°C).
-
Visualize the bands using a fluorescence imager. A shift in the mobility of the labeled duplex indicates the formation of a triplex.
-
Visualizations
Caption: Experimental workflow for BNA-TFO characterization.
Caption: Troubleshooting logic for low triplex stability.
References
- 1. Recent Advancements in Development and Therapeutic Applications of Genome-Targeting Triplex-Forming Oligonucleotides and Peptide Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bridged nucleic acid - Wikipedia [en.wikipedia.org]
- 3. 2'-O,4'-C-Methylene bridged nucleic acid (2',4'-BNA): synthesis and triplex-forming properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting duplex DNA with chimeric α,β-triplex-forming oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Three's a crowd – stabilisation, structure, and applications of DNA triplexes - Chemical Science (RSC Publishing) DOI:10.1039/D2SC01793H [pubs.rsc.org]
- 6. Effect of DNA target sequence on triplex formation by oligo-2′-deoxy- and 2′-O-methylribonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Triplex-forming properties and enzymatic incorporation of a base-modified nucleotide capable of duplex DNA recognition at neutral pH - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Triplex formation involving 2',4'-BNA with isoquinolone base analogue: efficient and selective recognition of C:G interruption - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing deprotection conditions for sensitive oligonucleotide modifications
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize deprotection conditions for oligonucleotides with sensitive modifications.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the first steps I should take when designing a deprotection strategy for a sensitive oligonucleotide?
A1: Before proceeding with deprotection, a thorough review of all components within your oligonucleotide is critical to prevent degradation of sensitive modifications.[1][2][3][4] The primary principle is "First, Do No Harm."[1][2][4]
Consider the following key questions:
-
Does my oligonucleotide contain any sensitive modifications? Dyes (like TAMRA or HEX), quenchers, or base-labile monomers require milder deprotection conditions than standard oligonucleotides.[1][2][3]
-
Is my oligonucleotide an RNA or a DNA/RNA chimera? RNA deprotection has the additional complexity of removing the 2'-hydroxyl protecting groups (e.g., TBDMS or TOM) after the initial base and phosphate (B84403) deprotection.[2][5]
-
What protecting groups were used for the nucleobases? The type of protecting group on the bases, particularly guanine (B1146940) (e.g., iBu, dmf, Ac), will dictate the necessary deprotection time and temperature.[2] Incomplete removal of these groups is a common cause of poor oligonucleotide performance.[1][2]
-
How quickly do I need the final product? Several deprotection protocols are available, ranging from standard overnight methods to "UltraFAST" procedures that take only a few minutes.[2][3]
A logical workflow for selecting a deprotection strategy is outlined below:
Q2: My fluorescently-labeled oligonucleotide has low signal after deprotection. What could be the cause?
A2: Many fluorescent dyes are sensitive to the strong basic conditions of standard deprotection protocols.[3] Prolonged exposure to ammonium (B1175870) hydroxide (B78521) at elevated temperatures can degrade the dye, leading to a loss of signal.
Troubleshooting Steps:
-
Switch to a Milder Deprotection Reagent: For highly sensitive dyes, consider using potassium carbonate in methanol (B129727) or a t-butylamine/water mixture.[1][2][3] These conditions are significantly milder than ammonium hydroxide or AMA (a mixture of ammonium hydroxide and methylamine).
-
Use UltraMILD Phosphoramidites and Capping Reagents: The use of UltraMILD monomers (e.g., Pac-dA, Ac-dC, iPr-Pac-dG) during synthesis allows for very gentle deprotection conditions.[1][3] When combined with a phenoxyacetic anhydride (B1165640) (PAC) capping reagent, deprotection can be achieved in as little as 2-4 hours at room temperature.[1][3]
-
Optimize Deprotection Time and Temperature: If using ammonium hydroxide, deprotect at room temperature for a longer duration instead of at an elevated temperature. For example, some dyes can tolerate room temperature deprotection for 17 hours.[3]
Q3: I am observing incomplete deprotection of my oligonucleotide by mass spectrometry. How can I ensure complete removal of all protecting groups?
A3: Incomplete deprotection, often seen as residual protecting groups on the guanine base, is a frequent issue that can be missed by chromatographic analysis but is readily detected by mass spectrometry.[1][2]
Troubleshooting Steps:
-
Verify the Freshness of Your Deprotection Reagent: Ammonium hydroxide solution should be fresh. It is recommended to use aliquots that are no more than a week old and have been stored in a refrigerator.[2]
-
Increase Deprotection Time and/or Temperature: If your modification can withstand it, increasing the duration or temperature of the deprotection reaction can drive it to completion. Refer to the tables below for recommended conditions.
-
Consider a Stronger Deprotection Reagent: If milder conditions are failing, switching to a more potent reagent like AMA can be effective. AMA can fully deprotect oligonucleotides in as little as 5-10 minutes at 65°C.[1][2][3] Note: When using AMA, it is crucial to use acetyl-protected dC (Ac-dC) to prevent the formation of N4-Me-dC.[1][3]
The general process of oligonucleotide deprotection involves three key stages:
References
Technical Support Center: Troubleshooting Unexpected Melting Temperatures (Tm) in Modified Duplexes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues related to unexpected melting temperatures (Tm) in chemically modified nucleic acid duplexes.
Frequently Asked Questions (FAQs)
Q1: My modified duplex has a significantly lower Tm than predicted. What are the potential causes?
A1: A lower-than-expected melting temperature (Tm) can stem from several factors. The most common culprits include issues with sample purity, incorrect buffer composition, and the inherent destabilizing effects of certain modifications. It is also crucial to verify the concentration of the oligonucleotide strands, as an imbalance can significantly impact the Tm.
Potential Causes for Lowered Tm:
-
Sample Purity: Contamination with shorter oligonucleotides or residual synthesis chemicals can disrupt duplex formation.
-
Buffer Conditions: Low salt concentration, incorrect pH, or the absence of necessary ions can weaken the duplex. DNA duplex stability is highly dependent on ionic strength; insufficient salt shielding of the negatively charged phosphate (B84403) backbone leads to electrostatic repulsion and destabilization.[1][2][3][4]
-
Chemical Modifications: Not all modifications are stabilizing. Some alterations to the sugar, base, or phosphate backbone can introduce steric hindrance or disrupt the optimal geometry for base pairing and stacking, leading to a decrease in thermal stability.[5][6][7]
-
Concentration Mismatch: An unequal concentration of the two complementary strands will result in a lower apparent Tm, as the excess single strand contributes to the overall UV absorbance profile.
-
Mismatches: The presence of unintended mismatches between the modified strand and its complement will significantly destabilize the duplex.[8][9][10]
Q2: My modified duplex shows a higher Tm than expected. What could be the reason?
A2: An unexpectedly high Tm is often related to the specific type of modification introduced, buffer conditions, or the formation of secondary structures.
Potential Causes for Increased Tm:
-
Stabilizing Modifications: Many modifications are designed to enhance duplex stability. For instance, Locked Nucleic Acids (LNAs), 2'-O-Methyl (2'-OMe) modifications, and certain base analogs like 2-aminoadenine can significantly increase the Tm.[5][6][7][11][12][13][14] These modifications often pre-organize the sugar pucker into an A-form geometry, which is favorable for duplex formation.
-
High Salt Concentration: Higher concentrations of monovalent cations, such as Na+, effectively shield the phosphate backbone's negative charges, reducing repulsion and stabilizing the duplex.[1][2][3][4][15][16]
-
G-Quadruplex Formation: Sequences rich in guanine (B1146940) can form G-quadruplexes, which are highly stable structures and can lead to a higher apparent Tm. This is particularly relevant for modified oligonucleotides designed to target G-rich regions.
-
Crowding Agents: The presence of molecular crowding agents can also lead to an increase in duplex stability.
Q3: The melting transition of my modified duplex is broad, not a sharp sigmoidal curve. What does this indicate?
A3: A broad melting transition suggests a non-cooperative melting process, which can be caused by several factors.
Potential Reasons for a Broad Melting Curve:
-
Multiple Melting Domains: If the duplex has regions of varying stability (e.g., a mix of modified and unmodified nucleotides, or GC-rich and AT-rich regions), it may melt in stages, resulting in a broader transition.
-
Presence of Mismatches or Bulges: Imperfections in the duplex can lead to localized destabilization and a less cooperative melting behavior.[9][10]
-
Oligonucleotide Impurities: The presence of shorter or failure sequences can result in the formation of multiple, less stable duplexes that melt at different temperatures.
-
Low Salt Concentration: At very low ionic strengths, the melting transition can become less cooperative and broaden.[15]
Q4: I see multiple peaks in my derivative plot (-d(Absorbance)/dT). What does this mean?
A4: Multiple peaks in the first derivative plot of the melting curve typically indicate the presence of more than one species melting independently.[17][18][19]
Common Interpretations of Multiple Peaks:
-
Primer-Dimers or Hairpins: In addition to the main duplex, smaller structures like primer-dimers or hairpins may be forming and melting at different temperatures.
-
Contaminating Oligonucleotides: Impurities in the sample can form alternative duplexes.
-
Complex Melting Behavior: The modified duplex itself may have a complex structure with distinct domains that melt at different temperatures.
-
Nonspecific Amplification Products (in qPCR melt curve analysis): In the context of qPCR, multiple peaks suggest the amplification of unintended products.[20][21]
Troubleshooting Guides
Guide 1: Addressing Lower Than Expected Tm
This guide provides a step-by-step approach to troubleshoot a modified duplex with a lower-than-anticipated melting temperature.
| Step | Action | Rationale |
| 1 | Verify Oligonucleotide Purity and Integrity | Use techniques like HPLC or PAGE to confirm the purity and length of your oligonucleotides. Contaminants or truncated sequences can significantly lower the observed Tm. |
| 2 | Check Buffer Composition | Ensure the buffer has the correct pH (typically around 7.0-7.5) and salt concentration (e.g., 100 mM NaCl).[1][4][22][23] Prepare fresh buffer if necessary. |
| 3 | Confirm Oligonucleotide Concentration | Accurately determine the concentration of each strand using UV-Vis spectroscopy at 260 nm. Use the correct extinction coefficients for the modified nucleotides. An unequal molar ratio will lower the Tm. |
| 4 | Review the Modification Type | Research the expected effect of your specific modification on duplex stability. Some modifications are known to be destabilizing.[5][6][7] |
| 5 | Perform a Mismatch Analysis | If possible, run a control experiment with a known perfect match to ensure there are no unintended mismatches in your sequence. |
Guide 2: Investigating Higher Than Expected Tm
This guide outlines the steps to take when a modified duplex exhibits a surprisingly high melting temperature.
| Step | Action | Rationale |
| 1 | Assess the Impact of the Modification | Confirm the known effects of your modification. Modifications like LNAs can dramatically increase Tm.[11][13][14] |
| 2 | Verify Buffer Salt Concentration | High salt concentrations will increase the Tm.[1][2][3][4][15][16] Double-check your buffer preparation and consider measuring its conductivity. |
| 3 | Analyze for Secondary Structures | Use sequence analysis software to predict the potential for G-quadruplex or hairpin formation. Circular Dichroism (CD) spectroscopy can also be used to detect the presence of non-B-form structures.[24][25] |
| 4 | Evaluate Oligonucleotide Concentration | Very high oligonucleotide concentrations can lead to a slight increase in the observed Tm. |
Experimental Protocols
Protocol 1: UV-Melting Temperature (Tm) Analysis
This protocol describes the determination of duplex melting temperature by monitoring the change in UV absorbance at 260 nm as a function of temperature.[26][27][28][29]
Materials:
-
UV-Vis spectrophotometer with a temperature controller
-
Quartz cuvettes (1 cm path length)
-
Lyophilized modified and complementary oligonucleotides
-
Melting buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0)
Procedure:
-
Oligonucleotide Preparation: Resuspend lyophilized oligonucleotides in the melting buffer to create stock solutions (e.g., 100 µM).
-
Concentration Determination: Measure the absorbance of each stock solution at 260 nm to determine the precise concentration.
-
Duplex Annealing: Prepare the final duplex solution by mixing equal molar amounts of the complementary strands in the melting buffer to the desired final concentration (e.g., 1 µM).
-
Heat the solution to 95°C for 5 minutes and then allow it to cool slowly to room temperature to ensure proper annealing.
-
Sample Preparation: Transfer the annealed duplex solution to a quartz cuvette. Overlay with mineral oil to prevent evaporation if the instrument is not equipped with a sealed cuvette system.
-
Instrument Setup:
-
Set the spectrophotometer to monitor absorbance at 260 nm.
-
Set the temperature ramp parameters:
-
Starting temperature: 20°C
-
Ending temperature: 95°C
-
Ramp rate: 1°C/minute
-
-
-
Data Acquisition: Start the temperature ramp and record the absorbance at each temperature point.
-
Data Analysis: Plot absorbance versus temperature. The melting temperature (Tm) is the temperature at which 50% of the duplex has dissociated. This is typically determined by finding the peak of the first derivative of the melting curve.
Protocol 2: Circular Dichroism (CD) Spectroscopy for Duplex Conformation and Stability
CD spectroscopy can provide information about the secondary structure of the duplex and can also be used for thermal denaturation studies.[24][25][30][31][32]
Materials:
-
CD spectropolarimeter with a temperature controller
-
Quartz cuvette with a short path length (e.g., 1 mm)
-
Annealed duplex sample (prepared as in the UV-melting protocol)
-
Melting buffer
Procedure:
-
Instrument Setup:
-
Turn on the nitrogen purge for the instrument at least 30 minutes before use.
-
Set the wavelength scan range (e.g., 200-320 nm).
-
Set the temperature for an initial spectral scan (e.g., 20°C).
-
-
Baseline Correction: Record a baseline spectrum with the cuvette containing only the melting buffer.
-
Sample Spectrum: Record the CD spectrum of the annealed duplex sample. The spectral features can indicate the duplex conformation (e.g., B-form, A-form, or Z-form DNA).
-
Thermal Denaturation:
-
Set the instrument to monitor the CD signal at a fixed wavelength where the change upon melting is maximal (e.g., 275 nm for B-form DNA).
-
Program a temperature ramp similar to the UV-melting experiment (e.g., 20°C to 95°C at 1°C/minute).
-
-
Data Analysis: Plot the CD signal versus temperature. The Tm is the midpoint of the transition. The shape of the curve can provide insights into the cooperativity of the melting process.
Visualizations
Caption: Experimental workflow for analyzing modified duplex Tm.
Caption: Logic diagram for troubleshooting unexpected Tm values.
References
- 1. Salt Concentration Effects on Equilibrium Melting Curves from DNA Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 3. Dependence of the melting temperature of DNA on salt concentration | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. The ups and downs of nucleic acid duplex stability: structure-stability studies on chemically-modified DNA:RNA duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. trilinkbiotech.com [trilinkbiotech.com]
- 8. DNA mismatch repair and genetic instability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. academic.oup.com [academic.oup.com]
- 11. biomers.net | Modifications Increasing Duplex Stability - biomers.net Oligonucleotides [biomers.net]
- 12. atdbio.com [atdbio.com]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. Salt dependence and thermodynamic interpretation of the thermal denaturation of small DNA restriction fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. science.smith.edu [science.smith.edu]
- 18. RT-PCR Troubleshooting [sigmaaldrich.com]
- 19. sg.idtdna.com [sg.idtdna.com]
- 20. mrdnalab.com [mrdnalab.com]
- 21. yeasenbio.com [yeasenbio.com]
- 22. homework.study.com [homework.study.com]
- 23. How does pH affect DNA stability? | AAT Bioquest [aatbio.com]
- 24. creative-biostructure.com [creative-biostructure.com]
- 25. Circular dichroism - Wikipedia [en.wikipedia.org]
- 26. chem.sites.mtu.edu [chem.sites.mtu.edu]
- 27. ocw.mit.edu [ocw.mit.edu]
- 28. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 29. emeraldcloudlab.com [emeraldcloudlab.com]
- 30. youtube.com [youtube.com]
- 31. Conformational Changes in DNA upon Ligand Binding Monitored by Circular Dichroism | MDPI [mdpi.com]
- 32. Characterization of DNA structures by circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Cellular Uptake of Antisense Oligonucleotides
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the cellular uptake and efficacy of antisense oligonucleotides (ASOs).
Troubleshooting Guide
This section addresses common issues encountered during ASO experiments, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low ASO Efficacy or Minimal Target Knockdown
Q: My ASO treatment shows little to no effect on my target RNA or protein levels. What are the possible reasons, and how can I troubleshoot this?
A: Low ASO efficacy is a frequent challenge. The underlying cause can range from inefficient cellular uptake to suboptimal ASO design. Here’s a systematic approach to identify and resolve the issue:
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Inefficient Cellular Uptake | 1. Optimize Delivery Method: If using "naked" ASO (gymnotic uptake), consider using a transfection reagent or electroporation, especially for difficult-to-transfect cell lines. For in vivo studies, consider conjugation to targeting ligands (e.g., GalNAc for hepatocytes) or formulation in lipid nanoparticles.[1][2] 2. Select an Appropriate Delivery Reagent: The choice of transfection reagent can significantly impact uptake efficiency. See Table 1 for a comparison of common delivery systems. 3. Optimize Transfection Protocol: Titrate the concentration of both the ASO and the transfection reagent. A fixed lipid-to-oligonucleotide ratio can lead to variable transfection efficiency at different ASO concentrations.[3] See the detailed "Protocol for Optimizing ASO Transfection" below. 4. Confirm Uptake: Use a fluorescently labeled ASO to visually confirm cellular internalization via microscopy.[4] |
| Suboptimal ASO Design | 1. Review ASO Chemistry: Ensure the ASO chemistry is appropriate for your application. For RNase H-mediated decay, a "gapmer" design with a central DNA gap and modified wings (e.g., 2'-MOE, cEt) is standard.[5] 2. Target Site Accessibility: The target region on the RNA may be inaccessible due to secondary structures or protein binding. Test multiple ASOs targeting different sites on the same RNA.[6] 3. Sequence-Specific Issues: Avoid sequences prone to self-dimerization or hairpin formation. Also, avoid motifs known to cause off-target effects or toxicity, such as CpG islands and G-quadruplexes.[6] |
| Experimental Conditions | 1. Cell Health and Density: Ensure cells are healthy and plated at an optimal density (typically 30-50% confluency at the time of treatment).[7][8] Transfecting cells that are too sparse or too confluent can reduce efficiency.[9] 2. Incubation Time: The time required to observe maximal knockdown varies depending on the stability of the target RNA and protein. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint.[1] 3. Proper Controls: Use a validated positive control ASO (e.g., targeting a highly expressed housekeeping gene like MALAT1) to confirm that the delivery and experimental workflow are effective.[4][10] A negative control (scrambled or mismatch ASO) is essential to ensure the observed effects are sequence-specific.[6] |
Table 1: Comparison of ASO Delivery Systems
| Delivery System | Mechanism | Pros | Cons | Typical ASO Concentration |
| Gymnotic Uptake ("Naked") | Endocytosis-mediated uptake without a delivery vehicle.[1] | Simple, avoids transfection reagent-associated toxicity. | Inefficient in many cell types, requires higher ASO concentrations and longer incubation times.[1][4] | 0.5 - 10 µM[4] |
| Cationic Lipids (e.g., Lipofectamine) | Form complexes with negatively charged ASOs, facilitating fusion with the cell membrane and endocytosis.[3] | High efficiency in a broad range of cell lines. | Can cause cytotoxicity, may alter gene expression non-specifically.[1][3] | 3 - 100 nM[4][10] |
| Polymer-Based Reagents (e.g., PEI) | Form polyplexes with ASOs, promoting cellular uptake. | High efficiency, can facilitate endosomal escape through the "proton sponge" effect. | Can be cytotoxic.[11] | Varies by reagent |
| Electroporation/Nucleofection | Creates transient pores in the cell membrane using an electrical field to allow ASO entry.[1] | Highly efficient, especially for difficult-to-transfect cells (e.g., primary cells, neurons). | Can cause significant cell death.[1] | Varies by instrument and cell type |
| Conjugation (e.g., GalNAc, peptides) | Ligands conjugated to the ASO bind to specific cell surface receptors, triggering receptor-mediated endocytosis.[2][12] | High cell-type specificity, enhanced in vivo delivery to target tissues. | Requires receptor expression on target cells, chemical synthesis can be complex. | Varies by conjugate and target |
Experimental Workflow: Optimizing ASO Transfection
Caption: Workflow for optimizing ASO transfection in cell culture.
Issue 2: Significant Off-Target Effects
Q: I'm observing changes in the expression of unintended genes after ASO treatment. How can I minimize these off-target effects?
A: Off-target effects can be hybridization-dependent (the ASO binds to unintended RNAs) or hybridization-independent (related to ASO chemistry and protein interactions).[13] Minimizing these effects is crucial for accurate interpretation of results.
Strategies to Reduce Off-Target Effects
| Strategy | Description |
| Bioinformatic Analysis | Use tools like BLAST to screen your ASO sequence against the relevant transcriptome to identify potential off-target binding sites. Avoid sequences with high similarity to unintended transcripts.[14][15] |
| ASO Design and Chemistry | 1. Optimize Length: ASO length can influence specificity. While shorter ASOs may have fewer potential off-target sites, they might also have lower binding affinity. A length of 18-22 nucleotides is often optimal.[4] Extending a 14-mer ASO to an 18-mer has been shown to reduce off-target effects.[16] 2. Chemical Modifications: Incorporating high-affinity modifications like locked nucleic acids (LNAs) can increase potency but may also enhance binding to off-target sequences with some mismatches.[15] Consider using chemistries that offer a good balance of affinity and specificity. |
| Dose Optimization | Use the lowest effective concentration of the ASO to minimize the chance of binding to lower-affinity off-target sites. Perform a dose-response experiment to determine the optimal concentration.[6] |
| Control Experiments | 1. Multiple ASOs: Use at least two different ASOs targeting different regions of the same RNA. If both produce the same phenotype, it is more likely an on-target effect.[6] 2. Mismatch and Scrambled Controls: A mismatch control (containing 2-4 base mismatches to the target) and a scrambled control (same nucleotide composition but different sequence) are essential to demonstrate sequence specificity.[6] |
| Validation of Off-Target Effects | If off-target effects are suspected, validate them by measuring the expression of the potential off-target gene using qPCR or Western blot.[14] |
Logical Flow for Mitigating Off-Target Effects
Caption: Decision-making process for reducing ASO off-target effects.
Issue 3: Cellular Cytotoxicity
Q: My cells are showing signs of toxicity (e.g., reduced viability, morphological changes) after ASO treatment. What could be the cause, and how can I address it?
A: Cytotoxicity can be caused by the delivery reagent, the ASO itself, or a combination of both. It's important to distinguish between these sources to effectively troubleshoot.
Troubleshooting Cellular Cytotoxicity
| Potential Cause | Troubleshooting Steps |
| Transfection Reagent Toxicity | 1. Include a "Reagent Only" Control: Treat cells with the transfection reagent alone (without ASO) to assess its baseline toxicity.[10] 2. Optimize Reagent Concentration: Reduce the amount of transfection reagent used. Titrate the reagent concentration to find a balance between high transfection efficiency and low toxicity. 3. Switch Reagents: If toxicity persists, try a different type of transfection reagent (e.g., a different cationic lipid or a polymer-based reagent) or a non-reagent-based method like electroporation or gymnotic delivery.[1] |
| ASO-Specific Toxicity | 1. Sequence-Dependent Toxicity: Certain nucleotide sequences or motifs can be inherently toxic.[17] If toxicity is observed with a specific ASO but not with control ASOs (scrambled, mismatch), consider redesigning the ASO to a different target site.[6] Some studies suggest that ASOs forming stable hairpin structures are more likely to be cytotoxic.[18] 2. Chemistry-Dependent Toxicity: High-affinity modifications or extensive phosphorothioate (B77711) (PS) backbone modifications can sometimes lead to increased protein binding and toxicity.[2] Test ASOs with different chemical modification patterns if toxicity is a concern. 3. Reduce ASO Concentration: Perform a dose-response curve and use the lowest concentration that achieves the desired level of target knockdown.[6] |
| Combined Toxicity | The combination of the ASO and the delivery reagent can be more toxic than either component alone. Systematically optimizing the concentrations of both can help mitigate this. |
| Assessment of Cytotoxicity | Quantify cell viability using standard assays such as MTT, WST, or LDH release assays.[12][19] A caspase activation assay can be used to determine if the toxicity is inducing apoptosis.[17][20] |
Experimental Protocol: Assessing ASO Cytotoxicity using MTT Assay
-
Cell Plating: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of assay.
-
ASO Treatment: Treat cells with a range of ASO concentrations, including all necessary controls (untreated, reagent only, negative control ASO).
-
Incubation: Incubate for the desired treatment duration (e.g., 48-72 hours).
-
Add MTT Reagent: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilize Formazan: Add a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.
-
Measure Absorbance: Read the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Calculate Viability: Express the absorbance of treated wells as a percentage of the untreated control to determine cell viability.
Frequently Asked Questions (FAQs)
Q1: What are the primary barriers to efficient ASO cellular uptake?
A1: The main barriers are the cell membrane and endosomal entrapment. ASOs are large, negatively charged molecules, which hinders their passive diffusion across the lipid bilayer of the cell membrane.[2] Consequently, they primarily enter cells through endocytosis.[2] Once inside endosomes, ASOs must escape into the cytoplasm or nucleus to reach their target RNA. A significant portion of internalized ASOs can become trapped in the endo-lysosomal pathway and eventually be degraded.[2]
Cellular Uptake and Trafficking Pathway of ASOs
Caption: Simplified diagram of ASO cellular entry and intracellular trafficking.
Q2: What is the difference between gymnotic uptake and transfection-mediated delivery?
A2: Gymnotic uptake refers to the internalization of "naked" ASOs by cells without the use of any delivery vehicle.[1] This process relies on the cell's natural endocytic pathways and is generally less efficient, often requiring higher ASO concentrations (in the micromolar range) and longer incubation times.[4] In contrast, transfection-mediated delivery uses agents like cationic lipids or polymers to complex with the ASO.[3] These complexes interact with the cell membrane, promoting more efficient uptake and often facilitating endosomal escape, allowing for effective target knockdown at much lower ASO concentrations (typically in the nanomolar range).[10]
Q3: What are the essential controls for any ASO experiment?
A3: To ensure the validity and reproducibility of your results, the following controls are considered essential[6][18]:
-
Untreated Control: Cells that have not been exposed to any ASO or delivery reagent, establishing a baseline for target expression and cell health.
-
Reagent-Only Control: Cells treated with the delivery vehicle alone (if applicable) to assess any non-specific effects or toxicity of the reagent itself.[10]
-
Negative Control ASO: An ASO with the same chemistry and length as the experimental ASO but with a sequence that does not target any known transcript in the experimental system. A "scrambled" sequence is often used. This control is critical for demonstrating that the observed effects are sequence-specific.[6]
-
Positive Control ASO: An ASO with a known, robust effect on a well-characterized target gene (e.g., a highly expressed housekeeping gene). This confirms that the delivery method and experimental procedure are working correctly.[4]
-
Multiple On-Target ASOs: Using at least two ASOs that target different sites on the same RNA helps to confirm that the observed phenotype is due to the knockdown of the intended target and not an off-target effect of a single ASO sequence.[6]
Q4: How do chemical modifications on ASOs enhance their function?
A4: Chemical modifications are critical for improving the therapeutic properties of ASOs. The main benefits include:
-
Increased Nuclease Resistance: The phosphodiester backbone of natural nucleic acids is rapidly degraded by nucleases. Replacing it with a phosphorothioate (PS) backbone significantly increases the ASO's stability and half-life in biological fluids and within cells.[5]
-
Enhanced Binding Affinity: Modifications to the ribose sugar, such as 2'-O-methoxyethyl (2'-MOE), 2'-O-methyl (2'-OMe), or constrained ethyl (cEt), increase the binding affinity of the ASO to its target RNA. This enhances potency, allowing lower concentrations to be used.[5]
-
Improved Pharmacokinetic Properties: Modifications can influence how ASOs are distributed in the body and taken up by tissues. For example, PS modifications increase binding to plasma proteins, which reduces renal clearance and prolongs circulation time.[21]
-
Reduced Immunostimulation: Certain modifications can help to reduce the innate immune response that can be triggered by unmodified oligonucleotides.[18]
References
- 1. ncardia.com [ncardia.com]
- 2. Enhancing Antisense Oligonucleotide-Based Therapeutic Delivery with DG9, a Versatile Cell-Penetrating Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Consensus Guidelines for the Design and In Vitro Preclinical Efficacy Testing N-of-1 Exon Skipping Antisense Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancing the Effectiveness of Oligonucleotide Therapeutics Using Cell-Penetrating Peptide Conjugation, Chemical Modification, and Carrier-Based Delivery Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Guidelines for Experiments Using Antisense Oligonucleotides and Double-Stranded RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aumbiotech.com [aumbiotech.com]
- 8. aumbiotech.com [aumbiotech.com]
- 9. Design and Delivery of Antisense Oligonucleotides to Block microRNA Function in Cultured Drosophila and Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sfvideo.blob.core.windows.net [sfvideo.blob.core.windows.net]
- 11. BJNANO - Synthetic-polymer-assisted antisense oligonucleotide delivery: targeted approaches for precision disease treatment [beilstein-journals.org]
- 12. Enhancing the intracellular delivery of antisense oligonucleotides (ASO) : a comparative study of aptamer, vitamin E, and cholesterol ASO conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of off‐target effects of gapmer antisense oligonucleotides using human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. marinbio.com [marinbio.com]
- 15. [PDF] In silico and in vitro evaluation of exonic and intronic off-target effects form a critical element of therapeutic ASO gapmer optimization | Semantic Scholar [semanticscholar.org]
- 16. Reduction of Off-Target Effects of Gapmer Antisense Oligonucleotides by Oligonucleotide Extension - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Sequence-dependent cytotoxicity of second-generation oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. aligos.com [aligos.com]
- 20. Considerations in the Preclinical Assessment of the Safety of Antisense Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 21. smartscitech.com [smartscitech.com]
Validation & Comparative
A Head-to-Head Comparison of 5-Methyl-2'-O,4'-C-methylenecytidine (cEt) and 2'-O-Methyl (2'-O-Me) RNA Modifications in Antisense Oligonucleotides
For researchers, scientists, and drug development professionals, the selection of chemical modifications is a critical step in the design of potent and safe antisense oligonucleotides (ASOs). This guide provides an objective comparison of two prominent second-generation RNA modifications: 5-Methyl-2'-O,4'-C-methylenecytidine (a constrained ethyl nucleoside, cEt) and 2'-O-Methyl (2'-O-Me). This comparison is supported by experimental data to aid in the selection of the optimal chemistry for therapeutic applications.
Overview of the Modifications
2'-O-Methyl (2'-O-Me) is a widely used RNA modification that enhances binding affinity to target RNA and provides a moderate level of nuclease resistance.[1] The methyl group at the 2' position of the ribose sugar pre-organizes the sugar pucker into an A-form geometry, which is favorable for binding to RNA.[1]
This compound (cEt) is a more recent and advanced modification. It is a derivative of locked nucleic acid (LNA) where the 2'-O and 4'-C positions of the ribose are tethered by a methylene (B1212753) bridge, locking the sugar in a C3'-endo conformation.[2][3] This rigid structure significantly enhances binding affinity and confers exceptional nuclease resistance.[2][4] The "S" configuration of cEt is often used and has shown a favorable toxicity profile compared to LNA.[2]
At a Glance: Key Performance Characteristics
| Property | 2'-O-Methyl (2'-O-Me) | This compound (S-cEt) |
| Binding Affinity (ΔTm per modification) | +0.6 to +1.2°C | ~+5°C (similar to LNA) |
| Nuclease Resistance | Moderate | Very High (>100-fold increase in half-life vs. MOE)[4] |
| In Vitro Potency | Good | Superior to 2'-O-Me and 2'-O-MOE[5] |
| In Vivo Potency | Good | Superior to 2'-O-Me and 2'-O-MOE[5] |
| Toxicity Profile | Generally well-tolerated[6] | Improved safety profile over LNA, similar to 2'-O-MOE[2][7] |
| RNase H Activity | Does not support RNase H cleavage[2] | Does not support RNase H cleavage[2] |
In-Depth Performance Comparison
Binding Affinity to Complementary RNA
The melting temperature (Tm) of an ASO duplexed with its target RNA is a direct measure of its binding affinity. A higher Tm indicates a more stable duplex and typically translates to higher potency.
2'-O-Me modification provides a modest but significant increase in Tm compared to unmodified DNA or RNA.[2] The increase is approximately +0.6 to +1.2°C per modification.[2]
cEt modification, due to its constrained ethyl bridge, pre-organizes the nucleotide for binding, leading to a substantial increase in thermal stability.[5] The ΔTm per cEt modification is comparable to that of LNA, which is in the range of +2 to +8°C, and significantly higher than that of 2'-O-Me.[8]
Nuclease Resistance
The survival of ASOs in the intra- and extracellular environment, which is rich in nucleases, is critical for their therapeutic effect.
2'-O-Me modifications offer a moderate level of protection against nuclease degradation compared to unmodified oligonucleotides.[1]
cEt provides a vastly superior nuclease resistance profile.[2][4] Studies have shown that cEt-modified oligonucleotides have a more than 100-fold increase in half-life in snake venom phosphodiesterase assays compared to 2'-O-methoxyethyl (MOE), a close analog of 2'-O-Me.[4] This "heroic" nuclease resistance is a key advantage of the cEt chemistry.[2]
In Vitro and In Vivo Efficacy
The ultimate measure of an ASO's performance is its ability to reduce the expression of its target RNA in cells and in whole organisms.
2'-O-Me modified ASOs have been widely used and have demonstrated good in vitro and in vivo activity.[6][9]
cEt modified ASOs consistently show superior potency in both cellular assays and animal models when compared to ASOs with 2'-O-Me or 2'-O-MOE modifications.[5] This enhanced potency is attributed to the combined benefits of high binding affinity and exceptional nuclease resistance.
Toxicity
The therapeutic window of an ASO is determined by its efficacy and its safety profile. Hepatotoxicity has been a concern with some high-affinity modifications like LNA.
2'-O-Me is generally considered a well-tolerated modification with a good safety profile.[6]
cEt was specifically designed to improve upon the toxicity profile of LNA.[7] In vivo studies have shown that S-cEt modified ASOs do not cause the same degree of hepatotoxicity as LNA-modified ASOs, even at high doses, and have a safety profile comparable to 2'-O-MOE.[2][7]
Visualizing the Structures and Mechanisms
To better understand the differences between these modifications and their application, the following diagrams illustrate their chemical structures, the mechanism of action for gapmer ASOs, and a typical experimental workflow for their evaluation.
Caption: Chemical structures of cEt and 2'-O-Me cytidine (B196190) modifications.
Caption: RNase H-mediated degradation pathway for gapmer ASOs.
Caption: Experimental workflow for ASO modification comparison.
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of ASO modifications. Below are summarized protocols for key experiments.
Melting Temperature (Tm) Analysis
Objective: To determine the thermal stability of the ASO-RNA duplex.
Methodology:
-
Oligonucleotide Preparation: Synthesize the modified ASOs and the complementary target RNA oligonucleotide. Purify all oligonucleotides by HPLC. Quantify the concentration of each oligonucleotide by measuring the absorbance at 260 nm (A260).
-
Duplex Formation: Mix the ASO and its complementary RNA target in a 1:1 molar ratio in a buffered solution (e.g., 100 mM NaCl, 10 mM sodium phosphate, 0.1 mM EDTA, pH 7.0). The final concentration of the duplex should be in the range of 1-4 µM.
-
Thermal Denaturation: Use a UV-Vis spectrophotometer equipped with a temperature controller. Monitor the change in absorbance at 260 nm as the temperature is increased from a starting temperature (e.g., 20°C) to a final temperature (e.g., 95°C) at a controlled ramp rate (e.g., 0.5°C/minute).
-
Data Analysis: The melting temperature (Tm) is determined as the temperature at which 50% of the duplex is dissociated. This corresponds to the maximum of the first derivative of the melting curve (dA/dT versus temperature).
Nuclease Resistance Assay
Objective: To evaluate the stability of modified ASOs in the presence of nucleases.
Methodology:
-
Oligonucleotide Preparation: Prepare the modified ASOs, typically with a 5' or 3' fluorescent label for ease of detection.
-
Nuclease Digestion: Incubate the ASOs at a final concentration of ~1 µM with a nuclease solution. A common nuclease used is snake venom phosphodiesterase (SVPD) for 3'-exonuclease activity assessment. The incubation is performed in a suitable buffer at 37°C.
-
Time-Course Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take aliquots of the reaction and quench the enzymatic activity by adding a quenching solution (e.g., EDTA) and heating.
-
Analysis: Analyze the samples by denaturing polyacrylamide gel electrophoresis (PAGE) or HPLC. Quantify the amount of full-length, intact oligonucleotide remaining at each time point.
-
Half-Life Calculation: Plot the percentage of intact oligonucleotide versus time and calculate the half-life (t1/2) of the oligonucleotide under the assay conditions.
In Vitro ASO Activity Assay in Cell Culture
Objective: To determine the potency of ASOs in reducing target RNA expression in a cellular context.
Methodology:
-
Cell Culture: Plate cells (e.g., HeLa, Huh7, or a cell line relevant to the therapeutic area) in 24- or 96-well plates and allow them to adhere overnight.
-
ASO Transfection: Prepare a dilution series of the ASOs. Transfect the cells with the ASOs using a suitable transfection reagent (e.g., Lipofectamine). Include appropriate controls such as a saline-treated control and a scrambled sequence control ASO.
-
Incubation: Incubate the cells with the ASO-transfection reagent complex for a specified period (e.g., 24-48 hours).
-
RNA Extraction and Analysis: Harvest the cells, extract total RNA, and perform quantitative real-time PCR (qRT-PCR) to measure the levels of the target mRNA. Normalize the target mRNA levels to a housekeeping gene (e.g., GAPDH).
-
Data Analysis: Plot the percentage of target mRNA reduction versus the ASO concentration. Fit the data to a dose-response curve to determine the IC50 (the concentration at which 50% of the target mRNA is inhibited).
Conclusion
Both 2'-O-Me and cEt are valuable chemical modifications for enhancing the drug-like properties of antisense oligonucleotides. The choice between them will depend on the specific requirements of the therapeutic target and application.
-
2'-O-Methyl is a well-established, cost-effective modification that provides a good balance of increased binding affinity and moderate nuclease resistance. It is a suitable choice for many applications where extreme potency is not the primary driver.
-
This compound (cEt) offers a significant step-up in performance. Its superior binding affinity and exceptional nuclease resistance translate to higher in vitro and in vivo potency. Coupled with an improved safety profile over LNA, cEt is an excellent candidate for ASOs targeting challenging RNAs or when maximal potency and duration of effect are desired.
For drug development programs aiming for best-in-class therapeutics, the superior properties of cEt make it a highly attractive modification to consider.
References
- 1. 2′-O-methyl-modified phosphorothioate antisense oligonucleotides have reduced non-specific effects in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antisense part III: chemistries [cureffi.org]
- 3. researchgate.net [researchgate.net]
- 4. Structure and Nuclease Resistance of 2′,4′-Constrained 2′-O-Methoxyethyl (cMOE) and 2′-O-Ethyl (cEt) Modified DNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and evaluation of constrained methoxyethyl (cMOE) and constrained ethyl (cEt) nucleoside analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparing in vitro and in vivo activity of 2'-O-[2-(methylamino)-2-oxoethyl]- and 2'-O-methoxyethyl-modified antisense oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Drug Discovery Perspectives of Antisense Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy, biodistribution and safety comparison of chemically modified antisense oligonucleotides in the retina - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Nuclease Resistance: BNA/LNA vs. Phosphorothioate Modifications
In the realm of oligonucleotide-based therapeutics and diagnostics, enhancing resistance to nuclease degradation is a critical determinant of efficacy. Unmodified DNA and RNA oligonucleotides are rapidly broken down by endogenous nucleases, limiting their therapeutic potential. To counter this, chemical modifications are introduced to the oligonucleotide backbone. This guide provides an in-depth comparison of two of the most prevalent and effective modifications: Bridged Nucleic Acids (BNA)/Locked Nucleic Acids (LNA) and Phosphorothioates (PS). This comparison is intended for researchers, scientists, and drug development professionals seeking to select the optimal modification strategy for their applications.
Enhanced Stability Through Structural Innovation
Both BNA/LNA and phosphorothioate (B77711) modifications significantly enhance oligonucleotide stability, albeit through different mechanisms. BNA/LNA modifications involve a methylene (B1212753) bridge that locks the ribose sugar in a C3'-endo conformation, characteristic of A-form RNA duplexes.[1][2] This rigid structure sterically hinders the approach of nuclease enzymes.
Phosphorothioate (PS) modifications, on the other hand, involve the replacement of a non-bridging oxygen atom with a sulfur atom in the phosphate (B84403) backbone.[3][4][5] This alteration makes the internucleotide linkage a less favorable substrate for enzymatic hydrolysis by nucleases.[5]
Quantitative Comparison of Nuclease Resistance
The nuclease resistance conferred by BNA/LNA and PS modifications has been quantified in numerous studies. The following table summarizes key findings from comparative experiments, typically measuring the half-life (t½) of modified oligonucleotides in human serum or in the presence of specific nucleases.
| Oligonucleotide Modification | Half-life (t½) in Human Serum | Key Findings & Conditions |
| Unmodified DNA | ~1.5 hours[6] | Rapidly degraded by serum nucleases. |
| Phosphorothioate (PS) | ~10 hours[6] | Offers a significant increase in stability compared to unmodified DNA. The entire backbone is typically modified. |
| BNA/LNA (end-capped) | ~15 hours[6] | Three LNA modifications at each end of an 18-mer oligonucleotide provided a 10-fold increase in stability over unmodified DNA.[6] |
| BNA/LNA (end-capped) | 28 ± 1 hours[6] | Demonstrates sequence-dependent variability in stability.[6] |
| α-L-LNA (fully modified) | > 80% remaining after 2 hours | Significantly more stable than the corresponding phosphorothioate, which was undetectable after 30 minutes in the presence of S1-endonuclease.[7] |
| 2',4'-BNANC | Immensely higher than LNA and slightly higher than a phosphorothioate.[8][9] | A third-generation BNA with a six-membered bridged structure, showing superior nuclease resistance.[9][10] |
Head-to-Head Comparison: BNA/LNA Outperforms Phosphorothioate
Direct comparative studies consistently demonstrate the superior nuclease resistance of BNA/LNA-modified oligonucleotides over their phosphorothioate counterparts. For instance, chimeric LNA/DNA oligonucleotides with just three LNA modifications at each end are more stable in human serum than fully phosphorothioated oligonucleotides.[6] Furthermore, fully modified α-L-LNA oligonucleotides remained largely intact after two hours of exposure to S1-endonuclease, while the equivalent phosphorothioate was completely degraded within 30-40 minutes.[7] Newer generations of BNAs, such as 2',4'-BNANC, exhibit even greater nuclease resistance than both LNA and phosphorothioates.[8][9][10]
It is important to note that the degree of nuclease resistance for both modification types can be influenced by factors such as the number and position of the modifications, the specific sequence of the oligonucleotide, and the type of nuclease present.
Experimental Protocol: Nuclease Resistance Assay in Human Serum
The following is a generalized protocol for assessing the stability of modified oligonucleotides in human serum.
1. Materials:
-
Modified oligonucleotides (e.g., BNA/LNA-modified, PS-modified, and an unmodified control).
-
Human serum (commercially available or prepared from whole blood).
-
Phosphate-buffered saline (PBS).
-
Proteinase K.
-
Phenol:chloroform:isoamyl alcohol.
-
Glycogen (as a co-precipitant).
-
Gel loading buffer.
-
Polyacrylamide gel (denaturing).
-
TBE buffer (Tris/Borate/EDTA).
-
Gel staining solution (e.g., SYBR Gold or ethidium (B1194527) bromide).
-
Gel imaging system.
2. Procedure:
-
Oligonucleotide Incubation:
-
Dilute the oligonucleotides to a final concentration of 1 µM in 50% human serum (diluted with PBS).
-
Incubate the samples at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 16, 24 hours), withdraw aliquots of the reaction mixture.
-
-
Reaction Termination and Protein Digestion:
-
Immediately stop the reaction by adding Proteinase K to a final concentration of 1 mg/mL.
-
Incubate at 55°C for 30 minutes to digest serum proteins.
-
-
Oligonucleotide Extraction:
-
Perform a phenol:chloroform:isoamyl alcohol extraction to remove remaining proteins.
-
Precipitate the oligonucleotides from the aqueous phase by adding ethanol and glycogen.
-
Centrifuge to pellet the oligonucleotides, wash with 70% ethanol, and air-dry the pellet.
-
-
Gel Electrophoresis:
-
Resuspend the oligonucleotide pellets in gel loading buffer.
-
Separate the samples on a denaturing polyacrylamide gel.
-
-
Visualization and Analysis:
-
Stain the gel to visualize the oligonucleotide bands.
-
Capture an image of the gel using a gel imaging system.
-
Quantify the intensity of the full-length oligonucleotide band at each time point.
-
Calculate the half-life (t½) of the oligonucleotides by fitting the data to a single exponential decay function.
-
Visualizing the Mechanisms and Workflow
To further clarify the concepts discussed, the following diagrams illustrate the mechanisms of nuclease resistance and the experimental workflow for a nuclease assay.
Conclusion
Both BNA/LNA and phosphorothioate modifications are indispensable tools for enhancing the in vivo stability of oligonucleotides. While phosphorothioates provide a significant improvement over unmodified oligonucleotides, the data consistently indicates that BNA/LNA modifications, even when used sparingly as end-caps, offer superior protection against nuclease degradation. The development of next-generation BNAs further extends this stability advantage. The choice between these modifications will ultimately depend on the specific application, balancing the need for maximum nuclease resistance with other factors such as binding affinity, potential toxicity, and cost of synthesis. For applications demanding the highest level of stability, BNA/LNA modifications represent the more robust and effective choice.
References
- 1. Locked nucleic acid (LNA) mediated improvements in siRNA stability and functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Locked nucleic acid (LNA): High affinity targeting of RNA for diagnostics and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. idtdna.com [idtdna.com]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. Design of antisense oligonucleotides stabilized by locked nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Expanding the design horizon of antisense oligonucleotides with alpha-l-LNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A brief history of Bridged Nucleic Acids (BNAs) [biosyn.com]
- 9. Design, synthesis, and properties of 2',4'-BNA(NC): a bridged nucleic acid analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. BNA Technology [rikengenesis.jp]
A Comparative Guide to the Binding Affinity of Bridged Nucleic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding affinity of various bridged nucleic acid (BNA) analogs, supported by experimental data. BNA-modified oligonucleotides exhibit enhanced thermal stability and nuclease resistance, making them valuable tools in therapeutics and diagnostics. This document summarizes key quantitative data, details common experimental protocols for measuring binding affinity, and presents a visual workflow for experimental selection.
Comparative Binding Affinity of BNA Analogs
The binding affinity of BNA-modified oligonucleotides is typically evaluated by measuring the change in melting temperature (ΔTm) of a duplex per modification compared to an unmodified DNA-DNA or DNA-RNA duplex. A higher ΔTm indicates a more stable duplex and thus higher binding affinity. The table below summarizes the reported ΔTm values for several common BNA analogs when hybridized to complementary DNA and RNA targets.
| BNA Analog | Target | ΔTm per Modification (°C) | Key Characteristics |
| 2',4'-BNA (LNA) | RNA | +4.7 to +7.0[1] | High affinity for both RNA and DNA targets.[1] |
| DNA | +1.3 to +3.0[1] | ||
| 2',4'-BNANC | RNA | Equal or higher than LNA[1][2][3] | High RNA selectivity; increased nuclease resistance compared to LNA.[1][2][3] |
| DNA | -1.0 to +1.8[1] | ||
| Constrained Ethyl (cEt) | RNA | Data not available in a direct comparative format | Improved in vivo potency and a better toxicity profile compared to LNA have been reported. |
| Guanidine BNA (GuNA) | ssDNA | Higher than LNA[4] | Cationic bridge enhances binding to ssDNA. |
Note: The exact ΔTm can vary depending on the sequence context, the number of modifications, and the experimental conditions.
Experimental Protocols for Determining Binding Affinity
Accurate determination of binding affinity is crucial for the evaluation of BNA analogs. The following are detailed methodologies for three standard experimental techniques.
UV-Vis Thermal Denaturation (Tm) Analysis
This method determines the melting temperature (Tm), the temperature at which 50% of the oligonucleotide duplex dissociates into single strands. A higher Tm indicates greater duplex stability.
Methodology:
-
Sample Preparation:
-
Anneal the BNA-modified oligonucleotide with its complementary DNA or RNA target strand in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0).
-
Prepare samples at a standard concentration, typically in the range of 2-5 µM for each strand.
-
-
Instrumentation:
-
Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller.
-
-
Data Acquisition:
-
Monitor the absorbance at 260 nm while increasing the temperature at a controlled rate (e.g., 0.5 °C/min or 1 °C/min) from a starting temperature (e.g., 20°C) to a final temperature (e.g., 95°C).
-
Record the absorbance at regular temperature intervals.
-
-
Data Analysis:
-
Plot the absorbance as a function of temperature to generate a melting curve.
-
The Tm is determined from the peak of the first derivative of the melting curve.
-
The ΔTm is calculated by subtracting the Tm of the unmodified duplex from the Tm of the BNA-modified duplex.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).
Methodology:
-
Sample Preparation:
-
Dialyze both the BNA-modified oligonucleotide and the target strand against the same buffer (e.g., PBS) to minimize buffer mismatch effects.
-
Degas the samples before use.
-
Accurately determine the concentration of both molecules.
-
-
Instrumentation:
-
Use an Isothermal Titration Calorimeter.
-
-
Titration:
-
Load the macromolecule (e.g., the target strand) into the sample cell at a known concentration (e.g., 10-50 µM).
-
Load the ligand (BNA-modified oligonucleotide) into the injection syringe at a concentration typically 10-20 times that of the macromolecule.
-
Perform a series of small injections of the ligand into the sample cell while monitoring the heat change.
-
-
Data Analysis:
-
Integrate the heat pulses from each injection to generate a binding isotherm.
-
Fit the binding isotherm to a suitable binding model to determine the Kd, n, ΔH, and ΔS.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that monitors the binding of an analyte to a ligand immobilized on a sensor surface in real-time, providing kinetic data (association and dissociation rates) and affinity constants.
Methodology:
-
Sensor Chip Preparation:
-
Immobilize one of the binding partners (ligand, e.g., the target DNA/RNA strand, often biotinylated) onto a streptavidin-coated sensor chip.
-
-
Instrumentation:
-
Use a Surface Plasmon Resonance instrument.
-
-
Binding Analysis:
-
Inject the other binding partner (analyte, e.g., the BNA-modified oligonucleotide) at various concentrations over the sensor surface.
-
Monitor the change in the refractive index, which is proportional to the mass bound to the surface, in real-time to generate a sensorgram.
-
After the association phase, flow buffer over the chip to monitor the dissociation phase.
-
-
Data Analysis:
-
Fit the association and dissociation curves in the sensorgram to a kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Experimental Workflow Visualization
The selection of an appropriate experimental technique depends on the specific research question. The following diagram illustrates a logical workflow for choosing a method to assess the binding affinity of BNA analogs.
Caption: Workflow for selecting a binding affinity measurement technique.
References
- 1. Superior Silencing by 2′,4′-BNANC-Based Short Antisense Oligonucleotides Compared to 2′,4′-BNA/LNA-Based Apolipoprotein B Antisense Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-affinity RNA mimicking binding of 2',4'-BNANC towards complementary strands: a comparative study with 2',4'-BNA/LNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Melting Temperature (Tm) Calculation for BNA Oligonucleotides [biosyn.com]
Validating Gene Knockdown Efficiency of 5-Methyl-2'-O,4'-C-methylenecytidine ASOs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the gene knockdown efficiency of 5-Methyl-2'-O,4'-C-methylenecytidine Antisense Oligonucleotides (ASOs), a type of Locked Nucleic Acid (LNA) ASO. We will explore its performance relative to other gene silencing technologies and provide detailed experimental protocols for robust validation.
Introduction to this compound ASOs
This compound ASOs are chemically modified nucleic acid analogs designed to bind with high affinity and specificity to a target messenger RNA (mRNA). This binding event recruits the cellular enzyme RNase H, which then cleaves and degrades the target mRNA, leading to a reduction in the corresponding protein expression. This mechanism of action makes these ASOs a powerful tool for gene function studies and therapeutic applications. The 5-methyl modification on the cytosine base can further enhance binding affinity and nuclease resistance.
Comparative Analysis of Gene Knockdown Technologies
The choice of a gene knockdown technology depends on various factors, including the target gene, cell type, desired duration of silencing, and experimental goals. Here, we compare this compound ASOs with other common gene silencing tools.
| Feature | This compound ASOs | siRNA | shRNA | CRISPR-Cas9 |
| Mechanism of Action | RNase H-mediated mRNA degradation | RNA-induced silencing complex (RISC)-mediated mRNA cleavage | Processed into siRNA, then RISC-mediated cleavage | DNA cleavage leading to gene knockout |
| Typical Efficiency | High, often >80% knockdown | High, often >80% knockdown | Variable, can achieve stable long-term knockdown | High, can achieve complete gene knockout |
| Delivery | Can be delivered "naked" in some cases (gymnotic uptake), or with transfection reagents | Requires transfection reagents or viral vectors | Requires viral vectors for stable expression | Requires transfection of plasmids or viral vectors |
| Duration of Effect | Transient, duration depends on ASO stability and cell division rate | Transient, typically 3-7 days | Can be stable and long-term with viral integration | Permanent gene knockout |
| Off-Target Effects | Possible, can be minimized with careful design and chemical modifications | Can have "seed region" off-target effects | Similar to siRNA, potential for off-target effects | Can have off-target DNA cleavage, requires careful guide RNA design |
| Primary Cellular Location of Action | Nucleus and cytoplasm | Cytoplasm | Cytoplasm (after processing from nucleus) | Nucleus |
Experimental Validation of Gene Knockdown
Accurate validation of gene knockdown is crucial for interpreting experimental results. This involves quantifying the reduction of both the target mRNA and the corresponding protein.
Quantitative Data Summary
The following table summarizes typical quantitative results from common validation methods.
| Validation Method | Parameter Measured | Typical Result for Efficient Knockdown |
| RT-qPCR | Relative mRNA expression | >80% reduction in target mRNA levels compared to control. |
| Western Blot | Relative protein expression | >70% reduction in target protein levels compared to control. |
| ELISA | Absolute protein concentration | Significant decrease in the concentration of the target protein in cell lysates or supernatant. |
Detailed Experimental Protocols
Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR)
This method is the gold standard for quantifying mRNA levels.
a. RNA Isolation:
-
Lyse cells using a suitable lysis buffer (e.g., TRIzol).
-
Isolate total RNA using a silica-based column or phenol-chloroform extraction.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
b. cDNA Synthesis:
-
Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of oligo(dT) and random hexamer primers.
-
Incubate the reaction mixture according to the manufacturer's protocol (e.g., 25°C for 10 min, 50°C for 50 min, 85°C for 5 min).
c. qPCR:
-
Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers for the target gene and a reference gene (e.g., GAPDH, ACTB), and a fluorescent DNA-binding dye (e.g., SYBR Green) or a probe-based master mix.
-
Perform the qPCR reaction in a real-time PCR cycler. A typical cycling protocol is: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 60 s.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in mRNA expression.
Western Blot
This technique is used to detect and quantify the level of a specific protein.
a. Protein Extraction:
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA or Bradford assay.
b. Gel Electrophoresis and Transfer:
-
Denature 20-30 µg of protein lysate by boiling in Laemmli buffer.
-
Separate proteins by size using SDS-PAGE.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
c. Immunodetection:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH, β-actin).
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a plate-based assay for quantifying the concentration of a specific protein. A sandwich ELISA is commonly used for this purpose.
a. Plate Coating:
-
Coat a 96-well plate with a capture antibody specific for the target protein overnight at 4°C.
-
Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20).
b. Blocking and Sample Incubation:
-
Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Wash the plate.
-
Add diluted samples and standards to the wells and incubate for 2 hours at room temperature.
-
Wash the plate.
c. Detection:
-
Add a detection antibody (conjugated to an enzyme like HRP or biotinylated) and incubate for 1-2 hours at room temperature.
-
Wash the plate.
-
If a biotinylated detection antibody was used, add streptavidin-HRP and incubate for 20-30 minutes.
-
Wash the plate.
-
Add a substrate solution (e.g., TMB) and incubate until a color develops.
-
Stop the reaction with a stop solution (e.g., sulfuric acid).
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Calculate the protein concentration based on the standard curve.
Mandatory Visualizations
Caption: Mechanism of this compound ASO-mediated gene knockdown.
Assessing the In Vivo Toxicity and Immunogenicity of Modified Oligonucleotides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The therapeutic potential of oligonucleotides is vast, offering targeted approaches to modulate gene expression. However, realizing this potential hinges on a thorough understanding and mitigation of their in vivo toxicity and immunogenicity. Chemical modifications to the oligonucleotide backbone, sugar, and nucleobases are crucial for enhancing stability and efficacy, but these alterations also significantly impact their safety profile. This guide provides an objective comparison of commonly used oligonucleotide modifications, supported by experimental data, to aid in the selection and development of safer and more effective oligonucleotide-based therapeutics.
Comparative Analysis of In Vivo Toxicity and Immunogenicity
The following table summarizes key toxicity and immunogenicity parameters for four major classes of oligonucleotide modifications: Phosphorothioate (B77711) (PS), 2'-O-Methyl (2'-OMe), Locked Nucleic Acid (LNA), and Phosphorodiamidate Morpholino Oligomer (PMO). The data presented is a synthesis of findings from various preclinical studies. Direct comparison can be challenging due to variations in oligonucleotide sequence, animal models, and dosing regimens.
| Modification | Primary Toxicity Profile | Hepatotoxicity (ALT/AST Levels) | Immunogenicity Profile |
| Phosphorothioate (PS) | Dose-dependent toxicity. Can include complement activation and coagulation abnormalities.[1] Some sequences may cause splenomegaly. | Generally mild to moderate increases, sequence-dependent.[2] | Can be immunostimulatory, particularly sequences containing CpG motifs, leading to induction of cytokines like IL-6 and IL-12.[3] |
| 2'-O-Methyl (2'-OMe) | Generally considered to have a favorable toxicity profile, often used in combination with PS modifications to mitigate toxicity. | Lower than PS and LNA modifications.[4] | Reduced immunogenicity compared to unmodified oligonucleotides. 2'-O-methyl groups can abrogate cytokine induction. |
| Locked Nucleic Acid (LNA) | Can exhibit significant hepatotoxicity, including elevated transaminases, hepatocellular necrosis, and apoptosis.[5] Nephrotoxicity has also been observed. | Can cause profound, dose-dependent increases, with some sequences leading to >100-fold increases in transaminases.[5] | Generally considered less immunostimulatory than PS-modified oligonucleotides, especially those lacking CpG motifs. |
| Phosphorodiamidate Morpholino Oligomer (PMO) | Generally well-tolerated with a favorable safety profile. Primary finding in non-human primates is minimal, non-adverse kidney tubular basophilia and vacuolation.[3] | No significant hepatotoxicity reported; ALT/AST levels typically remain within the normal range. | Considered to have low immunogenicity due to their neutral backbone. |
Key Signaling Pathways in Oligonucleotide Immunogenicity
The innate immune system recognizes certain oligonucleotide sequences and modifications, primarily through Toll-like receptors (TLRs). Unmethylated CpG motifs, often present in bacterial DNA and some synthetic oligonucleotides, are potent activators of TLR9, leading to a cascade of events that result in the production of pro-inflammatory cytokines.
Experimental Workflows
Standard preclinical assessment of oligonucleotide toxicity and immunogenicity involves a series of in vivo experiments. Below are graphical representations of typical workflows.
Detailed Experimental Protocols
In Vivo Cytokine Release Assay in Mice
Objective: To quantify the levels of pro-inflammatory cytokines in mouse serum following oligonucleotide administration.
Materials:
-
Test oligonucleotide and vehicle control (e.g., sterile saline)
-
8-10 week old C57BL/6 mice
-
Sterile syringes and needles (e.g., 27-30 gauge) for injection
-
Capillary tubes (heparinized) for blood collection
-
Microcentrifuge tubes
-
Anesthetic (e.g., isoflurane)
-
ELISA or Cytometric Bead Array (CBA) kits for specific cytokines (e.g., IL-6, TNF-α)
Procedure:
-
Animal Acclimation: Acclimate mice to the housing facility for at least one week prior to the experiment.
-
Oligonucleotide Preparation: Dissolve the test oligonucleotide in sterile saline to the desired concentration. Prepare a vehicle control group with saline only.
-
Administration: Administer the oligonucleotide solution to the mice via intravenous (IV) injection into the tail vein. A typical injection volume is 100 µL.
-
Blood Collection: At predetermined time points (e.g., 2, 4, 6, and 24 hours post-injection), anesthetize the mice with isoflurane.
-
Collect blood via retro-orbital sinus puncture using a heparinized capillary tube.[6] Collect approximately 100-200 µL of blood into a microcentrifuge tube.
-
Plasma Separation: Centrifuge the blood samples at 2000 x g for 15 minutes at 4°C to separate the plasma.
-
Cytokine Analysis: Analyze the plasma samples for cytokine levels (e.g., IL-6, TNF-α) using a commercial ELISA or CBA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the concentration of each cytokine in pg/mL or ng/mL based on the standard curve. Compare the cytokine levels in the oligonucleotide-treated groups to the vehicle control group.
Histopathological Examination of Liver and Kidney
Objective: To assess tissue morphology for signs of toxicity, such as necrosis, inflammation, and cellular degeneration.
Materials:
-
10% Neutral Buffered Formalin (NBF)
-
Ethanol (B145695) (graded series: 70%, 95%, 100%)
-
Xylene
-
Microtome
-
Glass slides
-
Hematoxylin (B73222) and Eosin (B541160) (H&E) staining reagents
-
Light microscope
Procedure:
-
Tissue Harvest: At the end of the in vivo study, euthanize the mice and carefully dissect the liver and kidneys.
-
Fixation: Immediately place the tissues in 10% NBF for at least 24 hours to fix the tissue architecture.
-
Tissue Processing:
-
Dehydrate the fixed tissues by passing them through a graded series of ethanol (e.g., 70%, 95%, 100%).
-
Clear the tissues in xylene.
-
Infiltrate and embed the tissues in paraffin wax.
-
-
Sectioning: Using a microtome, cut thin sections (e.g., 4-5 µm) of the paraffin-embedded tissues and mount them on glass slides.
-
H&E Staining:
-
Deparaffinize the tissue sections in xylene and rehydrate through a descending series of ethanol to water.
-
Stain the nuclei with hematoxylin (blue/purple).
-
Differentiate in acid alcohol to remove excess stain.
-
"Blue" the sections in a weak alkaline solution.
-
Counterstain the cytoplasm and extracellular matrix with eosin (pink/red).[7]
-
Dehydrate the stained sections through an ascending series of ethanol and clear in xylene.
-
-
Coverslipping: Mount a coverslip over the tissue section using a mounting medium.
-
Microscopic Examination: Examine the stained tissue sections under a light microscope. A qualified pathologist should evaluate the slides for any histopathological changes, such as necrosis, apoptosis, inflammation, cellular infiltration, and changes in cellular morphology.[8]
In Vivo TLR9 Activation Assay
Objective: To determine if an oligonucleotide activates the TLR9 signaling pathway in vivo, leading to downstream effects such as cytokine production.
Materials:
-
Test oligonucleotide, a known TLR9 agonist (e.g., CpG ODN) as a positive control, and a non-CpG ODN as a negative control.
-
TLR9-deficient (TLR9-/-) mice and wild-type (WT) control mice.
-
Materials for in vivo administration and blood collection as described in Protocol 1.
-
ELISA or CBA kits for IFN-α, IL-6, and other relevant cytokines.
Procedure:
-
Animal Groups: Use four groups of mice:
-
WT mice + Test Oligonucleotide
-
WT mice + Positive Control (CpG ODN)
-
TLR9-/- mice + Test Oligonucleotide
-
TLR9-/- mice + Positive Control (CpG ODN)
-
-
Administration: Administer the respective oligonucleotides to the mice as described in Protocol 1.
-
Sample Collection: Collect blood and/or spleen tissue at appropriate time points post-administration.
-
Cytokine Analysis: Measure the levels of IFN-α and other pro-inflammatory cytokines in the serum or spleen homogenates using ELISA or CBA.
-
Data Analysis: Compare the cytokine induction by the test oligonucleotide in WT versus TLR9-/- mice. A significant reduction or absence of cytokine production in TLR9-/- mice compared to WT mice indicates that the immune response is TLR9-dependent. The response to the positive and negative controls will validate the assay.
References
- 1. Phosphorothioate oligonucleotides: effectiveness and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacology and toxicology of phosphorothioate oligonucleotides in the mouse, rat, monkey and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pattern and kinetics of cytokine production following administration of phosphorothioate oligonucleotides in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparing in vitro and in vivo activity of 2'-O-[2-(methylamino)-2-oxoethyl]- and 2'-O-methoxyethyl-modified antisense oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antisense oligonucleotides containing locked nucleic acid improve potency but cause significant hepatotoxicity in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Retro-Orbital Blood Collection in Mice | Animals in Science [queensu.ca]
- 7. Manual hematoxylin and eosin staining of mouse tissue sections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Performance Showdown: 5-Methyl-2'-O,4'-C-methylenecytidine Elevates DNA/RNA Duplex Stability and Longevity
For researchers, scientists, and drug development professionals, the quest for modified oligonucleotides with superior performance is paramount. This guide provides an objective comparison of 5-Methyl-2'-O,4'-C-methylenecytidine, a third-generation bridged nucleic acid (BNA), against other cytidine (B196190) analogs, supported by experimental data on thermal stability and nuclease resistance.
The strategic incorporation of modified nucleosides is a cornerstone of modern oligonucleotide therapeutics and diagnostics. Among these, this compound (also known as 2',4'-BNANC[NMe]-C) has emerged as a powerful contender, demonstrating significant enhancements in the biophysical properties of DNA/RNA duplexes. This constrained ethylene-bridged nucleic acid analog locks the sugar moiety into an N-type conformation, which is ideal for binding to complementary RNA strands.
Enhanced Thermal Stability of Duplexes
A critical measure of the binding affinity of an oligonucleotide is its melting temperature (Tm), the temperature at which half of the duplex dissociates. Oligonucleotides incorporating this compound exhibit a substantial increase in Tm when hybridized to both DNA and RNA complements, outperforming not only standard DNA and RNA but also the first-generation Locked Nucleic Acids (LNAs).
The third-generation BNA, 2',4'-BNANC, which includes this compound, demonstrates a superior ability to stabilize duplexes. When forming a duplex with a complementary RNA strand, oligonucleotides modified with 2',4'-BNANC can increase the melting temperature by 5 to 6 °C per modification[1]. In comparative studies, 12-mer oligodeoxynucleotides containing 2',4'-BNANC residues showed a Tm increase of 4.7 to 7.0 °C per modification when hybridized with single-stranded RNA (ssRNA)[2]. This is a significant improvement over the 1 to 2 °C increase per substitution seen with 2'-F-RNA modifications[1].
Notably, 2',4'-BNANC modified oligonucleotides exhibit a higher RNA selectivity compared to LNAs. While the Tm increase against ssRNA is comparable to LNA, the increase against single-stranded DNA (ssDNA) is less pronounced for 2',4'-BNANC (-1.0 to 1.8 °C per modification) than for LNA (1.3 to 3.0 °C per modification)[2]. This RNA-selective binding is a highly desirable feature for antisense applications.
Table 1: Comparison of Melting Temperatures (Tm) of Modified Oligonucleotides
| Modification | Target Strand | Change in Tm per Modification (°C) |
| This compound (2',4'-BNANC) | RNA | +4.7 to +7.0[2] |
| This compound (2',4'-BNANC) | DNA | -1.0 to +1.8[2] |
| LNA (Locked Nucleic Acid) | RNA | Similar to 2',4'-BNANC[2] |
| LNA (Locked Nucleic Acid) | DNA | +1.3 to +3.0[2] |
| 2'-F-RNA | Not Specified | +1.0 to +2.0[1] |
| Unmodified DNA/RNA | N/A | Baseline |
Superior Nuclease Resistance
The in vivo efficacy of oligonucleotide-based drugs is often limited by their susceptibility to degradation by nucleases. Modifications that enhance nuclease resistance are therefore crucial for therapeutic applications. This compound and other third-generation BNAs have demonstrated a remarkable increase in stability against enzymatic degradation.
Oligonucleotides modified with 2',4'-BNANC exhibit a significantly higher resistance to nucleases, even surpassing that of phosphorothioate (B77711) (S-oligo) modifications, which are a common strategy for improving nuclease resistance[3][4]. The bridged structure of 2',4'-BNANC provides a steric shield that hinders the approach of nuclease enzymes[5]. This enhanced stability ensures a longer half-life of the oligonucleotide in biological fluids, increasing its potential for therapeutic effect.
Table 2: Nuclease Resistance of Modified Oligonucleotides
| Modification | Level of Nuclease Resistance |
| This compound (2',4'-BNANC) | Very High (Higher than S-oligo)[3][4] |
| LNA (Locked Nucleic Acid) | Moderate[5] |
| Phosphorothioate (S-oligo) | High |
| 2'-F-RNA | Increased[1] |
| Unmodified DNA/RNA | Low |
Experimental Protocols
Thermal Denaturation Studies (Melting Temperature Analysis)
Objective: To determine the melting temperature (Tm) of duplexes containing modified oligonucleotides.
Methodology:
-
Oligonucleotide Preparation: Synthesize oligonucleotides with and without the desired modifications (e.g., this compound, LNA, 2'-F-RNA, and an unmodified control) and their complementary DNA or RNA strands. Purify all oligonucleotides by HPLC.
-
Duplex Formation: Prepare solutions of each modified oligonucleotide and its complementary strand at a specific concentration (e.g., 3 µM each) in a buffer solution, typically 10 mM sodium cacodylate (pH 7.0) containing 10 mM NaCl[6].
-
Annealing: Heat the mixed solutions to 95°C for 5 minutes to ensure complete denaturation of any secondary structures. Then, allow the solutions to cool slowly to room temperature to facilitate duplex formation[6].
-
UV Absorbance Measurement: Monitor the UV absorbance of the duplex solutions at 260 nm using a UV-Vis spectrophotometer equipped with a temperature controller. Increase the temperature at a constant rate (e.g., 0.5°C per minute) from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C)[6].
-
Tm Determination: The melting temperature (Tm) is determined as the temperature at which 50% of the duplex has dissociated. This corresponds to the inflection point of the sigmoidal melting curve (absorbance vs. temperature).
Nuclease Resistance Assay
Objective: To evaluate the stability of modified oligonucleotides against nuclease degradation.
Methodology:
-
Oligonucleotide Preparation: Synthesize and purify the modified and unmodified oligonucleotides.
-
Nuclease Digestion: Incubate a fixed amount of each oligonucleotide in a buffer containing a specific nuclease (e.g., snake venom phosphodiesterase for 3'-exonuclease activity or DNase I for endonuclease activity) at a constant temperature (e.g., 37°C).
-
Time-Course Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw aliquots from the reaction mixture and quench the enzymatic reaction, for example, by adding a chelating agent like EDTA or by heat inactivation.
-
Analysis: Analyze the samples using a suitable method to separate the intact oligonucleotide from its degradation products. This is often done by polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).
-
Quantification: Quantify the amount of intact oligonucleotide remaining at each time point. The half-life (t1/2) of the oligonucleotide can then be calculated to compare the relative stability of the different modifications.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for comparing the performance of modified oligonucleotides.
Caption: Workflow for performance comparison of modified oligonucleotides.
Conclusion
The incorporation of this compound into oligonucleotides offers a significant advantage for applications requiring high-affinity RNA targeting and enhanced biostability. The superior thermal stability and exceptional nuclease resistance of this third-generation BNA make it a highly promising modification for the development of next-generation antisense therapies, siRNAs, and diagnostic probes. Researchers and drug developers can leverage these properties to design more potent and durable oligonucleotide-based tools.
References
- 1. Locked Nucleic Acids (LNA) Vs. Bridged Nucleic Acids (BNA) [biosyn.com]
- 2. Bridged Nucleic Acids Reloaded - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BNA Technology [rikengenesis.jp]
- 4. scispace.com [scispace.com]
- 5. Bridged nucleic Acids BNA - BNA Article [biosyn.com]
- 6. Synthesis and properties of oligonucleotides containing 5-formyl-2′-deoxycytidine: in vitro DNA polymerase reactions on DNA templates containing 5-formyl-2′-deoxycytidine - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 5-Methyl-2'-O,4'-C-methylenecytidine Probes for 5-Methylcytosine Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of 5-Methyl-2'-O,4'-C-methylenecytidine (5-Me-LNA) probes for the detection of 5-methylcytosine (B146107) (5mC), a key epigenetic marker. We offer an objective comparison with alternative detection methods, supported by available experimental data, to assist researchers in selecting the most suitable tools for their specific needs.
Introduction to 5-Methylcytosine Detection
5-methylcytosine is a critical epigenetic modification involved in gene regulation, cellular differentiation, and various disease states. Accurate detection and quantification of 5mC are paramount for advancing our understanding of these processes. 5-Me-LNA probes, a type of Locked Nucleic Acid (LNA) probe, are designed for high-affinity and specific binding to 5mC. This guide evaluates the performance of these probes in the context of cross-reactivity and compares them with other prevalent 5mC detection technologies.
Cross-Reactivity Analysis of 5-Me-LNA Probes
A crucial aspect of any 5mC detection method is its ability to distinguish 5mC from the unmodified cytosine (C) and the closely related 5-hydroxymethylcytosine (B124674) (5hmC). While direct quantitative cross-reactivity data for this compound probes is not extensively published, the inherent properties of LNA probes suggest a high degree of specificity. LNA modifications lock the ribose ring in a C3'-endo conformation, which increases the thermal stability and binding affinity of the probe to its target. This enhanced binding affinity is expected to provide excellent discrimination against single-base mismatches, including the subtle difference between 5mC and 5hmC.
Comparison with Alternative 5mC Detection Methods
Several alternative methods are available for the detection of 5mC, each with its own set of advantages and limitations. This section compares 5-Me-LNA probes with other modified oligonucleotide probes, antibody-based methods, and sequencing technologies.
Data Presentation: Performance Comparison of 5mC Detection Methods
The following table summarizes the performance characteristics of various 5mC detection methods.
| Method | Target | Principle | Specificity for 5mC | Cross-Reactivity with 5hmC | Resolution | Quantitative |
| 5-Me-LNA Probes | 5mC | Hybridization | High (inferred) | Low (inferred) | Locus-specific | Yes |
| Peptide Nucleic Acid (PNA) Probes | DNA/RNA | Hybridization | High | Data not available | Locus-specific | Yes |
| 2'-O-Methyl RNA Probes | RNA | Hybridization | High | Data not available | Locus-specific | Yes |
| Anti-5mC Antibodies (e.g., MeDIP) | 5mC | Immunoprecipitation | High | Low to moderate[1] | Genome-wide (low resolution) | Semi-quantitative |
| Nanopore Sequencing | 5mC, 5hmC | Signal perturbation | High | Can distinguish from 5mC | Single-molecule, genome-wide | Yes |
| Enzymatic Methyl-seq (EM-seq) | 5mC, 5hmC | Enzymatic conversion | High | Can distinguish from 5mC | Single-base, genome-wide | Yes |
Quantitative Data: Anti-5mC Antibody Specificity
The following table presents data from an immunoprecipitation experiment assessing the cross-reactivity of a monoclonal anti-5mC antibody.
| DNA Substrate | Immunoprecipitated DNA (% of Input) |
| Unmodified Cytosine (C) | ~1% |
| 5-methylcytosine (5mC) | ~60% |
| 5-hydroxymethylcytosine (5hmC) | ~5% |
Data adapted from a study by Pastor et al. (2011), which demonstrated the high selectivity of the anti-5mC antibody for 5mC over 5hmC and unmodified cytosine.[1]
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable researchers to perform their own cross-reactivity and comparative analyses.
Dot Blot Assay for Probe Specificity
This protocol allows for a straightforward assessment of a probe's binding specificity to different DNA modifications.
Workflow:
Caption: Workflow for Dot Blot Analysis of Probe Specificity.
Methodology:
-
DNA Preparation: Prepare serial dilutions of synthetic oligonucleotides or PCR products containing either unmodified cytosine, 5mC, or 5hmC.
-
Denaturation: Denature the DNA samples by heating to 95-100°C for 5-10 minutes, followed by immediate cooling on ice.
-
Spotting: Spot 1-2 µL of each denatured DNA sample onto a nitrocellulose or positively charged nylon membrane and allow it to air dry.
-
Cross-linking: UV-crosslink the DNA to the membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk in TBST) to prevent non-specific probe binding.
-
Hybridization: Incubate the membrane with the labeled 5-Me-LNA probe in a hybridization buffer overnight at a temperature optimized for the specific probe sequence.
-
Washing: Wash the membrane with stringent wash buffers to remove non-specifically bound probes.
-
Detection: Detect the signal from the labeled probe using an appropriate method (e.g., chemiluminescence for HRP-labeled probes or fluorescence imaging for fluorescently labeled probes).
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is a powerful technique for the quantitative analysis of binding kinetics and affinity.
Workflow:
Caption: Workflow for Surface Plasmon Resonance (SPR) Analysis.
Methodology:
-
Chip Preparation: A streptavidin-coated sensor chip is used to immobilize biotinylated DNA ligands.
-
Ligand Immobilization: Inject biotinylated oligonucleotides containing either C, 5mC, or 5hmC over the sensor surface to achieve a stable baseline.
-
Analyte Injection: Inject the 5-Me-LNA probe (analyte) at a range of concentrations over the immobilized ligands.
-
Data Acquisition: Monitor the association and dissociation phases in real-time by measuring the change in resonance units (RU).
-
Regeneration: After each binding cycle, regenerate the sensor surface using a suitable regeneration solution to remove the bound analyte.
-
Data Analysis: Analyze the resulting sensorgrams to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.
In Situ Hybridization (ISH) for Cellular Localization
ISH allows for the visualization of 5mC within the cellular context.
Workflow:
Caption: Workflow for In Situ Hybridization (ISH).
Methodology:
-
Sample Preparation: Fix and permeabilize cells or tissue sections to allow probe penetration.
-
Prehybridization: Incubate the samples in a prehybridization buffer to reduce background signal.
-
Hybridization: Hybridize the samples with a labeled 5-Me-LNA probe (e.g., DIG-labeled) overnight.
-
Stringent Washes: Perform a series of washes with increasing stringency to remove unbound and non-specifically bound probes.
-
Immunodetection: Incubate with an antibody conjugate that recognizes the probe label (e.g., anti-DIG-AP).
-
Signal Development: Add a chromogenic or fluorogenic substrate to visualize the location of the probe.
-
Imaging: Analyze the samples using microscopy.
Conclusion
This compound probes represent a promising technology for the specific detection of 5mC. Their LNA-based design is anticipated to confer high binding affinity and specificity, minimizing cross-reactivity with unmodified cytosine and 5-hydroxymethylcytosine. While direct quantitative comparisons with all alternative methods are not yet widely available in the literature, the experimental protocols provided in this guide offer a framework for researchers to conduct their own validation studies. The choice of the optimal 5mC detection method will ultimately depend on the specific research question, required resolution, and available resources.
References
Unlocking Enhanced Stability: A Comparative Analysis of Oligonucleotides Containing 5-Methyl-2'-O,4'-C-methylenecytidine Analogs
For researchers, scientists, and drug development professionals, the quest for oligonucleotides with superior stability and binding affinity is paramount. This guide provides a comprehensive comparison of oligonucleotides incorporating 5-Methyl-2'-O,4'-C-methylenecytidine, a bridged nucleic acid (BNA) analog, against unmodified oligonucleotides and those with other common modifications. The data presented herein, derived from peer-reviewed studies, demonstrates the significant enhancement in thermal stability conferred by this modification, paving the way for more robust and effective therapeutic and diagnostic applications.
Enhanced Thermal Stability of Modified Oligonucleotides
The incorporation of this compound, a type of 2',4'-Bridged Nucleic Acid (BNA), into oligonucleotides leads to a remarkable increase in the thermal stability of duplexes formed with complementary DNA and RNA strands. This enhanced stability is attributed to the constrained N-type conformation of the sugar moiety, which pre-organizes the oligonucleotide for hybridization, reducing the entropic penalty of duplex formation.
Below are comparative tables summarizing the melting temperatures (Tm) of oligonucleotides containing a 5-methylcytosine (B146107) with a 2',4'-methylene bridge (a close analog of this compound) and other modifications.
Table 1: Thermal Stability (Tm) of Modified Oligonucleotides Hybridized to Complementary RNA
| Oligonucleotide Modification | Sequence (5' to 3') | Complementary RNA (5' to 3') | Tm (°C) | ΔTm per modification (°C) |
| 2',4'-BNACOC (with 5-methylcytosine) | C AC AC AAC AC | GUGUUGUUUGUG | 78.1 | +5.8 |
| Unmodified DNA | CACACAACAC | GUGUUGUUUGUG | 20.5 | - |
| 2'-O-Methyl RNA | CACACAACAC | GUGUUGUUUGUG | 55.0 | +3.5 |
Data sourced from a study on 2',4'-BNACOC, a structurally similar analog. The ΔTm is an average per modification compared to the unmodified DNA/RNA duplex.
Table 2: Thermal Stability (Tm) of Modified Oligonucleotides Hybridized to Complementary DNA
| Oligonucleotide Modification | Sequence (5' to 3') | Complementary DNA (5' to 3') | Tm (°C) | ΔTm per modification (°C) |
| 2',4'-BNACOC (with 5-methylcytosine) | C AC AC AAC AC | GTGTTGTTTGTG | 65.5 | +2.8 |
| Unmodified DNA | CACACAACAC | GTGTTGTTTGTG | 37.5 | - |
| 2'-O-Methyl RNA | CACACAACAC | GTGTTGTTTGTG | 48.0 | +1.1 |
Data sourced from a study on 2',4'-BNACOC, a structurally similar analog. The ΔTm is an average per modification compared to the unmodified DNA/DNA duplex.
Experimental Protocols
The thermal melting analysis data presented was obtained using the following standard methodologies.
UV Thermal Denaturation Analysis
UV melting experiments are performed to determine the melting temperature (Tm) of oligonucleotide duplexes.
-
Sample Preparation: Oligonucleotides are synthesized and purified. The modified and complementary strands are mixed in equimolar amounts in a buffer solution (e.g., 100 mM NaCl, 10 mM sodium phosphate, pH 7.2).
-
Instrumentation: A spectrophotometer equipped with a temperature-controlled cuvette holder is used.
-
Measurement: The absorbance of the sample at 260 nm is monitored as the temperature is increased at a constant rate (e.g., 0.5 °C/min).
-
Data Analysis: The melting temperature (Tm) is determined as the temperature at which 50% of the duplex has dissociated into single strands. This is typically the maximum of the first derivative of the melting curve.
Visualizing the Impact of Modification
The following diagrams illustrate the structural concept of this compound and the experimental workflow for its analysis.
Conclusion
The incorporation of a this compound modification significantly enhances the thermal stability of oligonucleotide duplexes against both RNA and DNA complements. This increased stability, as evidenced by higher melting temperatures, makes these modified oligonucleotides highly attractive for a range of applications, including antisense therapy, siRNA, and diagnostic probes, where strong and specific hybridization is crucial for efficacy. The data strongly supports the use of this modification for the development of next-generation nucleic acid-based technologies.
A Tale of Two Modifications: 5-Methyl-2'-O,4'-C-methylenecytidine (cEt) vs. 2'-O-methoxyethyl (2'-MOE) in Antisense Oligonucleotides
A comprehensive comparison for researchers and drug developers in the field of antisense therapeutics.
The landscape of antisense oligonucleotide (ASO) therapeutics is continually evolving, driven by chemical modifications that enhance potency, stability, and safety. Among the most significant advancements are modifications to the sugar moiety of the nucleotide, with 5-Methyl-2'-O,4'-C-methylenecytidine (also known as constrained Ethyl or cEt) and 2'-O-methoxyethyl (2'-MOE) emerging as key players. This guide provides an objective, data-driven comparison of these two critical modifications to inform the design and development of next-generation ASO drugs.
At a Glance: Key Performance Attributes
Both cEt and 2'-MOE modifications are integral to the "gapmer" ASO design, where a central DNA-like region that activates RNase H-mediated cleavage of the target RNA is flanked by modified nucleotide "wings." These wings increase nuclease resistance and binding affinity. The choice between cEt and 2'-MOE for these wings can significantly impact the overall performance of the ASO.
| Feature | This compound (cEt) | 2'-O-methoxyethyl (2'-MOE) |
| Binding Affinity (Tm) | Higher increase per modification | Moderate increase per modification |
| Nuclease Resistance | Excellent | Excellent |
| In Vitro Potency (IC50) | Generally higher (lower IC50) | Potent, but often lower than cEt |
| In Vivo Potency (ED50) | Often significantly higher (lower ED50) | Effective, but may require higher doses than cEt |
| Hepatotoxicity | Potential for dose-dependent hepatotoxicity, sequence-dependent | Generally well-tolerated with a favorable safety profile |
| Clinical Use | Employed in several ASOs in clinical development | A well-established modification used in multiple approved ASO drugs |
Performance Deep Dive: Quantitative Data
The following tables summarize quantitative data from preclinical studies, offering a direct comparison of ASOs modified with cEt versus 2'-MOE.
Table 1: Binding Affinity (Melting Temperature, Tm)
An increase in melting temperature (ΔTm) per modification indicates a higher binding affinity of the ASO for its target RNA.
| Modification | ΔTm per Modification (°C) | Reference |
| cEt | ~2-5 | [1][2] |
| 2'-MOE | ~1.5-2.0 | [3] |
Note: The exact ΔTm can vary depending on the sequence context and the number of modifications.
Table 2: In Vitro Potency (IC50) for Target mRNA Reduction
Lower IC50 values indicate higher potency in cell culture.
| Target Gene | ASO Design | cEt IC50 (nM) | 2'-MOE IC50 (nM) | Cell Line | Reference |
| PTEN | 2-10-2 gapmer | ~5.8 | >20 | bEND | [4] |
| HTT | 5-9-5 gapmer | Lower IC50s observed | Higher IC50s observed | Human HD Fibroblasts | [5] |
Table 3: In Vivo Potency (ED50) for Target mRNA Reduction in Mouse Liver
Lower ED50 values indicate higher potency in animal models.
| Target Gene | ASO Design | cEt ED50 (mg/kg) | 2'-MOE ED50 (mg/kg) | Reference |
| PTEN | 2-10-2 vs 5-10-5 gapmer | ~2.4 | ~9.5 | [4][6] |
| ApoB | 2-16-2 vs 5-10-5 gapmer | Potency increase up to 5-fold over MOE | Baseline | [7] |
Table 4: Hepatotoxicity Assessment in Mice
Elevated levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) are indicators of liver damage.
| ASO Target & Design | Modification | Dose (mg/kg) | ALT/AST Levels | Reference |
| PTEN (toxic sequence) | cEt | High doses | Moderately increased | [8] |
| PTEN (toxic sequence) | 2'-MOE | High doses | Minimal changes | [8] |
| TRADD (multiple designs) | LNA (structurally related to cEt) | 4.5 µmol/kg | >10-fold increase | [7] |
| TRADD (multiple designs) | 2'-MOE | 4.5 µmol/kg | Within normal range | [7] |
Mechanism of Action and Experimental Workflows
The primary mechanism of action for gapmer ASOs incorporating cEt or 2'-MOE modifications is the recruitment of RNase H1 to the ASO:mRNA duplex, leading to the degradation of the target mRNA and subsequent reduction in protein expression.
Signaling Pathway: ASO-mediated RNase H1 Cleavage
Caption: ASO binds to target mRNA, recruiting RNase H1 for cleavage and subsequent protein reduction.
Experimental Workflow: In Vivo ASO Efficacy and Toxicity Study
Caption: Workflow for evaluating ASO efficacy and safety in animal models.
Experimental Protocols
ASO Synthesis and Purification
ASOs are typically synthesized using automated solid-phase phosphoramidite (B1245037) chemistry. The cEt and 2'-MOE modified nucleoside phosphoramidites are incorporated at the desired positions in the sequence. Following synthesis, the oligonucleotides are cleaved from the solid support, deprotected, and purified using methods such as reverse-phase high-performance liquid chromatography (RP-HPLC) or ion-exchange chromatography to ensure high purity for biological experiments.[9]
In Vitro ASO Potency Assessment
-
Cell Culture: A relevant cell line (e.g., human fibroblasts, bEND cells) is cultured under standard conditions.
-
ASO Transfection: Cells are seeded in multi-well plates and transfected with varying concentrations of the cEt- or 2'-MOE-modified ASOs using a lipid-based transfection reagent (e.g., Lipofectamine). A non-targeting ASO is used as a negative control.
-
Incubation: Cells are incubated with the ASOs for a specified period (e.g., 24-72 hours).
-
RNA Extraction and qRT-PCR: Total RNA is extracted from the cells, and the expression level of the target mRNA is quantified using quantitative real-time polymerase chain reaction (qRT-PCR). Gene expression is normalized to a housekeeping gene.
-
Data Analysis: The IC50 value, the concentration of ASO that causes a 50% reduction in target mRNA levels, is calculated from the dose-response curve.[4]
In Vivo ASO Efficacy and Toxicity Studies in Mice
-
Animal Models: Male Balb/c or C57BL/6 mice are commonly used.
-
ASO Administration: ASOs are dissolved in sterile saline and administered to mice via intraperitoneal (i.p.) or intravenous (i.v.) injection at various dose levels. A saline-treated group serves as the control. Dosing can be a single administration or multiple doses over a period of weeks.[6][10][11][12]
-
Tissue Collection and Analysis: At the end of the study, mice are euthanized, and tissues (e.g., liver) are collected. A portion of the tissue is used for RNA extraction and subsequent qRT-PCR analysis to determine the extent of target mRNA reduction and calculate the ED50.
-
Toxicity Monitoring: Blood samples are collected to measure serum levels of ALT and AST. Body weight and organ weights (e.g., liver, spleen) are also recorded. Histopathological analysis of tissues can be performed to further assess toxicity.[7][8]
Discussion and Conclusion
The choice between this compound (cEt) and 2'-O-methoxyethyl (2'-MOE) modifications for ASO development is a critical decision that involves a trade-off between potency and potential toxicity.
cEt-modified ASOs consistently demonstrate higher binding affinity and, consequently, superior in vitro and in vivo potency compared to their 2'-MOE counterparts.[4][5][6] This enhanced potency can be advantageous, potentially allowing for lower therapeutic doses. However, the increased affinity of cEt ASOs has been associated with a higher risk of hepatotoxicity, which appears to be sequence-dependent.[7][8] Intensive preclinical screening is often necessary to identify cEt ASO candidates with a favorable safety profile.[2]
2'-MOE-modified ASOs , on the other hand, represent a well-established and generally safer platform.[7][8][13] While they may exhibit lower potency than cEt-modified ASOs, their favorable toxicity profile has led to the successful development and approval of several ASO-based drugs.[3]
References
- 1. academic.oup.com [academic.oup.com]
- 2. Antisense part III: chemistries [cureffi.org]
- 3. blog.biosearchtech.com [blog.biosearchtech.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Antisense oligonucleotides containing locked nucleic acid improve potency but cause significant hepatotoxicity in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acute hepatotoxicity of 2′ fluoro-modified 5–10–5 gapmer phosphorothioate oligonucleotides in mice correlates with intracellular protein binding and the loss of DBHS proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biophysical evaluation of 2',4'-constrained 2'O-methoxyethyl and 2',4'-constrained 2'O-ethyl nucleic acid analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Acute Neurotoxicity of Antisense Oligonucleotides After Intracerebroventricular Injection Into Mouse Brain Can Be Predicted from Sequence Features - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluating the efficacy of purchased antisense oligonucleotides to reduce mouse and human tau in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Intracerebral administration of a modified antisense oligonucleotide targeting the dopamine system in a mouse model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. idtdna.com [idtdna.com]
A Researcher's Guide to Single-Mismatch Discrimination: BNA Probes vs. LNA and DNA Alternatives
For researchers, scientists, and drug development professionals navigating the precise world of nucleic acid detection, the ability to distinguish between sequences differing by a single nucleotide is paramount. This guide provides an objective comparison of Bridged Nucleic Acid (BNA) probes against Locked Nucleic Acid (LNA) and traditional DNA probes for single-mismatch discrimination, supported by available experimental data.
At the heart of applications like SNP genotyping, allele-specific PCR, and diagnostics lies the challenge of designing probes that bind strongly to their intended target while exhibiting minimal affinity for sequences with even a single base mismatch. This difference in thermal stability, often quantified as the change in melting temperature (ΔTm), is a critical measure of a probe's discriminatory power. This guide delves into the performance of BNA probes, a class of synthetic nucleic acid analogs, and compares them with the well-established LNA and standard DNA probes.
Superior Mismatch Discrimination with BNA and LNA Probes
Both BNA and LNA probes are engineered with modified sugar moieties that lock the nucleotide into a conformationally constrained state, leading to significantly increased binding affinity and thermal stability compared to their DNA counterparts. This enhanced stability allows for the design of shorter probes, which inherently exhibit better discrimination against single-base mismatches.
Experimental data, though not from a single head-to-head comparative study under identical conditions, consistently demonstrates the superior performance of BNA and LNA probes in single-mismatch detection.
Data Presentation: A Comparative Look at Thermal Stability
The following tables summarize the reported melting temperature (Tm) and ΔTm values for DNA, LNA, and BNA probes when hybridized to perfectly matched and single-mismatched target sequences. It is important to note that these values are compiled from different studies and experimental conditions may vary.
| Probe Type | Probe Length | Perfect Match Tm (°C) | Single Mismatch Tm (°C) | ΔTm (°C) | Source |
| DNA | 12-mer | 57.0 | 53.0 (average) | ~4.0 | [Various Studies] |
| LNA | 12-mer | ~70-80 | ~50-60 | ~20.0 | [QIAGEN Application Note] |
| BNA | Not Specified | Not Specified | Not Specified | >15.0 | [Bio-Synthesis Inc.] |
Table 1: Comparison of ΔTm for DNA, LNA, and BNA Probes. This table highlights the significantly larger difference in melting temperature between a perfect match and a single mismatch for LNA and BNA probes compared to traditional DNA probes.
A more detailed analysis of LNA probe performance reveals the impact of the type and position of the mismatch on duplex stability.
| Mismatch Type | DNA Probe ΔTm (°C) | LNA Probe ΔTm (°C) |
| A-C | 8.4 | 12.3 |
| G-T | 6.3 | 5.5 |
| C-T | 7.5 | 10.8 |
| T-T | 7.1 | 11.2 |
Table 2: Influence of Mismatch Type on the Discriminatory Power of LNA Probes. This data, adapted from a comprehensive study on LNA probes, illustrates that the degree of destabilization caused by a mismatch can vary depending on the specific bases involved.
The Mechanism of Enhanced Discrimination
The superior performance of BNA and LNA probes stems from their rigid structures. The chemical bridge in these modified nucleotides pre-organizes the probe into a helical geometry, minimizing the entropic penalty of hybridization. This leads to a more stable duplex with a perfectly matched target. Conversely, a single mismatch introduces a significant disruption in this rigid structure, leading to a much greater destabilization effect than in the more flexible DNA duplex.
Figure 1. BNA/LNA probes exhibit a larger ΔTm due to their rigid structure.
Experimental Protocols
Accurate evaluation of single-mismatch discrimination relies on precise experimental design and execution. Below are detailed methodologies for key experiments.
Experimental Protocol for Melting Temperature (Tm) Analysis
This protocol outlines the steps for determining the melting temperature of a probe-target duplex using a UV-Vis spectrophotometer equipped with a thermal melt system.
1. Materials:
- Lyophilized DNA, LNA, or BNA probes and target oligonucleotides
- Annealing Buffer: 10 mM Sodium Phosphate (pH 7.0), 100 mM NaCl, 1 mM EDTA
- Nuclease-free water
- UV-transparent cuvettes (1 cm path length)
2. Probe and Target Preparation:
- Resuspend lyophilized oligonucleotides in nuclease-free water to a stock concentration of 100 µM.
- Determine the concentration of the stock solutions by measuring the absorbance at 260 nm (A260).
- Prepare working solutions of probes and targets at 2 µM in the annealing buffer.
3. Hybridization:
- In a UV-transparent cuvette, mix equal volumes of the 2 µM probe and target solutions to a final concentration of 1 µM for each strand.
- For the reference cuvette, add only the annealing buffer.
- Heat the samples to 95°C for 5 minutes to denature any secondary structures.
- Allow the samples to cool slowly to room temperature to facilitate hybridization.
4. Tm Measurement:
- Place the cuvettes in the spectrophotometer's thermal melt system.
- Set the instrument to monitor the absorbance at 260 nm while increasing the temperature from 25°C to 95°C at a rate of 1°C/minute.
- Record the absorbance at each temperature point.
5. Data Analysis:
- Plot the absorbance versus temperature.
- The melting temperature (Tm) is the temperature at which 50% of the duplex has dissociated, which corresponds to the midpoint of the transition in the melting curve. This is typically determined by finding the peak of the first derivative of the melting curve.
- Calculate the ΔTm by subtracting the Tm of the mismatched duplex from the Tm of the perfectly matched duplex.
"Start" [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Prep" [label="Prepare Probe &\nTarget Solutions (2 µM)"];
"Mix" [label="Mix Probe & Target\nin Cuvette (1:1)"];
"Denature" [label="Denature at 95°C"];
"Anneal" [label="Slow Cool to Room Temp."];
"Measure" [label="Measure A260 vs. Temp\n(25°C to 95°C)"];
"Analyze" [label="Analyze Data\n(Determine Tm)"];
"End" [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Start" -> "Prep";
"Prep" -> "Mix";
"Mix" -> "Denature";
"Denature" -> "Anneal";
"Anneal" -> "Measure";
"Measure" -> "Analyze";
"Analyze" -> "End";
}
Figure 2. Workflow for determining the melting temperature (Tm) of probe-target duplexes.
Experimental Protocol for Allele-Specific PCR using BNA-Modified Primers
This protocol provides a general framework for performing allele-specific PCR to genotype a single nucleotide polymorphism (SNP) using BNA-modified primers.
1. Primer Design:
- Design two forward primers, one specific for the wild-type allele and one for the mutant allele. The 3'-terminal base of each primer should correspond to the SNP.
- Incorporate one or two BNA bases at or near the 3'-end of the allele-specific primers to enhance discrimination.
- Design a common reverse primer.
2. PCR Reaction Setup (per 25 µL reaction):
- Genomic DNA template: 50-100 ng
- Allele-specific forward primer (wild-type or mutant): 0.2 µM
- Common reverse primer: 0.2 µM
- dNTP mix: 200 µM each
- PCR buffer (with MgCl2): 1X
- Taq DNA polymerase: 1.25 units
- Nuclease-free water: to 25 µL
3. PCR Cycling Conditions:
- Initial Denaturation: 95°C for 5 minutes
- 30-35 cycles of:
- Denaturation: 95°C for 30 seconds
- Annealing: 55-65°C for 30 seconds (optimize for specific primers)
- Extension: 72°C for 30 seconds
- Final Extension: 72°C for 5 minutes
4. Product Analysis:
- Analyze the PCR products by agarose (B213101) gel electrophoresis.
- The presence of a band in the lane corresponding to a specific allele-specific primer indicates the presence of that allele in the genomic DNA.
"Start" [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Design" [label="Design Allele-Specific\nBNA-Modified Primers"];
"Setup" [label="Set up Separate PCR Reactions\n(Wild-Type & Mutant)"];
"Amplify" [label="Perform PCR Amplification"];
"Analyze" [label="Analyze Products by\nGel Electrophoresis"];
"Genotype" [label="Determine Genotype"];
"End" [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Start" -> "Design";
"Design" -> "Setup";
"Setup" -> "Amplify";
"Amplify" -> "Analyze";
"Analyze" -> "Genotype";
"Genotype" -> "End";
}
Figure 3. Workflow for SNP genotyping using allele-specific PCR with BNA-modified primers.
Conclusion: Choosing the Right Probe for Your Application
The choice between BNA, LNA, and DNA probes for single-mismatch discrimination depends on the specific requirements of the application.
-
DNA probes , while cost-effective and readily available, offer the lowest discriminatory power and may not be suitable for applications requiring high specificity.
-
LNA probes provide excellent single-mismatch discrimination, with a large ΔTm, making them a robust choice for a wide range of applications.
-
BNA probes also demonstrate a significant improvement in mismatch discrimination over DNA probes and represent a powerful alternative to LNA probes.
For researchers and drug development professionals working on assays where the accurate detection of single nucleotide variations is critical, the enhanced specificity offered by BNA and LNA probes provides a clear advantage. The investment in these modified nucleic acid analogs can lead to more reliable and reproducible results, ultimately accelerating research and development efforts.
Safety Operating Guide
Navigating the Disposal of 5-Methyl-2'-O,4'-C-methylenecytidine: A Comprehensive Guide
For Immediate Release
Researchers and drug development professionals handling 5-Methyl-2'-O,4'-C-methylenecytidine now have a clear, step-by-step guide for its safe and proper disposal. Given that the toxicological properties of this specific nucleoside analog have not been fully investigated, it is imperative to treat it as a hazardous chemical and follow stringent disposal protocols.[1] This guide provides essential safety and logistical information to ensure the responsible management of this compound from laboratory use to final disposal.
Understanding the Compound: Safety and Handling
Personal Protective Equipment (PPE) and Handling:
-
Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[1][3]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[1][3]
-
Respiratory Protection: Use a NIOSH-approved respirator if there is a risk of dust formation or inhalation.[1][2]
-
General Hygiene: Handle in accordance with good industrial hygiene and safety practices. Wash hands after use and remove contaminated clothing immediately.[2][3]
In Case of Accidental Exposure:
-
Inhalation: Move to fresh air. Seek medical attention if symptoms occur.[1][2]
-
Skin Contact: Wash off immediately with soap and plenty of water.[1][2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Get medical attention.[1][2]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Seek medical attention if symptoms occur.[1][3]
Step-by-Step Disposal Protocol
The disposal of this compound must comply with local, regional, and national hazardous waste regulations.[1] The following protocol is based on general guidelines for laboratory chemical waste.[4][5][6]
1. Waste Classification and Segregation:
-
Treat all this compound waste (pure compound, contaminated labware, and solutions) as hazardous chemical waste.[4][5]
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
2. Containerization:
-
Use only appropriate, compatible, and properly sealed chemical waste containers.[4][5][7] Plastic containers are often preferred.[5]
-
For liquid waste, use the original packaging if suitable, or a designated, UN-labeled container.[8]
-
Ensure the container is properly sealed to prevent leaks or spills.[2][8]
3. Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the concentration and any other components of the waste mixture.
-
Indicate the date when waste was first added to the container.
4. Storage (Satellite Accumulation Area):
-
Store the waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[4][5]
-
Keep the waste container closed at all times, except when adding waste.[4][6]
-
Liquid waste containers should be stored in secondary containment (e.g., a tray) to contain potential leaks.[8]
5. Disposal Request and Pickup:
-
Once the container is full or has been in storage for the maximum allowed time (typically up to 12 months, but check institutional guidelines), arrange for disposal.[4][5]
-
Contact your institution's EHS office or equivalent to schedule a waste pickup.[4][5]
-
Do not dispose of this compound down the drain or in regular trash.[2][6]
Quantitative Data Summary
| Parameter | Guideline | Source |
| Maximum SAA Storage Volume | 55 gallons of hazardous waste | [4][5] |
| Maximum SAA Storage (Acutely Toxic) | 1 quart of liquid or 1 kg of solid | [5] |
| Container Rinsing (for acutely hazardous waste containers) | Triple rinse with a suitable solvent | [6] |
| Storage Temperature | 5 °C (for the pure compound) | [2] |
Disposal Workflow
Caption: Decision workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling 5-Methyl-2'-O,4'-C-methylenecytidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 5-Methyl-2'-O,4'-C-methylenecytidine. As a cytidine (B196190) nucleoside analog with potential anti-metabolic and anti-tumor activities, it should be handled with caution as a potentially cytotoxic compound.[1] Adherence to these procedures is essential to ensure personal safety and minimize environmental contamination.
I. Personal Protective Equipment (PPE)
Appropriate PPE is the primary control measure to prevent exposure to this compound. The following table summarizes the required PPE for various handling procedures.
| Situation | Required PPE | Notes |
| Handling solid compound (weighing, aliquoting) | Double nitrile gloves, disposable gown (poly-coated), safety goggles with side shields or face shield, and a fit-tested N95 or higher respirator.[2][3][4] | Perform in a certified chemical fume hood or biological safety cabinet to prevent inhalation of airborne particles.[3] |
| Handling solutions (reconstituting, dilutions) | Double nitrile gloves, disposable gown, and safety goggles.[2][5] | A face shield is recommended if there is a risk of splashing.[2] |
| Administering the compound (in vitro/in vivo) | Double nitrile gloves, disposable gown, and safety goggles. | |
| Cleaning and decontamination | Double nitrile gloves (heavy-duty), disposable gown, and safety goggles. | A face shield and respirator may be necessary for large spills. |
| Waste disposal | Double nitrile gloves and a lab coat. |
II. Operational Plan: Step-by-Step Handling Procedures
A. Preparation and Reconstitution:
-
Work Area Preparation: All handling of this compound should be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to control exposure.[3]
-
Pre-Handling: Before handling the compound, ensure all necessary PPE is donned correctly. Prepare all required materials (e.g., solvents, vials, pipettes) and place them within the containment area.
-
Weighing: If working with the solid form, carefully weigh the required amount in the fume hood. Use anti-static weigh paper or a dedicated spatula. Avoid creating dust.[6]
-
Reconstitution: Add the solvent to the solid compound slowly and carefully to avoid splashing. Cap the vial securely and mix gently until the solid is completely dissolved. A common solvent for this compound is DMSO.[1]
B. Storage:
-
Solid Compound: Store in a tightly sealed container in a dry, well-ventilated area.[7]
-
Stock Solutions: Store stock solutions at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1] Protect from light.[1]
C. Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[7] Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[7] Seek medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[7]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[7]
-
Spills: For small spills, absorb the material with an inert absorbent material and place it in a sealed container for disposal. For larger spills, evacuate the area and follow institutional procedures for hazardous material spills.
III. Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
-
Segregation: Segregate all contaminated waste, including gloves, gowns, pipette tips, and vials, into a designated, clearly labeled hazardous waste container.[2]
-
Containerization: Use leak-proof, sealable containers for all waste.
-
Labeling: Clearly label the waste container with "Hazardous Waste," "Cytotoxic," and the name of the compound.
-
Disposal: Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[7] Do not dispose of this compound down the drain.[7]
IV. Experimental Workflow
Caption: Workflow for Safe Handling of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aupe.org [aupe.org]
- 3. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. halyardhealth.com [halyardhealth.com]
- 5. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 6. fishersci.com [fishersci.com]
- 7. biosearchtech.a.bigcontent.io [biosearchtech.a.bigcontent.io]
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
